Menadione
Description
A synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo.
This compound has been reported in Thermoplasma acidophilum, Asplenium indicum, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for hemorrhage.
This compound is a synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo. Despite the fact that it can serve as a precursor to various types of vitamin K, this compound is generally not used as a nutritional supplement. Large doses of this compound have been reported to cause adverse outcomes including hemolytic anemia due to G6PD deficiency, neonatal brain or liver damage, or neonatal death in some cases. Moreover, this compound supplements have been banned by the FDA because of their high toxicity. It is sometimes called vitamin K3, although derivatives of naphthoquinone without the sidechain in the 3-position cannot exert all the functions of the K vitamins. This compound is a vitamin precursor of K2 which utilizes alkylation in the liver to yield menaquinones (MK-n, n=1-13; K2 vitamers), and hence, is better classified as a provitamin.
Structure
3D Structure
Properties
IUPAC Name |
2-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAVZPDRWSRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Record name | menadione | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Menadione | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021715 | |
| Record name | Menadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow solid with a very mild acrid odor; [Merck Index], Solid | |
| Record name | Menadione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15227 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Menadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid., One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride., Soluble in aromatic solvents, SOL IN FATS, For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page., 0.160 mg/mL at 30 °C | |
| Record name | Menadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MENADIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Menadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.000188 [mmHg] | |
| Record name | Menadione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15227 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Bright yellow crystals, YELLOW NEEDLES FROM ALC, PETROLEUM ETHER | |
CAS No. |
58-27-5, 34524-96-4 | |
| Record name | Menadione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menadione [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menadione semiquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034524964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | menadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | menadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthalenedione, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Menadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menadione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENADIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/723JX6CXY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MENADIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Menadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105-107 °C, 107 °C | |
| Record name | Menadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MENADIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Menadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Menadione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (B1676200), also known as Vitamin K3, is a synthetic naphthoquinone that serves as a precursor to the biologically active forms of Vitamin K, particularly menaquinone-4 (MK-4).[1] While not used as a nutritional supplement for humans due to potential toxicity at high doses, its unique chemical properties make it a valuable compound in various research and pharmaceutical applications.[2] this compound's ability to undergo redox cycling and generate reactive oxygen species (ROS) has established it as a critical tool for studying oxidative stress and has spurred investigations into its potential as an anticancer agent.[3][4] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a summary of its key signaling pathways.
Chemical Properties
This compound (2-methyl-1,4-naphthoquinone) is a bright yellow, crystalline solid with a faint acrid odor.[5] It is structurally an analog of 1,4-naphthoquinone (B94277) with a methyl group at the 2-position.[1] This structure is fundamental to its biological and chemical reactivity.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-methylnaphthalene-1,4-dione | [6] |
| Synonyms | Vitamin K3, Menaphthone, Thyloquinone | [6] |
| CAS Number | 58-27-5 | [5] |
| Chemical Formula | C₁₁H₈O₂ | [5] |
| Molecular Weight | 172.18 g/mol | [5] |
| SMILES | CC1=CC(=O)C2=CC=CC=C2C1=O | [6] |
| InChI Key | MJVAVZPDRWSRRC-UHFFFAOYSA-N | [6] |
2.1 Stability and Reactivity
This compound is stable in air but is susceptible to decomposition upon exposure to sunlight.[5] It is destroyed by alkaline solutions and reducing agents.[7] Alcoholic solutions of this compound are neutral and can be heated to 120°C without decomposition.[7] It can react violently with strong oxidizing agents, alkalis, and acids.
Physical Properties
The physical characteristics of this compound are crucial for its handling, formulation, and application in experimental settings.
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Bright yellow crystalline solid | [5] |
| Odor | Very faint acrid odor | [5] |
| Melting Point | 105–107 °C | [6][8] |
| Boiling Point | 304.5 °C (estimated) | [2] |
| logP (o/w) | 2.20 | [2] |
| UV-Vis λmax (in Ethanol) | 245 nm, 251 nm, 262 nm, 333 nm | [7][9] |
3.1 Solubility
This compound is a fat-soluble vitamin precursor and is largely insoluble in water. Its solubility in various organic solvents is well-documented.
Table 3: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (160 mg/L at 30 °C) | [1] |
| Ethanol (B145695) | 1 g in 60 mL (approx. 16.7 mg/mL) | [6][7] |
| Chloroform | Soluble (100 mg/mL) | [7] |
| Benzene | 1 g in 10 mL (100 mg/mL) | [6] |
| Vegetable Oils | 1 g in 50 mL (20 mg/mL) | [6] |
| Carbon Tetrachloride | Moderately soluble | [5] |
| DMSO | 1 mg/mL | [7] |
Experimental Protocols
Accurate determination of this compound's properties and concentration is essential for research and quality control. The following are detailed methodologies for key experiments.
4.1 Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound like this compound.[10][11][12][13]
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, crush any coarse crystals in a mortar.[13]
-
Capillary Tube Loading: Push the open end of a capillary tube into the this compound powder. Tap the sealed end of the tube on a hard surface to pack the powder into the bottom. The packed sample should be 1-2 mm high.[11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (105°C).
-
Determination: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[10] For pure this compound, this range should be sharp and fall between 105°C and 107°C.[8]
4.2 Assay of this compound (USP Titration Method)
This assay is adapted from the United States Pharmacopeia (USP) for determining the purity of a this compound sample.[8][14]
-
Sample Preparation: Accurately weigh about 150 mg of this compound and transfer it to a 150-mL flask.
-
Dissolution: Add 15 mL of glacial acetic acid and 15 mL of 3 N hydrochloric acid. Swirl the flask until the this compound is completely dissolved.
-
Reduction: Add approximately 3 g of zinc dust to the solution. Stopper the flask with a Bunsen valve, shake, and let it stand in the dark for 1 hour, shaking frequently. This reduces the quinone to a hydroquinone.
-
Filtration: Rapidly decant the solution through a cotton pledget into a separate flask. Wash the reduction flask with three 10-mL portions of freshly boiled and cooled water, passing the washings through the same cotton pledget.
-
Titration: Add 0.1 mL of orthophenanthroline indicator to the combined filtrate and washings. Immediately titrate with 0.1 N ceric sulfate (B86663) until the endpoint is reached.
-
Blank Correction: Perform a blank determination using the same procedure without the this compound sample and make any necessary corrections.
-
Calculation: Each mL of 0.1 N ceric sulfate is equivalent to 8.609 mg of C₁₁H₈O₂.
4.3 UV-Visible Spectrophotometry
This method is used for the identification and quantification of this compound based on its absorbance of UV light.[9][15][16]
-
Standard Solution Preparation: Prepare a standard solution of USP this compound Reference Standard in ethanol with a known concentration (e.g., 5 µg/mL).[8]
-
Sample Solution Preparation: Prepare a sample solution of this compound in ethanol with a similar concentration.
-
Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use ethanol as the blank to zero the instrument.
-
Measurement: Scan the absorbance of both the standard and sample solutions from approximately 220 nm to 400 nm.
-
Analysis: The UV absorption spectrum of the sample solution should exhibit maxima and minima at the same wavelengths as the standard solution. Key absorbance maxima in ethanol are typically observed around 245 nm, 251 nm, 262 nm, and 333 nm.[7] The concentration of the sample can be determined by comparing its absorbance at a specific wavelength (e.g., 250 nm) to that of the standard solution using the Beer-Lambert law.
4.4 High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and specific method for the determination of this compound in various matrices, including pharmaceutical preparations and biological samples.[5][17][18][19]
-
Chromatographic System:
-
Column: A reversed-phase column, such as a C8 or C30, is commonly used.[5][18]
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water is typical. For example, a mobile phase of methanol and water (60:40, v/v) can be used for this compound sodium bisulphite analysis.[18] For this compound itself, a gradient starting with a high percentage of methanol (e.g., 90%) may be employed.[18]
-
Flow Rate: Typically around 1 mL/min.[18]
-
Detector: A Diode Array Detector (DAD) or a UV detector set at a wavelength of maximum absorbance (e.g., 250 nm). For higher sensitivity, fluorescence detection after post-column reduction can be used.[5]
-
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 0.01 M HCl for converting this compound sodium bisulphite to this compound) and dilute with the mobile phase to a concentration within the range of the calibration curve.[17]
-
Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration based on the peak area and the standard calibration curve.
Core Signaling Pathways and Mechanisms of Action
This compound's biological effects are primarily driven by its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses, including oxidative stress, DNA damage, and programmed cell death.
5.1 ROS Generation via Redox Cycling
This compound can accept one or two electrons from cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical or a hydroquinone, respectively.[4][20] The unstable semiquinone radical can then transfer an electron to molecular oxygen (O₂), generating a superoxide (B77818) radical (O₂⁻) and regenerating the parent this compound, thus creating a futile redox cycle. This process leads to a significant increase in intracellular ROS levels.[4][21]
5.2 Induction of Apoptosis via ROS and PARP Activation
High levels of ROS induced by this compound cause significant cellular damage, including DNA strand breaks. This DNA damage activates the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1).[2][3] Overactivation of PARP-1 depletes cellular stores of NAD⁺ and ATP, leading to an energy crisis and cell death.[2] While this compound can trigger the release of mitochondrial cytochrome c, a key step in classical apoptosis, studies have shown that cell death can proceed even when key apoptotic players like caspases are inhibited, pointing to PARP-1 overactivation as a crucial, and sometimes dominant, cell death mechanism.[2][22]
5.3 Modulation of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. This compound-induced oxidative stress can activate the NF-κB pathway.[23] ROS can lead to the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. Once freed, the NF-κB dimer (typically p50/p65) translocates to the nucleus to activate the transcription of target genes. This activation can initially be a pro-survival response, but sustained activation can also contribute to inflammatory processes.[24][25][26]
Conclusion
This compound possesses a distinct set of chemical and physical properties that underpin its utility as a research tool and its potential as a therapeutic agent. Its capacity for redox cycling and ROS generation is central to its mechanism of action, influencing critical cellular signaling pathways involved in cell death and survival. A thorough understanding of its properties, supported by robust analytical methodologies, is paramount for professionals in research and drug development seeking to harness or mitigate its potent biological effects.
References
- 1. Evidence that oxidative stress-induced apoptosis by this compound involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of this compound in Urine by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. scispace.com [scispace.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. davjalandhar.com [davjalandhar.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. drugfuture.com [drugfuture.com]
- 15. Spectrophotometric methods for the rapid determination of this compound and this compound sodium bisulphite and their application in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. brieflands.com [brieflands.com]
- 18. GC-FID and HPLC-DAD Methods for the Determination of this compound Sodium Bisulphite Directly and by Converting this compound Sodium Bisulphite to this compound in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mechanism of this compound-induced cytotoxicity in rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. bosterbio.com [bosterbio.com]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Cellular Mechanisms of Menadione
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Menadione (B1676200) (Vitamin K3), a synthetic naphthoquinone, is a potent modulator of cellular processes, primarily through its ability to induce severe oxidative stress. Its core mechanism of action involves redox cycling, a process that generates a significant flux of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide. This oxidative onslaught disrupts multiple critical cellular functions. This compound compromises mitochondrial integrity, leading to a decrease in membrane potential, ATP depletion, and the release of pro-apoptotic factors. It depletes the cell's primary non-enzymatic antioxidant, glutathione (B108866) (GSH), through both direct conjugation and oxidation, further weakening cellular defenses. Concurrently, this compound perturbs intracellular calcium homeostasis, causing elevations in cytosolic Ca2+ that contribute to cytotoxicity. Ultimately, these interconnected events trigger various forms of programmed cell death, including apoptosis and necroptosis, mediated by pathways involving PARP-1 activation and caspase cascades. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations, to offer a comprehensive resource for professionals in life sciences and drug development.
Core Mechanism: Redox Cycling and Reactive Oxygen Species (ROS) Generation
The primary mechanism by which this compound exerts its cellular effects is through redox cycling. This process involves the enzymatic one-electron reduction of the quinone moiety of this compound to a semiquinone radical.[1][2] This reduction is catalyzed by various flavoenzymes, such as NADPH-cytochrome P450 reductase.[1] The unstable semiquinone radical then rapidly reacts with molecular oxygen (O₂) to regenerate the parent quinone, producing a superoxide anion radical (O₂•−) in the process.[2][3] This futile cycle can repeat continuously, generating a substantial amount of superoxide. The superoxide produced can be subsequently dismutated, either spontaneously or by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂).[4][5]
This sustained production of ROS overwhelms the cell's antioxidant capacity, leading to a state of severe oxidative stress.[6] This stress is a central driver for the downstream cellular damage observed upon this compound exposure.[7][8] The generation of ROS by this compound has been demonstrated in both the cytosol and the mitochondrial matrix.[6]
Caption: this compound undergoes one-electron reduction to a semiquinone radical, which generates superoxide.
Impact on Mitochondrial Function
Mitochondria are primary targets of this compound-induced toxicity. The redox cycling of this compound can occur within the mitochondrial electron transport chain, leading to a localized and intense production of ROS.[1][9] This triggers a cascade of detrimental events:
-
Mitochondrial Oxidative Stress: this compound treatment leads to a rapid increase in mitochondrial superoxide levels.[1][6]
-
DNA Damage: The generated ROS can damage both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA).[1][6]
-
Collapse of Membrane Potential (ΔΨm): this compound induces a progressive decrease in the inner mitochondrial membrane potential, a key indicator of mitochondrial health.[1][6][10] This depolarization impairs the organelle's ability to function correctly.
-
ATP Depletion: The disruption of the membrane potential and overall mitochondrial function leads to a significant drop in cellular ATP levels.[1][10]
-
Mitochondrial Fragmentation: Exposure to this compound causes significant mitochondrial fragmentation and fission, a morphological sign of mitochondrial distress.[1][6]
-
Cytochrome c Release: Damage to the mitochondrial membranes results in the release of cytochrome c from the intermembrane space into the cytosol.[1][6] This is a critical step in the initiation of the intrinsic apoptotic pathway.
Caption: this compound triggers mitochondrial ROS production, leading to dysfunction and apoptosis.
Disruption of Cellular Thiol Homeostasis
This compound profoundly impacts the thiol status of cells, particularly the levels of reduced glutathione (GSH), a critical cellular antioxidant.[11][12] This occurs through two primary mechanisms:
-
GSH Oxidation: The ROS generated during this compound's redox cycling leads to the oxidation of GSH to glutathione disulfide (GSSG).[4][13]
-
Arylation (Conjugation): this compound can directly react with the sulfhydryl group of GSH, forming a this compound-GSH conjugate.[4] This process, known as arylation, irreversibly depletes the GSH pool.
The depletion of GSH compromises the cell's ability to neutralize ROS and detoxify electrophilic compounds, rendering it highly susceptible to oxidative damage.[11] Furthermore, this compound-induced oxidative stress can lead to the oxidation of protein thiol groups, resulting in the formation of glutathione-protein mixed disulfides and impairing the function of critical enzymes and structural proteins.[13][14]
Alteration of Intracellular Calcium Signaling
This compound disrupts intracellular Ca²⁺ homeostasis, a key factor in its cytotoxicity.[14][15] Exposure to this compound leads to a sustained increase in the concentration of cytosolic free Ca²⁺.[15][16] The mechanisms underlying this disruption include:
-
Inhibition of Ca²⁺ Efflux: this compound-induced oxidation of protein thiols can impair the function of Ca²⁺-ATPases responsible for pumping calcium out of the cell.[14]
-
Inhibition of IP₃-Mediated Release: this compound can inhibit the inositol (B14025) 1,4,5-trisphosphate (IP₃)-dependent release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.[17] This effect is attributed to the covalent modification of sulfhydryl groups on the IP₃ receptor.[17]
-
Mitochondrial Ca²⁺ Dysregulation: this compound prevents mitochondrial Ca²⁺ uptake, which normally serves to buffer cytosolic Ca²⁺ levels.[18] This allows for the rapid and widespread elevation of intracellular Ca²⁺, contributing to mitochondrial depolarization and cell death.[18]
Induction of Cell Death Pathways
The culmination of oxidative stress, mitochondrial collapse, and ionic dysregulation is the induction of programmed cell death (PCD). This compound is a versatile inducer of cell death and can trigger multiple pathways depending on the concentration and cell type.[19]
-
Apoptosis: this compound is a well-documented inducer of apoptosis.[7][20] This can proceed through:
-
Intrinsic (Mitochondrial) Pathway: Initiated by the release of cytochrome c, which leads to the activation of caspase-9 and the executioner caspase-3.[1][18][20]
-
Extrinsic Pathway: Evidence suggests this compound can activate caspase-8 and involve the Fas-dependent pathway at lower concentrations.[10][20]
-
Caspase-Independent Mechanisms: In some models, this compound-induced death is not blocked by caspase inhibitors, pointing to caspase-independent routes.[6][10]
-
-
Necroptosis and Autophagy: In addition to apoptosis, this compound has been shown to induce necroptosis and autophagy in cancer cells, often mediated by key signaling molecules like MAPK8.[19]
-
Role of PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) plays an essential role in mediating this compound-induced cell death.[6] DNA damage caused by ROS leads to hyperactivation of PARP-1, which depletes cellular NAD⁺ and ATP, contributing to cell death.[6][21] Genetic deletion of PARP-1 significantly protects against this compound cytotoxicity.[6]
References
- 1. This compound-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of this compound (2-methyl-1,4-naphthoquinone) with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nhsjs.com [nhsjs.com]
- 6. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced Reactive Oxygen Species Generation via Redox Cycling Promotes Apoptosis of Murine Pancreatic Acinar Cells* | Semantic Scholar [semanticscholar.org]
- 9. This compound/Ascorbate Induces Overproduction of Mitochondrial Superoxide and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin | Anticancer Research [ar.iiarjournals.org]
- 10. Evidence that oxidative stress-induced apoptosis by this compound involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound causes endothelial barrier failure by a direct effect on intracellular thiols, independent of reactive oxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of thiols in protecting against simultaneous toxicity of this compound to platelet plasma and intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation and reduction of glutathione-protein mixed disulfides during oxidative stress. A study with isolated hepatocytes and this compound (2-methyl-1,4-naphthoquinone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. db.cngb.org [db.cngb.org]
- 15. This compound-induced cardiotoxicity is associated with alteration in intracellular Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of lipid peroxidation in this compound-mediated toxicity in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits the alpha 1-adrenergic receptor-mediated increase in cytosolic free calcium concentration in hepatocytes by inhibiting inositol 1,4,5-trisphosphate-dependent release of calcium from intracellular stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-induced apoptosis: roles of cytosolic Ca(2+) elevations and the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The History and Discovery of Menadione (Vitamin K3): An In-depth Technical Guide
Abstract
Menadione (B1676200), synthetically derived and recognized as Vitamin K3, represents a cornerstone in the study of quinones and their biological significance. This technical guide provides a comprehensive overview of the history, discovery, and biochemical intricacies of this compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the pivotal experiments that defined its role as a vitamin K precursor, its metabolic conversion to the biologically active menaquinone-4 (MK-4), and its multifaceted involvement in cellular signaling pathways. Quantitative toxicological and efficacy data are systematically presented, alongside detailed experimental protocols for key assays. Furthermore, this guide employs Graphviz visualizations to elucidate complex signaling cascades, including its enzymatic conversion, and its influence on the NF-κB and Wnt pathways, offering a detailed molecular perspective for advanced research and development.
Introduction
Vitamin K, a family of fat-soluble vitamins, is indispensable for a range of physiological processes, most notably blood coagulation and bone metabolism.[1][2] This group of compounds is characterized by a 2-methyl-1,4-naphthoquinone ring structure.[3] While phylloquinone (Vitamin K1) is of plant origin and menaquinones (Vitamin K2) are synthesized by bacteria, this compound (Vitamin K3) is a synthetic analogue that lacks the isoprenoid side chain characteristic of its natural counterparts.[3][4] Despite its synthetic nature, this compound can be enzymatically converted in animal tissues to menaquinone-4 (MK-4), a vital form of Vitamin K2, thus serving as a provitamin.[4][5] This guide offers a deep dive into the scientific journey of this compound, from its historical discovery to its current applications and areas of research.
A Historical Perspective: The Discovery of Vitamin K and the Emergence of this compound
The story of this compound is intrinsically linked to the discovery of vitamin K. In 1929, the Danish biochemist Henrik Dam, while investigating cholesterol metabolism in chickens, observed that a diet free of cholesterol and fats led to hemorrhagic conditions.[6][7][8][9][10] He deduced that an unknown fat-soluble substance, essential for blood coagulation, was missing from the diet. He named this compound "Koagulationsvitamin," which was later shortened to Vitamin K.[6][7][10] For their pioneering work, Henrik Dam and Edward A. Doisy, who elucidated the chemical nature of vitamin K, were awarded the Nobel Prize in Physiology or Medicine in 1943.[9][11][12][13]
Following the initial discovery, research efforts focused on isolating and synthesizing this vital nutrient. Edward A. Doisy and his team successfully isolated two forms of the vitamin in 1939 and determined their chemical structures, paving the way for synthetic production.[11][14] This led to the synthesis of this compound, a simpler, un-substituted 2-methyl-1,4-naphthoquinone.[3] Various synthetic routes have since been developed for this compound, including the oxidation of 2-methylnaphthalene (B46627) using reagents like chromic acid or hydrogen peroxide, and the methylation of 1,4-naphthoquinone.[3][15] Its cost-effectiveness and stability have made it a common supplement in animal feed for preventing vitamin K deficiency.[16][17]
Quantitative Data
Toxicological Data: Lethal Dose (LD50)
The acute toxicity of this compound varies across different animal species and routes of administration. The following table summarizes available LD50 data.
| Species | Route of Administration | LD50 Value | Reference(s) |
| Rat | Intravenous | 800 mg/kg bw | [17] |
| Mouse | Oral | 500 mg/kg | [17] |
| Mouse | Intraperitoneal | 50 mg/kg | [17] |
Anticancer Activity: Half-maximal Inhibitory Concentration (IC50)
This compound has demonstrated cytotoxic effects against various human cancer cell lines. The IC50 values for several cell lines are presented below.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| Multidrug-resistant leukemia | Leukemia | 13.5 ± 3.6 | [18][19] |
| Parental leukemia | Leukemia | 18 ± 2.4 | [18][19] |
| Mia PaCa-2 | Pancreatic Carcinoma | 6.2 | [19] |
| SAS | Oral Squamous Carcinoma | 8.45 | [20] |
| HEK293 (non-tumorigenic) | Embryonic Kidney | 98.5 | [20] |
| HaCaT (non-tumorigenic) | Keratinocyte | 74.5 | [20] |
Vitamin K Activity in Animal Feed
This compound is widely used as a source of vitamin K in animal feed. Its efficacy is often measured by its ability to maintain normal blood clotting times (prothrombin time).
| Animal | Feed Supplement | Dosage | Effect | Reference(s) |
| Chicks | This compound Nicotinamide (B372718) Bisulfite (MNB) or this compound Dimethyl-pyrimidinol Bisulfite (MPB) | 0 to 400 µg/kg | Linear decrease in prothrombin time with increasing dose. | [21] |
| Chicks | This compound Dimethylpyrimidinol Bisulfite (MPB) | Up to 2 g per ton of complete feed | Prevention of vitamin K deficiency. | [16] |
| Turkeys | This compound Dimethylpyrimidinol Bisulfite (MPB) | Up to 2 g per ton of complete feed | Prevention of vitamin K deficiency. | [16] |
| Swine (growing and finishing) | This compound Dimethylpyrimidinol Bisulfite (MPB) | Up to 10 g per ton of complete feed | Prevention of vitamin K deficiency. | [16] |
| Lactating Sows | This compound (VK3) | 0.5 mg/kg feed (NRC recommendation) | Standard requirement for all production phases. | [2] |
| Pigs | This compound Nicotinamide Bisulfite (MNB) | 100, 500, 2500 mg/kg | No adverse effects on live weight, feed intake, or gain/food ratio. | [22] |
Experimental Protocols
In Vitro Study: this compound Treatment of Isolated Rat Hepatocytes
This protocol outlines the procedure for studying the effects of this compound on isolated rat hepatocytes, a common model for investigating drug metabolism and toxicity.
Objective: To assess the cytotoxicity and metabolic effects of this compound on primary hepatocytes.
Materials:
-
Male Wistar rats (200-250g)
-
Collagenase solution
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Reagents for viability assays (e.g., Trypan Blue, MTT)
-
Reagents for biochemical assays (e.g., measurement of ATP, glutathione (B108866) levels)
Procedure:
-
Hepatocyte Isolation: Isolate hepatocytes from rat liver using a two-step collagenase perfusion technique.
-
Cell Culture: Plate the isolated hepatocytes on collagen-coated dishes at a suitable density and allow them to attach for a few hours in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for the this compound stock solution).
-
Incubation: Incubate the cells for the desired time periods (e.g., 1, 3, 6, 12, 24 hours).
-
Assessment of Cytotoxicity:
-
Trypan Blue Exclusion Assay: At the end of the incubation period, detach the cells and stain with Trypan Blue. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
MTT Assay: Add MTT solution to the wells and incubate for a few hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
Biochemical Assays:
-
Lyse the cells at the end of the treatment period.
-
Use commercially available kits or standard laboratory protocols to measure intracellular ATP levels, glutathione (GSH) concentrations, and other relevant metabolic parameters.
-
In Vivo Study: Caerulein-Induced Acute Pancreatitis in Mice
This protocol describes a widely used animal model to study acute pancreatitis and the potential therapeutic effects of compounds like this compound.[23]
Objective: To induce acute pancreatitis in mice and evaluate the protective effects of this compound.
Materials:
-
Male Swiss mice or C57BL/6 mice (8-10 weeks old)
-
Caerulein (B1668201) (a cholecystokinin (B1591339) analogue)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic agent
-
Materials for blood collection and tissue harvesting
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Induction of Acute Pancreatitis:
-
This compound Administration:
-
In the treatment group, administer this compound (e.g., 10 mg/kg body weight, i.p.) one hour after the first caerulein injection.[23]
-
The control group receives an equivalent volume of saline.
-
-
Sample Collection:
-
At a predetermined time point after the final injection (e.g., 6-12 hours), euthanize the mice.
-
Collect blood samples via cardiac puncture for serum amylase and lipase (B570770) analysis.
-
Carefully dissect the pancreas and lungs for histological examination and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
-
-
Assessment of Pancreatitis Severity:
-
Serum Analysis: Measure serum amylase and lipase levels using commercial assay kits.
-
Histopathology: Fix the pancreas and lung tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Evaluate the tissues for edema, inflammation, and necrosis.
-
MPO Assay: Homogenize a portion of the pancreas and lung tissue and measure MPO activity using a spectrophotometric assay.
-
Signaling Pathways and Mechanisms of Action
Enzymatic Conversion of this compound to Menaquinone-4 (MK-4)
This compound exerts its vitamin K activity after being converted to the biologically active menaquinone-4 (MK-4). This conversion is a two-step process primarily involving the enzymes NQO1 and UBIAD1.
Caption: Enzymatic conversion of this compound to menaquinone-4.
The initial step involves the reduction of this compound to its hydroquinone (B1673460) form, menadiol, by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[26][27][28][29] This two-electron reduction is a detoxification pathway that bypasses the formation of reactive semiquinone intermediates. Subsequently, the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) catalyzes the prenylation of menadiol, transferring a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to form MK-4.[5]
Interaction with the NF-κB Signaling Pathway
This compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. The interaction is complex, with this compound exhibiting both pro- and anti-inflammatory effects depending on the context. In some models, this compound-induced oxidative stress can activate NF-κB.[30][31] Conversely, in other systems, this compound has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[23][32]
Caption: this compound's inhibitory effect on the NF-κB pathway.
Modulation of the Wnt/β-catenin Signaling Pathway
Recent studies have highlighted the role of this compound in suppressing the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[33] this compound has been shown to decrease the expression of β-catenin and its downstream targets, such as cyclin D1.[34] This inhibition of the Wnt pathway contributes to this compound's anti-proliferative and pro-apoptotic effects in cancer cells.[34]
Caption: this compound's inhibition of the Wnt/β-catenin pathway.
Conclusion
This compound, or Vitamin K3, holds a significant place in the history of nutritional biochemistry and pharmacology. From its origins as a synthetic analogue born out of the quest to understand and combat hemorrhagic diseases, it has evolved into a widely used supplement in animal nutrition and a subject of intensive research for its potential therapeutic applications, particularly in oncology. Its ability to be converted into the biologically active MK-4, coupled with its interactions with critical signaling pathways such as NF-κB and Wnt, underscores its complex and multifaceted biological roles. This technical guide has provided a comprehensive overview of the key historical, chemical, and biological aspects of this compound, offering a valuable resource for scientists and researchers dedicated to advancing our understanding of this important compound. Further investigation into its mechanisms of action will undoubtedly unveil new avenues for its application in both animal and human health.
References
- 1. news-medical.net [news-medical.net]
- 2. Effects of vitamin K supplementation on reproductive performance and bone metabolism-related biochemical markers in lactation sows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. On This Day - Oct 24 : Henrik Dam found vitamin K | Resource | RSC Education [edu.rsc.org]
- 7. Henrik Dam - Wikipedia [en.wikipedia.org]
- 8. nattomk7.com [nattomk7.com]
- 9. Nobel Medicine Prize 1943. Vitamin K and its role in blood coagulation - GHN Pharma [ghnnordic.com]
- 10. nobelprize.org [nobelprize.org]
- 11. nobelprize.org [nobelprize.org]
- 12. timepath.org [timepath.org]
- 13. Story [m.slu.edu]
- 14. Edward Adelbert Doisy | Nobel Prize, Vitamin K & Physiology | Britannica [britannica.com]
- 15. BJOC - this compound: a platform and a target to valuable compounds synthesis [beilstein-journals.org]
- 16. fda.gov [fda.gov]
- 17. aafco.org [aafco.org]
- 18. This compound: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound nicotinamide bisulfite is a bioactive source of vitamin K and niacin activity for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound nicotinamide bisulphite as a source of vitamin K and niacin activities for the growing pig | Animal Science | Cambridge Core [cambridge.org]
- 23. This compound (vitamin K3) inhibits hydrogen sulfide and substance P via NF-кB pathway in caerulein-induced acute pancreatitis and associated lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 30. This compound cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. 2024.sci-hub.st [2024.sci-hub.st]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Vitamin K3 (this compound) suppresses epithelial-mesenchymal-transition and Wnt signaling pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Menadione's Induction of Reactive Oxygen Species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Menadione (B1676200) (2-methyl-1,4-naphthoquinone), a synthetic analogue of vitamin K, is a widely utilized compound in biological research to induce oxidative stress. Its ability to generate reactive oxygen species (ROS) through redox cycling provides a powerful tool to investigate the cellular responses to oxidative damage, signaling pathways, and cell death mechanisms. This guide offers a comprehensive overview of the core mechanisms of this compound-induced ROS production, its downstream cellular effects, and detailed experimental protocols for its study.
The Core Mechanism: Redox Cycling and ROS Generation
This compound's capacity to induce oxidative stress stems from its futile redox cycling, a process that generates a continuous flux of ROS. This process is initiated by the one-electron reduction of the quinone structure of this compound to a semiquinone radical.[1][2] This unstable intermediate readily donates an electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide (B77818) anion (O₂⁻). This cycle can repeat, leading to a significant accumulation of superoxide.
The enzymatic landscape of the cell plays a crucial role in this compound's redox cycling. One-electron reductases, such as NADPH-cytochrome P450 reductase and mitochondrial NADH-ubiquinone oxidoreductase, facilitate the formation of the semiquinone radical, thereby promoting ROS production.[2] Conversely, two-electron reductases, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1), can reduce this compound directly to a more stable hydroquinone.[3][4][5] This two-electron reduction is considered a detoxification pathway as it bypasses the semiquinone intermediate, thus preventing ROS generation.[3][5] The balance between one- and two-electron reduction pathways is therefore a critical determinant of this compound's cytotoxic potential.
The superoxide anions generated through redox cycling are often rapidly dismutated, either spontaneously or by superoxide dismutase (SOD) enzymes, into hydrogen peroxide (H₂O₂).[6][7] Hydrogen peroxide, being more stable and membrane-permeable than superoxide, can diffuse throughout the cell and participate in further reactions, including the Fenton reaction, which generates highly reactive hydroxyl radicals (•OH) in the presence of transition metals like iron.[8][9]
Cellular Consequences of this compound-Induced ROS
The surge in intracellular ROS initiated by this compound triggers a cascade of events that can culminate in cell death. The specific outcomes are often dependent on the concentration of this compound, the duration of exposure, and the cell type.[6]
Depletion of Cellular Antioxidants
One of the immediate consequences of this compound-induced oxidative stress is the depletion of intracellular glutathione (B108866) (GSH), a critical non-enzymatic antioxidant.[10][11][12] GSH is oxidized to glutathione disulfide (GSSG) as it scavenges ROS. The resulting decrease in the GSH/GSSG ratio compromises the cell's antioxidant capacity, rendering it more susceptible to oxidative damage.
Mitochondrial Dysfunction
Mitochondria are both a source and a target of this compound-induced ROS.[2][13] this compound can directly interfere with the mitochondrial electron transport chain, leading to increased superoxide production.[2][14] The resulting oxidative stress can damage mitochondrial DNA, proteins, and lipids, leading to a decrease in mitochondrial membrane potential, impaired ATP production, and the release of pro-apoptotic factors like cytochrome c.[2][6][15]
Induction of Cell Death Pathways
High concentrations of this compound are cytotoxic and can induce various forms of cell death, including apoptosis and necrosis.[3][6][10] The accumulation of ROS can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and lead to the activation of caspases, key executioners of apoptosis.[16][17] this compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][18] Furthermore, severe oxidative stress can lead to the activation of poly(ADP-ribose) polymerase (PARP), which can deplete cellular NAD+ and ATP stores, ultimately causing necrotic cell death.[6][7][19]
Quantitative Data on this compound-Induced Effects
The following tables summarize quantitative data from various studies on the effects of this compound on ROS production and cell viability.
Table 1: this compound-Induced ROS Production in Various Cell Types
| Cell Type | This compound Concentration | Incubation Time | ROS Measurement | Fold Increase in ROS | Reference |
| Cardiomyocytes | 25 µM | 15 min | RoGFP Oxidation (Cytosol) | ~2.5-fold | [6] |
| HEK293T cells | 10 µM | Not specified | roGFP Oxidation (Cytosol & Mitochondria) | Significant increase | [13] |
| Bovine heart microvascular endothelial cells | 100 µM | 5 hours | Dichlorofluorescin | Time- and concentration-dependent increase | [7] |
| Human lens epithelial cells (FHL124) | 30 µM | Not specified | DCFDA assay | Elevated ROS levels | [20] |
| Pancreatic β-cells (INS-1 832/13) | Not specified | Not specified | H₂O₂ formation | Glucose-dependent increase | [21] |
Table 2: this compound-Induced Cytotoxicity in Various Cell Lines
| Cell Line | This compound Concentration | Incubation Time | Viability Assay | % Cell Viability | Reference |
| Cardiomyocytes | 25 µM | 6 hours | Propidium Iodide Uptake | ~44% | [6] |
| Yeast cells | 0.5 mM | Not specified | MTT Assay | Reduced absorbance | [22] |
| Human lens epithelial cells (FHL124) | 30 µM | Not specified | Cell-TitreGlo | Concentration-dependent decrease | [20] |
| RALA255-10G rat hepatocytes | Toxic concentrations | Not specified | Not specified | Decreased | [17] |
| Pancreatic β-cells (INS-1 832/13) | Not specified | 6 hours | Not specified | Glucose-dependent protection | [21] |
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes a common method for detecting intracellular ROS, primarily hydrogen peroxide.
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or culture dish) and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.[14] Dilute the stock solution in cell culture medium to the desired final concentrations immediately before use.
-
DCFH-DA Loading: Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS). Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
This compound Treatment: Wash the cells twice with PBS to remove excess DCFH-DA. Add the culture medium containing the desired concentrations of this compound to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate time points using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Assessment of Cell Viability using the MTT Assay
This protocol outlines a colorimetric assay to assess cell viability based on mitochondrial metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
This compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for the desired period (e.g., 24 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound serves as a valuable and versatile tool for inducing ROS and studying the intricate cellular responses to oxidative stress. A thorough understanding of its mechanisms of action, including the pivotal role of redox cycling and the influence of cellular enzymatic machinery, is essential for the accurate interpretation of experimental results. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations into the multifaceted roles of ROS in health and disease.
References
- 1. scite.ai [scite.ai]
- 2. This compound-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate this compound-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced oxidative stress in bovine heart microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin K3 (this compound) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress by this compound affects cellular copper and iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exposure of Cultured Astrocytes to this compound Triggers Rapid Radical Formation, Glutathione Oxidation and Mrp1-Mediated Export of Glutathione Disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation and reduction of glutathione-protein mixed disulfides during oxidative stress. A study with isolated hepatocytes and this compound (2-methyl-1,4-naphthoquinone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells | MDPI [mdpi.com]
- 14. This compound/Ascorbate Induces Overproduction of Mitochondrial Superoxide and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin | Anticancer Research [ar.iiarjournals.org]
- 15. Rapid generation of mitochondrial superoxide induces mitochondrion-dependent but caspase-independent cell death in hippocampal neuronal cells that morphologically resembles necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arsenic induced apoptosis in malignant melanoma cells is enhanced by this compound through ROS generation, p38 signaling and p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidant-induced hepatocyte injury from this compound is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence that oxidative stress-induced apoptosis by this compound involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. The level of this compound redox-cycling in pancreatic β-cells is proportional to the glucose concentration: role of NADH and consequences for insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nhsjs.com [nhsjs.com]
Menadione Redox Cycling and Oxidative Stress Induction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which menadione (B1676200) (Vitamin K3) induces oxidative stress through redox cycling, leading to cellular damage and programmed cell death. This document details the core biochemical processes, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the intricate signaling pathways involved.
Core Concepts: The Engine of this compound-Induced Oxidative Stress
This compound, a synthetic naphthoquinone, is a potent inducer of oxidative stress due to its ability to undergo redox cycling. This process involves the enzymatic reduction of this compound to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻) and regenerate the parent this compound molecule. This futile cycle consumes cellular reducing equivalents, primarily NADPH, and generates a continuous flux of reactive oxygen species (ROS).
One-Electron vs. Two-Electron Reduction: A Tale of Two Fates
The metabolic fate of this compound within the cell dictates its cytotoxic potential.
-
One-Electron Reduction: Catalyzed by enzymes such as NADPH-cytochrome P450 reductase, this process generates an unstable semiquinone radical. This radical readily donates an electron to molecular oxygen, forming superoxide and perpetuating the redox cycle. This pathway is the primary driver of this compound-induced oxidative stress.
-
Two-Electron Reduction: Primarily mediated by NAD(P)H:quinone oxidoreductase 1 (NQO1), this pathway reduces this compound directly to the more stable hydroquinone (B1673460) form. This hydroquinone can be subsequently detoxified through conjugation reactions. The two-electron reduction pathway is therefore considered a detoxification mechanism, mitigating the toxic effects of this compound.
The Cascade of Reactive Oxygen Species
The initial production of superoxide by this compound redox cycling triggers a cascade of other ROS, each with distinct reactivity and cellular targets. Superoxide can be dismutated, either spontaneously or by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, hydrogen peroxide can undergo the Fenton reaction to generate the highly reactive hydroxyl radical (•OH).
Depletion of Cellular Antioxidant Defenses
The continuous production of ROS by this compound redox cycling overwhelms the cell's antioxidant capacity. A key consequence is the depletion of reduced glutathione (B108866) (GSH), a critical intracellular antioxidant. GSH is consumed in several ways:
-
Direct reaction with ROS: GSH can directly scavenge ROS.
-
Enzymatic detoxification: Glutathione peroxidases use GSH to reduce hydrogen peroxide and lipid peroxides.
-
Conjugation with this compound: Glutathione S-transferases can catalyze the conjugation of GSH to this compound, facilitating its excretion.
The depletion of GSH leaves the cell vulnerable to oxidative damage to proteins, lipids, and DNA.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound.
Table 1: this compound IC₅₀ Values in Various Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time (h) | Citation |
| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 | [1] |
| Hep3B | Human Hepatoma | 10 | 72 | [2] |
| HepG2 | Human Hepatoblastoma | 13.7 | 24 | [1] |
| SAS | Human Oral Squamous Carcinoma | 8.45 | 24 | [3] |
| HEK293 | Human Embryonic Kidney (non-cancerous) | 98.5 | 24 | [3] |
| HaCaT | Human Keratinocyte (non-cancerous) | 74.5 | 24 | [3] |
| Leukemia (multidrug-resistant) | Human Leukemia | 13.5 ± 3.6 | Not Specified | [4] |
| Leukemia (parental) | Human Leukemia | 18 ± 2.4 | Not Specified | [4] |
| Pancreatic Cancer Cells | Human Pancreatic Cancer | 42.1 ± 3.5 | 24 | [5] |
| Glioma (DBTRG.05MG) | Human Glioma | ~13.5 - 25 | Not Specified | [6] |
Table 2: this compound-Induced Changes in ROS and Glutathione Levels
| Cell Type | This compound Concentration (µM) | Parameter Measured | Change | Time Point | Citation |
| Cardiomyocytes | 25 | Cytosolic RoGFP Oxidation | Reached 74% oxidation | 15 min | [7] |
| Neuronal Cells (PC12) | 10-50 | ROS Levels (DCF-DA) | Dose-dependent increase | 24 h | [8] |
| Hepatocytes (from fasted rats) | 150 | GSH Depletion | Rapid and sustained | < 15 min | [1] |
| Hepatocytes (from fed rats) | 150 | GSH Depletion | Rapid and sustained | < 15 min | [1] |
| Hepatocytes | 300 | NADPH/NADP+ Ratio | Decrease from 0.85 to 0.39 | 15 min | [9] |
| Hepatocytes (from old rats) | 300 | Mitochondrial GSH | Significant loss | Not Specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-induced oxidative stress and cytotoxicity.
Measurement of Mitochondrial Superoxide Production using MitoSOX Red
Principle: MitoSOX Red is a cell-permeant fluorescent probe that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.
Materials:
-
MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Protocol:
-
Preparation of MitoSOX Red Stock Solution (5 mM):
-
Allow the MitoSOX Red vial to warm to room temperature.
-
Add 13 µL of anhydrous DMSO to 50 µg of MitoSOX Red powder.
-
Vortex briefly to dissolve.
-
Aliquot and store at -20°C, protected from light.
-
-
Preparation of MitoSOX Red Working Solution (typically 5 µM):
-
Dilute the 5 mM stock solution in pre-warmed HBSS with Ca²⁺ and Mg²⁺ to the desired final concentration. The optimal concentration should be determined empirically for each cell type.
-
-
Cell Staining (Adherent Cells):
-
Grow cells on coverslips or in a multi-well plate.
-
Wash the cells once with pre-warmed PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed HBSS.
-
-
Cell Staining (Suspension Cells):
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in the MitoSOX Red working solution.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times by centrifugation and resuspension in pre-warmed HBSS.
-
-
Detection:
-
Fluorescence Microscopy: Analyze the cells using a fluorescence microscope with appropriate filters (Excitation: ~510 nm, Emission: ~580 nm).
-
Flow Cytometry: Analyze the cells using a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., PE).
-
Measurement of Cellular Glutathione Levels using the DTNB-Based Assay
Principle: This colorimetric assay is based on the reaction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) with the sulfhydryl group of reduced glutathione (GSH) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. Glutathione reductase is included to recycle oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.
Materials:
-
DTNB
-
Glutathione Reductase
-
NADPH
-
Assay Buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.5)
-
Metaphosphoric acid (MPA) for deproteination
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable buffer and deproteinate by adding MPA.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add the sample supernatant or GSH standards.
-
Add the assay buffer containing DTNB and glutathione reductase to each well.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
-
Calculation:
-
Determine the concentration of total glutathione in the samples by comparing their reaction rates or final absorbance to the GSH standard curve.
-
Assessment of Cell Viability using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Treat the cells with various concentrations of this compound for the desired duration. Include untreated control wells.
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Signaling Pathways and Experimental Workflows
This compound-induced oxidative stress activates complex signaling networks that ultimately determine the cell's fate. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for their investigation.
This compound Redox Cycling and ROS Production
References
- 1. Alterations in energy status by this compound metabolism in hepatocytes isolated from fasted and fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. This compound: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Pankiller effect of prolonged exposure to this compound on glioma cells: potentiation by vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced oxidative stress in hepatocytes isolated from fed and fasted rats: the role of NADPH-regenerating pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Age-related loss of mitochondrial glutathione exacerbates this compound-induced inhibition of Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structural Differences Between Menadione, Phylloquinone, and Menaquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural distinctions between three key forms of vitamin K: menadione (B1676200) (K3), phylloquinone (K1), and the menaquinones (K2). Understanding these differences is critical for research into their respective metabolic pathways, biological activities, and therapeutic potentials.
Core Structural Motifs
All vitamin K forms share a common 2-methyl-1,4-naphthoquinone ring, which is the active redox center essential for its biological function as a cofactor for γ-glutamyl carboxylase (GGCX).[1][2] The fundamental structural divergence lies in the substituent at the 3-position of this ring.[3][4]
-
This compound (Vitamin K3): This is the synthetic form of vitamin K and possesses the simplest structure, with a hydrogen atom at the 3-position.[5][6] It is a provitamin, as it lacks the side chain necessary for biological activity but can be converted in vivo to an active form.[7][8]
-
Phylloquinone (Vitamin K1): The primary dietary form of vitamin K, phylloquinone has a phytyl side chain attached to the 3-position.[9][10] This side chain is composed of four isoprenoid units, with the first being unsaturated and the remaining three saturated.
-
Menaquinones (Vitamin K2): This class of vitamin K is characterized by a side chain composed of a variable number of unsaturated isoprenoid units.[11] They are denoted as MK-n, where 'n' represents the number of isoprenoid units, which can range from 4 to 13.[12] Menaquinone-4 (MK-4) and Menaquinone-7 (MK-7) are the most well-studied forms.
The presence and nature of the side chain are crucial determinants of the molecule's lipophilicity, bioavailability, and interaction with enzymes and cell membranes.[1][13]
Quantitative Structural Data
While extensive crystallographic data for phylloquinone and the longer-chain menaquinones is limited due to their non-crystalline nature, data for this compound provides a baseline for the naphthoquinone ring structure. Theoretical modeling and analysis of related structures provide further insights.
Table 1: Comparison of Key Structural Features
| Feature | This compound (Vitamin K3) | Phylloquinone (Vitamin K1) | Menaquinones (Vitamin K2, e.g., MK-4, MK-7) |
| Chemical Formula | C₁₁H₈O₂[5] | C₃₁H₄₆O₂[9] | MK-4: C₃₁H₄₄O₂ MK-7: C₄₆H₆₄O₂ |
| Molar Mass | 172.18 g/mol [5] | 450.70 g/mol [9] | MK-4: 444.65 g/mol MK-7: 649.00 g/mol |
| Side Chain at C3 | None (Hydrogen)[5] | Phytyl group (partially saturated)[9] | Polyprenyl group (unsaturated)[11] |
| Side Chain Length | N/A | 4 isoprenoid units | Variable (n=4-13) isoprenoid units[12] |
| Bioavailability | Lower, can be toxic at high doses[7] | Moderate, dependent on dietary fats | Generally higher, especially long-chain MKs[2] |
Table 2: Selected Bond Lengths and Angles for the Naphthoquinone Ring (from this compound X-ray Diffraction Data)
| Bond/Angle | Measured Value (Å or °) | Reference |
| C=O | ~1.21 Å | [14] (comparative) |
| C-C (aromatic) | ~1.39 - 1.41 Å | [14] (comparative) |
| C-C (quinone) | ~1.48 - 1.50 Å | [14] (comparative) |
| C-C=C angle | ~120° | [15] (comparative) |
| C=O bond angle | ~120° | [15] (comparative) |
Note: These are generalized values. Precise measurements can vary based on the specific crystalline form and experimental conditions.
Experimental Protocols for Structural and Functional Analysis
-
Objective: To determine the precise three-dimensional arrangement of atoms in crystalline this compound.
-
Methodology:
-
Crystallization: Single crystals of this compound are grown from a suitable solvent, such as ethanol, by slow evaporation.[16]
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[17]
-
Structure Solution: The diffraction data is used to calculate an electron density map of the crystal. The positions of the atoms are determined from this map.[17]
-
Refinement: The initial structural model is refined to best fit the observed diffraction data, yielding precise bond lengths and angles.[17]
-
-
Objective: To determine the chemical structure and conformation of phylloquinone and menaquinones in solution.
-
Methodology:
-
Sample Preparation: A purified sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) with an internal standard (e.g., TMS).[18]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[18] 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish connectivity between protons and carbons.
-
Spectral Analysis: Chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton and carbon signals and to determine the stereochemistry of the side chain.[18]
-
-
Objective: To assess the functional differences between vitamin K analogs as substrates for VKORC1, a key enzyme in the vitamin K cycle.
-
Methodology:
-
Enzyme Preparation: Microsomal fractions containing recombinant human VKORC1 are prepared from a suitable expression system (e.g., Pichia pastoris).[19]
-
Reaction Mixture: The reaction is initiated by adding the vitamin K epoxide form (e.g., K1 epoxide, MK-4 epoxide) to a buffered solution containing the VKORC1-expressing microsomes and a reducing agent.[19]
-
Quantification: The reaction is stopped at various time points, and the amount of the reduced quinone form of vitamin K produced is quantified by reverse-phase high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[19]
-
Data Analysis: Enzyme kinetics (e.g., Kₘ and Vₘₐₓ) are calculated to compare the efficiency of VKORC1 in reducing different vitamin K epoxide analogs.[19]
-
Signaling Pathways and Structure-Function Relationships
The primary role of vitamin K is as a cofactor in the carboxylation of glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) in vitamin K-dependent proteins (VKDPs).[20][21] This process is essential for their function, particularly in blood coagulation and bone metabolism.[21][22]
The structural differences between the vitamin K forms, particularly the side chain, influence their interaction with the enzymes of the vitamin K cycle.
Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.
The hydrophobic side chain of phylloquinone and menaquinones is crucial for anchoring the molecule within the endoplasmic reticulum membrane, facilitating its interaction with the membrane-bound enzymes GGCX and VKORC1.[1][13] this compound, lacking this side chain, exhibits a much lower affinity for these enzymes.[1][23] Consequently, while this compound can be enzymatically converted to MK-4 in tissues, its direct participation in the vitamin K cycle is inefficient.[24][25]
Menaquinones, particularly MK-4, have been shown to act as ligands for the nuclear receptor SXR (also known as PXR).[2][26] This interaction leads to the transcriptional regulation of genes involved in bone metabolism, highlighting a mechanism of action for vitamin K2 that is independent of its role in the vitamin K cycle.
Caption: Menaquinone-4 Activation of the SXR Signaling Pathway.
The specific structure of the menaquinone side chain appears to be important for SXR binding and activation, a function not typically associated with phylloquinone or this compound.[26]
Conclusion
The structural variations among this compound, phylloquinone, and menaquinones, primarily centered on the side chain at the 3-position of the naphthoquinone ring, have profound implications for their biological functions. While all can ultimately contribute to the pool of active vitamin K, their absorption, metabolism, tissue distribution, and mechanisms of action differ significantly. For researchers and professionals in drug development, a thorough understanding of these structural nuances is essential for harnessing the therapeutic potential of each vitamin K analog.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Showing Compound this compound (FDB000953) - FooDB [foodb.ca]
- 9. Phylloquinone | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Structural Insights into Phylloquinone (Vitamin K1), Menaquinone (MK4, MK7), and this compound (Vitamin K3) Binding to VKORC1 | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. X-Ray and neutron powder diffraction studies of the crystal structure of vitamin K3 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Structural Insights into Phylloquinone (Vitamin K1), Menaquinone (MK4, MK7), and this compound (Vitamin K3) Binding to VKORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 22. vitamin K cycle pathwayRat Genome Database [rgd.mcw.edu]
- 23. Structural Insights into Phylloquinone (Vitamin K1), Menaquinone (MK4, MK7), and this compound (Vitamin K3) Binding to VKORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Key Pathways and Regulators of Vitamin K Function and Intermediary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Conversion of phylloquinone (Vitamin K1) into menaquinone-4 (Vitamin K2) in mice: two possible routes for menaquinone-4 accumulation in cerebra of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. New Aspects of Vitamin K Research with Synthetic Ligands: Transcriptional Activity via SXR and Neural Differentiation Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of Menadione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (B1676200) (2-methyl-1,4-naphthoquinone), also known as Vitamin K3, is a synthetic analogue of vitamin K. While it has been explored for various therapeutic applications, including as an anticancer agent, its cytotoxic properties necessitate a thorough understanding of its toxicological profile.[1][2][3] This technical guide provides an in-depth overview of the in vitro toxicology of this compound, focusing on its mechanisms of cytotoxicity, induction of oxidative stress, genotoxicity, and impact on mitochondrial function. The information is compiled from a range of in vitro studies, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Cytotoxicity of this compound
This compound exhibits a time- and concentration-dependent cytotoxic effect across a variety of cell lines.[4] Its cytotoxicity is intrinsically linked to its ability to undergo redox cycling, a process that generates reactive oxygen species (ROS).[2][5][6][7]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cell type and the duration of exposure.
| Cell Line | IC50 | Exposure Time | Reference |
| Rat Hepatocellular Carcinoma (H4IIE) | 25 µM | Not Specified | [2] |
| Human Hepatoma (Hep3B) | 10 µM | 72 hours | [2] |
| Human Hepatoblastoma (HepG2) | 13.7 µM | 24 hours | [2] |
| Rat Transplantable Hepatoma Cells | 3.4 µM | Not Specified | [3] |
| Mammalian Lung Cells (A549) | > 20 nmol/mL (>0.02 µM) | Not Specified | [1][8] |
| Immortalized Rat Hepatocytes | 40-80 µM | Not Specified | [9] |
| HTC Hepatoma Cells | > 200 µM | Not Specified | [9] |
Mechanisms of Cell Death
This compound induces cell death primarily through apoptosis, although necrotic pathways can also be activated at higher concentrations. The apoptotic response is triggered by a cascade of events initiated by oxidative stress.
Oxidative Stress and Redox Cycling
The primary mechanism of this compound-induced toxicity is its ability to act as a redox cycler.[6][7] This process involves the one-electron reduction of this compound to a semiquinone radical by cellular reductases, such as NADPH-cytochrome P450 reductase. This semiquinone then reacts with molecular oxygen to regenerate the parent this compound and produce a superoxide (B77818) anion radical (O2•-). This cycle repeats, leading to a continuous and massive production of superoxide anions, which can then be converted to other ROS like hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH).[10]
The process of redox cycling is dependent on cellular reducing equivalents like NADH and NADPH.[11] Studies have shown that bicarbonate can enhance this compound-induced redox cycling and cytotoxicity.[12]
Apoptosis Induction
The excessive ROS production triggers multiple apoptotic signaling pathways.
-
Fas/FasL System: this compound has been shown to induce the expression of both Fas and Fas Ligand (FasL), leading to apoptosis.[13] This effect was observed to be p53-independent.[13] However, other studies suggest that at higher concentrations, this compound-induced cell death is predominantly Fas-independent.[14]
-
Mitochondrial Pathway: this compound directly affects mitochondrial function, leading to a collapse of the mitochondrial inner transmembrane potential (ΔΨm), a decrease in inner membrane mass, and ATP depletion.[14] This is followed by the release of cytochrome c from the mitochondria into the cytosol.[5][15] Cytochrome c release is a key event in the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[15]
-
PARP Activation: DNA damage caused by ROS leads to the activation of Poly(ADP-ribose) polymerase (PARP).[2][5] Excessive PARP activation can deplete cellular NAD+ and ATP pools, contributing to cell death.[2] Studies have shown that cells lacking PARP-1 exhibit a significant decrease in this compound-induced cell death.[5]
Genotoxicity
This compound has been shown to be genotoxic in the absence of metabolic activation.[1] The generation of ROS leads to oxidative DNA damage, including the formation of single-strand breaks.[1][8] This DNA damage is a key trigger for the activation of DNA repair mechanisms, such as unscheduled DNA synthesis (UDS).[1][8] However, the presence of a metabolic activation system (S9 mix) has been found to decrease the cytotoxicity and genotoxicity of this compound.[1][8] Despite its mutagenic potential, studies have indicated that this compound does not possess carcinogenic activity.[1][8]
Mitochondrial Dysfunction
Mitochondria are a primary target of this compound-induced toxicity. The continuous production of ROS within the mitochondria leads to significant damage.
Key Effects on Mitochondria:
-
Increased Superoxide Levels: this compound treatment leads to a significant increase in mitochondrial superoxide levels.[15][16]
-
Decreased Mitochondrial Membrane Potential (ΔΨm): A hallmark of this compound-induced mitochondrial dysfunction is the collapse of the inner mitochondrial membrane potential.[14][15][16]
-
ATP Depletion: The disruption of mitochondrial function leads to a decrease in ATP levels.[14][15][16]
-
Mitochondrial Fragmentation: this compound can induce mitochondrial fragmentation, a process associated with cellular stress and apoptosis.[15][16]
-
Cytochrome c Release: Damage to the mitochondrial outer membrane results in the release of cytochrome c into the cytosol, initiating the caspase cascade.[5][15][16]
In some contexts, such as in cardiomyocytes with pre-existing mitochondrial disorders, this compound has been observed to restore electron flow in a defective respiratory chain.[17]
Experimental Protocols
Cell Viability and Cytotoxicity Assays
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time period.
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.[2]
-
-
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay:
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the medium provides an index of cytotoxicity.
-
Protocol:
-
Treat cells with this compound as described above.
-
Collect the cell culture supernatant.
-
Incubate the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the appropriate wavelength.
-
-
Apoptosis Assays
-
DAPI (4′,6-diamidino-2-phenylindole) Staining:
-
Principle: DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation can be visualized.
-
Protocol:
-
Grow and treat cells on coverslips.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Stain the cells with a DAPI solution.
-
Wash and mount the coverslips on microscope slides.
-
Visualize the nuclei using a fluorescence microscope.[2]
-
-
-
Caspase Activity Assays:
-
Principle: These assays use specific peptide substrates conjugated to a colorimetric or fluorometric reporter. Upon cleavage by an active caspase, the reporter is released and can be quantified.
-
Protocol:
-
Lyse the treated cells to release cellular contents.
-
Incubate the cell lysate with a specific caspase substrate (e.g., DEVD for caspase-3).
-
Measure the colorimetric or fluorescent signal using a plate reader.
-
-
Genotoxicity Assays
-
Alkaline Elution Assay:
-
Principle: This method is used to detect DNA single-strand breaks. DNA is eluted from a filter under alkaline conditions; smaller DNA fragments (resulting from breaks) elute faster.
-
Protocol:
-
Label cellular DNA with a radioactive precursor (e.g., [3H]thymidine).
-
Lyse the cells on a filter.
-
Elute the DNA with an alkaline buffer.
-
Collect fractions of the eluate over time and measure the radioactivity in each fraction.
-
The rate of elution is proportional to the number of DNA single-strand breaks.[1]
-
-
-
Unscheduled DNA Synthesis (UDS) Assay:
-
Principle: UDS measures the incorporation of radiolabeled thymidine (B127349) into the DNA of non-S-phase cells as a result of DNA repair activity.
-
Protocol:
-
Treat cells with this compound.
-
Incubate the cells with [3H]thymidine.
-
Fix the cells and perform autoradiography.
-
Count the number of silver grains over the nuclei of non-S-phase cells. An increase in grain count indicates DNA repair.[1]
-
-
Conclusion
The in vitro toxicological profile of this compound is characterized by its potent ability to induce oxidative stress through redox cycling. This leads to a cascade of cellular events including cytotoxicity, apoptosis via multiple pathways, genotoxicity through DNA damage, and severe mitochondrial dysfunction. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals in drug development for understanding and further investigating the complex cellular responses to this compound. A thorough comprehension of these mechanisms is crucial for evaluating the potential therapeutic applications and risks associated with this compound and other quinone-based compounds.
References
- 1. Mutagenic and carcinogenic potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro and in vivo cytotoxicity of this compound (vitamin K3) against rat transplantable hepatoma induced by 3'-methyl-4-dimethyl-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells -ORCA [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Immortalized hepatocytes as in vitro model systems for toxicity testing: the comparative toxicity of this compound in immortalized cells, primary cultures of hepatocytes and HTC hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced oxidative stress in bovine heart microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The level of this compound redox-cycling in pancreatic β-cells is proportional to the glucose concentration: role of NADH and consequences for insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of bicarbonate on this compound-induced redox cycling and cytotoxicity: potential involvement of the carbonate radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis provoked by the oxidative stress inducer this compound (Vitamin K(3)) is mediated by the Fas/Fas ligand system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence that oxidative stress-induced apoptosis by this compound involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound and its derivative on cultured cardiomyocytes with mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Menadione-Induced Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menadione (B1676200), a synthetic analogue of vitamin K3, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its ability to induce programmed cell death, or apoptosis, makes it a compound of interest in oncology research and drug development. The primary mechanism of this compound-induced apoptosis involves the generation of reactive oxygen species (ROS) through redox cycling, which in turn triggers a cascade of cellular events culminating in cell death. These application notes provide a comprehensive overview of the signaling pathways involved and detailed protocols for assessing this compound-induced apoptosis in cancer cells.
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism primarily initiated by intracellular ROS production. This oxidative stress disrupts cellular homeostasis and activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key Signaling Events:
-
Reactive Oxygen Species (ROS) Generation: this compound undergoes redox cycling, a process that generates superoxide (B77818) radicals and other ROS. This occurs in multiple cellular compartments, including the mitochondria.[1][2] This surge in ROS overwhelms the cellular antioxidant capacity, leading to oxidative damage to lipids, proteins, and DNA.
-
Mitochondrial (Intrinsic) Pathway: Increased ROS levels lead to the opening of the mitochondrial permeability transition pore (mPTP) and depolarization of the mitochondrial membrane.[1] This triggers the release of pro-apoptotic factors from the mitochondria into the cytoplasm, most notably cytochrome c.[1][3] In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[4][5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7.[6] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is also crucial in regulating the release of cytochrome c.[4][7]
-
Death Receptor (Extrinsic) Pathway: this compound has been shown to involve the Fas/FasL system in its apoptotic induction.[8] This pathway is initiated by the binding of Fas ligand (FasL) to its receptor, Fas, leading to the recruitment of the death-inducing signaling complex (DISC) and the activation of the initiator caspase-8.[9][10] Activated caspase-8 can then directly cleave and activate effector caspases or cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal.
-
Effector Caspase Activation and Substrate Cleavage: Both the intrinsic and extrinsic pathways converge on the activation of effector caspases, primarily caspase-3 and -7. These caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair.[6][11] The cleavage of PARP is a hallmark of apoptosis.[11]
Below is a diagram illustrating the key signaling pathways in this compound-induced apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
Data Presentation
The cytotoxic and apoptotic effects of this compound vary depending on the cancer cell line, concentration, and duration of treatment. The following tables summarize quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| Multidrug-resistant leukemia | 13.5 ± 3.6 | Not Specified | [12] |
| Parental leukemia | 18 ± 2.4 | Not Specified | [12] |
| Rat Hepatocellular Carcinoma (H4IIE) | 25 | 24 | [13] |
| Human Oral Squamous Carcinoma (SAS) | 8.45 | 24 | [14] |
| Human Pancreatic Carcinoma (Mia PaCa2) | 6.2 | Not Specified | [15] |
Table 2: Induction of Apoptosis by this compound in Cancer Cells
| Cancer Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) (Early + Late) | Reference |
| Gastric Cancer (AGS) | 25 | 6 | 29.2 | [16] |
| Gastric Cancer (AGS) | 25 | 12 | 40.37 | [16] |
| Pancreatic Acinar Cells | Not Specified | 0.25 | 66.7 | [17] |
| Pancreatic Acinar Cells | Not Specified | 0.5 | 86.3 | [17] |
Note: The percentage of apoptotic cells is often determined by Annexin V/PI staining followed by flow cytometry.
Experimental Protocols
Detailed protocols for key experiments to assess this compound-induced apoptosis are provided below.
Experimental Workflow
Caption: General workflow for studying this compound-induced apoptosis.
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells in a 96-well plate format.[18][19]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO)[18]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[18]
-
Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.[18]
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the control group (100% viability).
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating the cells with various concentrations of this compound for the desired time. Include untreated control cells.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[22]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Measurement of Intracellular ROS: DCFH-DA Assay
This protocol measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[23][24][25][26][27]
Materials:
-
Adherent cancer cells
-
This compound
-
DCFH-DA stock solution (10 mM in DMSO)[23]
-
Serum-free culture medium (e.g., DMEM)
-
PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate or a 96-well black plate suitable for fluorescence measurements.
-
Allow cells to attach overnight.
-
-
This compound Treatment:
-
Treat the cells with different concentrations of this compound for the desired time.
-
-
DCFH-DA Staining:
-
Washing:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[25]
-
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Add PBS to the wells and immediately observe the cells under a fluorescence microscope with a filter set for FITC (excitation ~485 nm, emission ~530 nm).[25]
-
Microplate Reader: After washing, lyse the cells and measure the fluorescence intensity in a microplate reader at an excitation of ~485 nm and an emission of ~530 nm.[23] Normalize the fluorescence intensity to the protein concentration of each sample.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and express the results as a fold increase in ROS production compared to the control group.
-
Protein Expression Analysis: Western Blotting
This protocol is for detecting changes in the expression of key apoptosis-related proteins.[11][28][29]
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize the protein amounts for all samples.
-
Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
-
Compare the expression levels of the target proteins between the treated and control groups.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating this compound-induced apoptosis in cancer cells. By employing these methods, researchers can elucidate the molecular mechanisms of this compound's anticancer activity and evaluate its potential as a therapeutic agent. Careful optimization of experimental conditions for specific cell lines and research questions is recommended for obtaining reliable and reproducible results.
References
- 1. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells [mdpi.com]
- 3. Cytochrome c release and caspase activation during this compound-induced apoptosis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Evidence that oxidative stress-induced apoptosis by this compound involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. This compound: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.biologists.com [journals.biologists.com]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. chondrex.com [chondrex.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Annexin V Staining Protocol [bdbiosciences.com]
- 23. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 24. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 27. cosmobiousa.com [cosmobiousa.com]
- 28. researchgate.net [researchgate.net]
- 29. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Menadione as a Tool for Studying Mitochondrial Dysfunction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menadione (B1676200) (2-methyl-1,4-naphthoquinone), a synthetic analog of vitamin K, is a widely utilized tool in biomedical research to induce and study mitochondrial dysfunction. Its ability to undergo redox cycling within cells leads to the generation of reactive oxygen species (ROS), primarily superoxide (B77818) radicals, initiating a cascade of events that compromise mitochondrial integrity and function.[1][2] This property makes this compound an invaluable agent for modeling conditions of oxidative stress, investigating the mechanisms of cell death, and screening for potential therapeutic compounds that target mitochondrial pathways.[3][4] This document provides a detailed overview of this compound's mechanism of action, quantitative data on its effects, and comprehensive protocols for its application in studying mitochondrial dysfunction.
Mechanism of Action
This compound induces mitochondrial dysfunction primarily through its activity as a redox cycling agent. Upon entering the cell, this compound is reduced by mitochondrial enzymes, such as the NADH-ubiquinone oxidoreductase (Complex I) of the electron transport chain (ETC), to a semiquinone radical.[2][5] This unstable intermediate then rapidly donates an electron to molecular oxygen (O₂) to form a superoxide anion (O₂•−), regenerating the parent this compound molecule, which can then repeat the cycle.[2][6]
This futile cycling generates a massive amount of superoxide within the mitochondrial matrix.[7] Superoxide is then converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD).[6] The accumulation of these ROS leads to oxidative damage of mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA).[5][8] Key consequences include a decrease in the mitochondrial membrane potential (ΔΨm), opening of the mitochondrial permeability transition pore (mPTP), uncoupling of oxidative phosphorylation, depletion of cellular ATP, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death through apoptosis or necrosis.[8][9][10]
Caption: Mechanism of this compound-induced mitochondrial oxidative stress.
Quantitative Data Summary
The effective concentration of this compound and the resulting degree of mitochondrial dysfunction can vary significantly depending on the cell type and experimental duration. The following table summarizes typical experimental parameters from published studies.
| Cell Type | This compound Concentration (µM) | Incubation Time | Key Observations & Effects | Reference(s) |
| Cardiomyocytes | 25 µM | 4 - 6 hours | Progressive decrease in ΔΨm (to 39% of initial), cytochrome c release, mitochondrial fragmentation, cell death. | [8] |
| Fuchs Endothelial Corneal Cells (FECDi) | 25 - 50 µM | Time-dependent | Dose-dependent increase in mitochondrial superoxide, decrease in ATP production (42% decrease at 25 µM), loss of ΔΨm. | [5] |
| Rat Hepatocellular Carcinoma (H4IIE) | 25 - 100 µM | 24 hours | IC₅₀ value estimated at 25 µM. Dose-dependent induction of apoptosis. | [11] |
| Human Promyelocytic Leukemia (HL-60) | 1 - 50 µM | Not specified | Induction of apoptosis (DNA laddering). | [12] |
| Human Promyelocytic Leukemia (HL-60) | 100 µM | Not specified | Induction of necrosis. | [12] |
| Jurkat T cells | > 20 µM | 24 - 48 hours | Collapse of ΔΨm, ATP depletion, Fas-independent cell death. | [9][13] |
| Murine Pancreatic Acinar Cells | 50 µM | 6 hours | Generation of ROS, induction of apoptosis. | [11][14] |
Experimental Protocols
General Workflow for Studying this compound-Induced Dysfunction
A typical experiment involves cell culture, treatment with this compound, and subsequent analysis of mitochondrial health using various assays. This workflow is applicable for screening compounds that may mitigate this compound's effects by pre-treating cells with the test compound before adding this compound.
Caption: General experimental workflow for this compound studies.
Protocol: Measurement of Mitochondrial Superoxide Production
This protocol uses MitoSOX™ Red, a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.[5][15]
Materials:
-
Cells cultured in appropriate plates (e.g., 96-well black, clear bottom for fluorescence reading)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MitoSOX™ Red Mitochondrial Superoxide Indicator (e.g., 5 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Seed and culture cells to the desired confluency (typically 80-90%).
-
This compound Treatment:
-
Dilute this compound stock solution to the final desired concentration (e.g., 25-100 µM) in pre-warmed culture medium.
-
Remove the old medium from cells and add the this compound-containing medium.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂. Include an untreated control group.
-
-
MitoSOX™ Red Loading:
-
Prepare a 5 µM MitoSOX™ Red working solution by diluting the stock in warm HBSS or culture medium.
-
Remove the this compound-containing medium and wash cells once with warm HBSS.
-
Add the MitoSOX™ Red working solution to each well.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the loading solution and wash cells three times with warm HBSS.
-
Add fresh warm HBSS or medium to the wells.
-
Measure fluorescence using a microplate reader (Excitation: ~510 nm, Emission: ~580 nm) or visualize using a fluorescence microscope.[15]
-
-
Data Analysis: Quantify the mean fluorescence intensity for each condition. Normalize the data from treated groups to the untreated control group to determine the fold-increase in mitochondrial superoxide.
Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[8][15] A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Materials:
-
Cells cultured in appropriate plates
-
This compound stock solution
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
Culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation & Treatment: Follow steps 1 and 2 from Protocol 4.2.
-
TMRE Loading:
-
During the last 30 minutes of the this compound incubation, add TMRE directly to the culture medium to a final concentration of 25-100 nM.[8]
-
Continue the incubation at 37°C, protected from light.
-
-
Measurement:
-
Microplate Reader: Read the fluorescence directly from the plate (Excitation: ~549 nm, Emission: ~575 nm).
-
Microscopy: Remove the medium, wash gently with warm HBSS containing a maintenance concentration of TMRE (e.g., 25 nM), and immediately image the cells.[8]
-
-
Data Analysis: Quantify the mean fluorescence intensity. A decrease in intensity in this compound-treated cells compared to controls signifies a loss of ΔΨm.
Protocol: Measurement of Cellular ATP Levels
This protocol utilizes a luciferase-based assay, where the light produced from the reaction of luciferase with ATP is proportional to the cellular ATP concentration.[13][16]
Materials:
-
Cells cultured in opaque-walled 96-well plates suitable for luminescence
-
This compound stock solution
-
ATP assay kit (containing cell lysis reagent, luciferase, and D-luciferin substrate)
-
Luminometer
Procedure:
-
Cell Preparation & Treatment:
-
Assay Execution:
-
Equilibrate the plate and the ATP assay reagents to room temperature.
-
Add the volume of the single-reagent solution (which both lyses the cells and contains the luciferase/luciferin) to each well, equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Measurement:
-
Data Analysis: Subtract the background luminescence (from wells with no cells) from all readings. Express the data as a percentage of the ATP level in untreated control cells.
Downstream Signaling and Applications
This compound-induced mitochondrial dysfunction activates several downstream signaling pathways, most notably the intrinsic pathway of apoptosis. The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome, leading to the activation of caspase-9 and the executioner caspase-3, culminating in cell death.[5][8]
Caption: Downstream apoptotic signaling from this compound stress.
Applications in Research and Drug Development:
-
Modeling Oxidative Stress: Provides a reliable and reproducible in vitro model of oxidative stress-induced mitochondrial injury.[1][19]
-
Elucidating Cell Death Mechanisms: Helps dissect the roles of ROS, ΔΨm, and specific caspases in apoptotic and necrotic cell death pathways.[9][12]
-
Screening for Therapeutics: Used as a screening tool to identify and validate the efficacy of antioxidants and mitochondria-protective compounds.[8]
-
Cancer Research: Investigates the selective cytotoxicity of ROS-inducing agents in cancer cells, which often have altered mitochondrial metabolism.[3][7][20]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Disruption of mitochondrial function as mechanism for anti-cancer activity of a novel mitochondriotropic this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox-Cycling “Mitocans” as Effective New Developments in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that oxidative stress-induced apoptosis by this compound involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced apoptosis: roles of cytosolic Ca(2+) elevations and the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Induction by this compound in Human Promyelocytic Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. Interaction with cellular ATP generating pathways mediates this compound-induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. This compound-induced oxidative stress in bovine heart microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes: Menadione (Vitamin K3) in Cancer Research
1. Introduction
Menadione (B1676200) (2-methyl-1,4-naphthoquinone), a synthetic provitamin K3, has garnered significant interest in oncology for its potent anti-cancer properties.[1] Unlike its natural vitamin K counterparts, this compound's primary mechanism of action is not related to blood coagulation but rather to its ability to act as a redox cycling agent. This property allows it to induce significant oxidative stress within cancer cells, leading to cytotoxicity through multiple pathways.[2] It has demonstrated a broad spectrum of activity against various cancer cell lines, including those resistant to standard chemotherapies.[3][4] These application notes provide an overview of this compound's mechanisms of action, its use in combination therapies, and its preclinical efficacy.
2. Mechanism of Action
This compound's anti-cancer effects are primarily driven by its ability to generate reactive oxygen species (ROS), leading to a state of lethal oxidative stress.
2.1. ROS-Mediated Cytotoxicity via Redox Cycling
The core mechanism of this compound's action involves its futile redox cycling. Within the cell, this compound is reduced to a semiquinone radical by various cellular reductases. This unstable radical then reacts with molecular oxygen to regenerate the parent this compound, producing a superoxide (B77818) anion (O₂⁻) in the process. This cycle repeats, leading to a massive accumulation of superoxide and subsequently other ROS, such as hydrogen peroxide (H₂O₂).[5][6] This overwhelming oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately triggering cell death.[4][5]
2.2. Induction of Cell Death Pathways
The excessive ROS generated by this compound can initiate several cell death programs:
-
Apoptosis: this compound is a potent inducer of apoptosis. Oxidative stress can trigger the mitochondrial (intrinsic) pathway of apoptosis, characterized by the release of cytochrome c, activation of caspases-9 and -3, and cleavage of Poly (ADP-ribose) polymerase (PARP).[2][4][7] It can also modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members.[2][8]
-
PARP-Mediated Cell Death: In some contexts, this compound-induced DNA damage leads to the hyperactivation of PARP-1.[4][5] This process depletes cellular NAD+ and ATP stores, leading to an energy crisis and a form of cell death that does not require traditional apoptotic machinery like caspases.[5][9]
-
Ferroptosis: Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[10] While direct evidence for this compound as a classical ferroptosis inducer is still emerging, its ability to generate massive lipid peroxidation aligns with the key events of this pathway.[11][12]
-
Autoschizis: Particularly when combined with ascorbate (B8700270), this compound can induce a unique form of cell death termed "autoschizis," characterized by the progressive loss of cytoplasm through a series of self-excisions without the typical features of apoptosis or necrosis.[6][9]
2.3. Inhibition of Metastasis and EMT
Beyond inducing cell death, this compound can suppress the metastatic potential of cancer cells. Studies in oral cancer have shown that this compound can reverse the Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer invasion and metastasis.[8][13] It achieves this by increasing the expression of the epithelial marker E-cadherin while down-regulating mesenchymal markers like vimentin (B1176767) and fibronectin.[8] this compound has also been shown to inhibit cell adhesion and migration, possibly through the suppression of focal adhesion kinase (FAK).[7]
3. Combination Therapy: this compound and Ascorbate (M/A)
The combination of this compound with L-ascorbic acid (Vitamin C) has shown remarkable synergistic cytotoxicity against cancer cells while having minimal effects on normal cells.[6][9][14] This selective action is attributed to the different metabolic environments of cancer versus normal cells.
The M/A combination (often in a 1:100 molar ratio) dramatically enhances the redox cycling process, leading to a massive extracellular and intracellular burst of H₂O₂.[9][11] Cancer cells are often deficient in antioxidant enzymes like catalase, making them highly vulnerable to this sudden oxidative onslaught.[14] In contrast, healthy cells typically have robust antioxidant systems that can neutralize the ROS, thus sparing them from damage.[9][14] This combination has been shown to induce apoptosis, autoschizis, and replicative stress, and can overcome resistance to other therapies.[6][11][14]
4. Summary of Preclinical Efficacy
This compound has demonstrated potent cytotoxic effects across a wide range of human and rodent cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are typically in the low micromolar range, highlighting its efficacy.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Reference |
| A549 | Non-Small Cell Lung Cancer | 16 | 48 h | [13] |
| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 h | [4][15] |
| Hep3B | Human Hepatoma | 10 | 72 h | [4] |
| HepG2 | Human Hepatoblastoma | 13.7 | 24 h | [4] |
| SAS | Oral Squamous Carcinoma | 8.45 | Not Specified | [8] |
| K562 (MDR) | Multidrug-Resistant Leukemia | 13.5 ± 3.6 | Not Specified | [3] |
| K562 (Parental) | Leukemia | 18.0 ± 2.4 | Not Specified | [3] |
| DBTRG.05MG | Human Glioblastoma | ~10 - 25 | Not Specified | [16] |
| Rat Hepatoma | Transplantable Hepatoma | 3.4 | Not Specified | [17] |
In vivo studies have also supported this compound's potential. In a rat transplantable hepatoma model, weekly intraperitoneal injections of this compound led to the long-term survival of 31% of the treated animals, whereas all control animals perished.[17] Other studies have demonstrated that this compound treatment can significantly delay tumor proliferation in subcutaneous xenograft models.[14] However, clinical translation has been challenging; a phase II trial combining this compound with mitomycin C in advanced gastrointestinal cancers did not show objective responses, indicating that further research into optimal dosing, scheduling, and combination strategies is necessary.[18]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of cell viability and the IC₅₀ value of this compound using a standard MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., A549, H4IIE)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO, e.g., 10 mM)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette and plate reader (550-570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[13][19]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Concentrations may range from 1 µM to 100 µM.[4]
-
Remove the old medium from the wells and add 100 µL of the medium containing the various this compound concentrations. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).
-
Incubation: Incubate the treated plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[4][13] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[4] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 550 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of this compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Assessment of Apoptosis by DAPI Staining
This protocol describes how to visualize nuclear morphological changes characteristic of apoptosis (chromatin condensation, nuclear fragmentation) using the fluorescent stain DAPI (4',6-diamidino-2-phenylindole).
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound (at IC₅₀ and 2x IC₅₀ concentrations)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
70% Cold Ethanol (B145695)
-
DAPI staining solution (1 µg/mL in PBS)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 3 x 10⁴ cells/well) onto sterile glass coverslips placed in a 24-well plate and allow them to adhere overnight.[4]
-
Treat the cells with the desired concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀) for 24 hours. Include an untreated control.
-
Fixation: After treatment, wash the cells twice with ice-cold PBS. Fix the cells by incubating with 4% PFA for 20-30 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells by incubating with ice-cold 70% ethanol for 15 minutes.[4]
-
Staining: Wash the cells three times with PBS for 5 minutes each. Add the DAPI staining solution (1 µg/mL) and incubate in the dark for 10-15 minutes at room temperature.[4]
-
Washing and Mounting: Rinse the coverslips three times with PBS to remove excess DAPI. Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualization: Observe the slides under a fluorescence microscope. Healthy, non-apoptotic cells will display large, uniformly stained nuclei. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, appearing as brightly stained bodies.
Protocol 3: General Cell Culture and this compound Treatment
This protocol provides general guidelines for preparing and treating cells with this compound for various downstream assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for the cell line
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 1.72 mg of this compound (MW: 172.18 g/mol ) in 1 mL of anhydrous DMSO. Vortex thoroughly until fully dissolved.
-
Aliquot the stock solution into small volumes in light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by diluting the stock solution in fresh, pre-warmed complete culture medium to the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose) in your experimental setup.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the this compound working solutions. Return the cells to the incubator for the specified duration of the experiment.
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. This compound/Ascorbate Induces Overproduction of Mitochondrial Superoxide and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin | Anticancer Research [ar.iiarjournals.org]
- 10. Ferroptotic therapy in cancer: benefits, side effects, and risks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The combination of ascorbate and this compound causes cancer cell death by oxidative stress and replicative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Effect of this compound and Combination of Gemcitabine and Cisplatin on Cancer Stem Cells in Human Non-small Cell Lung Cancer (NSCLC) Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ascorbate/menadione-induced oxidative stress kills cancer cells that express normal or mutated forms of the oncogenic protein Bcr-Abl. An in vitro and in vivo mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pankiller effect of prolonged exposure to this compound on glioma cells: potentiation by vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The in vitro and in vivo cytotoxicity of this compound (vitamin K3) against rat transplantable hepatoma induced by 3'-methyl-4-dimethyl-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitomycin C and this compound for the treatment of advanced gastrointestinal cancers: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. e-century.us [e-century.us]
Menadione as a Selective Inhibitor of DNA Polymerase Gamma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menadione (B1676200), a synthetic form of vitamin K3, has been identified as a selective inhibitor of DNA polymerase gamma (POLG), the sole DNA polymerase found in mitochondria. This unique inhibitory action disrupts mitochondrial DNA (mtDNA) replication and repair, leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, apoptosis. These characteristics position this compound as a compound of significant interest for cancer research and the development of novel therapeutic strategies targeting mitochondrial metabolism. This document provides detailed application notes on the mechanism of action of this compound, quantitative data on its inhibitory effects, and comprehensive protocols for its study.
Introduction
Mitochondria are essential organelles responsible for cellular energy production through oxidative phosphorylation. They possess their own circular genome (mtDNA), which encodes critical components of the electron transport chain. The replication and maintenance of mtDNA are carried out by DNA polymerase gamma (POLG). Due to the high energy demands and rapid proliferation of cancer cells, targeting mitochondrial function has emerged as a promising avenue for anticancer therapy.
This compound (2-methyl-1,4-naphthoquinone) has been shown to selectively inhibit POLG, leading to a cascade of events that culminate in cancer cell death.[1][2] Its ability to induce oxidative stress and mitochondrial-mediated apoptosis makes it a valuable tool for studying mitochondrial biology and a potential candidate for drug development.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of DNA polymerase gamma.[2] This inhibition disrupts the integrity of the mitochondrial genome, leading to impaired synthesis of essential proteins for the electron transport chain. The subsequent mitochondrial dysfunction results in a significant increase in the production of reactive oxygen species (ROS), which further damages cellular components, including nuclear DNA (nDNA) and mtDNA.[3] The accumulation of ROS and the collapse of mitochondrial function trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases.[3]
Some studies also suggest that this compound's effects can involve the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which play roles in both cell survival and apoptosis depending on the cellular context and the concentration of this compound.
Data Presentation
Quantitative Inhibition of DNA Polymerase Activity by this compound
The following table summarizes the inhibitory concentration (IC50) of this compound on various DNA polymerases, highlighting its selectivity for DNA polymerase gamma.
| DNA Polymerase | IC50 (µM) | Reference |
| DNA Polymerase Gamma (DNA-dependent) | 6.0 | [4] |
| DNA Polymerase Gamma (RNA-dependent) | 6.8 | [4] |
| DNA Polymerase α | > 100 | [5] |
| DNA Polymerase β | > 100 | [5] |
| DNA Polymerase δ | > 100 | [5] |
| DNA Polymerase ε | > 100 | [5] |
| DNA Polymerase η | > 100 | [5] |
| DNA Polymerase ι | > 100 | [5] |
| DNA Polymerase κ | > 100 | [5] |
| DNA Polymerase λ | > 100 | [5] |
Cytotoxicity of this compound in Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The IC50 values for cell viability are dependent on the cell type and exposure time.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 hours | |
| Mia PaCa2 | Human Pancreatic Carcinoma | 6.2 | Not Specified | [4] |
| Multidrug-resistant Leukemia | Leukemia | 13.5 | Not Specified | [4] |
| Parental Leukemia | Leukemia | 18 | Not Specified | [4] |
Experimental Protocols
Protocol 1: In Vitro DNA Polymerase Gamma Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on the activity of purified DNA polymerase gamma in vitro.
Materials:
-
Purified recombinant human DNA polymerase gamma (catalytic subunit and accessory subunit)
-
Activated calf thymus DNA (as template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP)
-
[³H]dTTP (radiolabeled thymidine (B127349) triphosphate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA) solution (10%)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, activated calf thymus DNA, dATP, dGTP, dCTP, and [³H]dTTP.
-
Add this compound: Add varying concentrations of this compound (or solvent control) to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase gamma to the mixture. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reaction by adding ice-cold 10% TCA.
-
Precipitation and Washing: Precipitate the radiolabeled DNA on ice for 30 minutes. Collect the precipitate by filtering the solution through glass fiber filters. Wash the filters multiple times with 10% TCA and then with ethanol (B145695) to remove unincorporated [³H]dTTP.
-
Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 2: Cellular Assay for Mitochondrial DNA Content
This protocol provides a method to assess the effect of this compound on mitochondrial DNA (mtDNA) content in cultured cells using quantitative PCR (qPCR).
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium and supplements
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or GAPDH)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed the cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound (or solvent control) for a desired period (e.g., 24, 48, or 72 hours).
-
DNA Extraction: Harvest the cells and extract total genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis: Perform qPCR using primers for both the mitochondrial and nuclear genes. Set up reactions for each sample in triplicate.
-
Data Analysis: Determine the threshold cycle (Ct) values for both the mitochondrial and nuclear genes for each sample. Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mitochondrial gene Ct values to the nuclear gene Ct values. Compare the relative mtDNA content in this compound-treated cells to the control cells.
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow for Assessing this compound's Effect on POLG
Caption: Experimental workflow for in vitro and cellular assays.
References
- 1. Targeting mitochondrial DNA polymerase gamma for selective inhibition of MLH1 deficient colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA polymerase gamma inhibition by vitamin K3 induces mitochondria-mediated cytotoxicity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA polymerase γ inhibition by vitamin K3 induces mitochondria‐mediated cytotoxicity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
Application Notes: Menadione-Induced PARP Activation for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (B1676200) (Vitamin K3) is a synthetic naphthoquinone that undergoes redox cycling within cells, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2][3][4] This acute oxidative insult results in DNA single-strand breaks, which are potent activators of the nuclear enzyme Poly(ADP-ribose) Polymerase (PARP).[1][5] PARP activation plays a critical role in DNA repair, but its overactivation can deplete cellular NAD+ and ATP stores, leading to cell death.[6][7][8] The controlled use of this compound provides a robust experimental model to study the dynamics of PARP activation, screen for PARP inhibitors, and investigate the cellular response to oxidative DNA damage.
These application notes provide detailed protocols for the experimental use of this compound to induce and quantify PARP activation in cell culture models.
Signaling Pathway of this compound-Induced PARP Activation
This compound enters the cell and undergoes a one-electron reduction, primarily by NADPH-cytochrome P450 reductase, to form a semiquinone radical. This radical rapidly reacts with molecular oxygen to regenerate this compound and produce a superoxide (B77818) anion (O₂⁻). This process, known as redox cycling, generates a significant amount of ROS, including hydrogen peroxide (H₂O₂) through the dismutation of superoxide. The accumulation of ROS leads to oxidative damage to cellular macromolecules, most notably DNA, resulting in single-strand breaks. These DNA breaks are recognized by PARP-1, which binds to the damaged site and becomes catalytically activated.[1][9] Activated PARP-1 utilizes NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins, a process called PARylation.[7][10] This PARylation serves as a scaffold to recruit DNA repair machinery. However, extensive PARP activation can lead to severe NAD+ and ATP depletion, culminating in a form of programmed cell death known as parthanatos.[1][8]
Caption: Signaling pathway of this compound-induced PARP activation.
Data Presentation: this compound Treatment Parameters
The following tables summarize typical experimental parameters for inducing PARP activation with this compound, as derived from published studies. Optimal conditions may vary depending on the cell line and experimental objectives.
Table 1: this compound Concentration and Incubation Times for PARP Activation
| Cell Line | This compound Concentration (µM) | Incubation Time | Outcome Measured | Reference |
| Cardiomyocytes | 25 | 15 - 60 min | Oxidant stress, PARP-1 activation | [1] |
| MEFs | 25 | 60 min | Poly-(ADP-ribosylation) | [1] |
| CS1AN-sv | 100 | Not specified | CSB-chromatin association | [5] |
| MKN45 | 10 - 30 | 12 hours | Cleavage of PARP | [11] |
| K562 | Not specified | 24 hours | NAD+ depletion, PARP activation | [6] |
| Hep G2 | ~3 | 45 min | Protection against cytotoxicity | [4] |
Table 2: Summary of Methods for Quantifying PARP Activation
| Method | Principle | Throughput | Key Advantages |
| Western Blot | Detects PAR polymers or cleaved PARP-1 using specific antibodies. | Low to Medium | Widely accessible, provides information on protein size. |
| ELISA | Quantifies PAR levels in cell lysates using a capture and detection antibody system.[10] | High | Quantitative, suitable for screening.[10] |
| Immunofluorescence | Visualizes PAR formation within individual cells, allowing for subcellular localization.[10] | Medium | Provides spatial information, single-cell analysis. |
| NAD/NADH Assay | Measures the depletion of NAD+, a substrate of PARP, as an indirect measure of activity.[12] | High | Homogeneous assay, reflects metabolic consequences. |
| Live-Cell Imaging | Tracks the recruitment of fluorescently-tagged PARP1 to sites of DNA damage.[13] | Low | Real-time kinetics, dynamic information.[13] |
Experimental Protocols
Protocol 1: Induction of PARP Activation with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce oxidative stress and activate PARP.
Materials:
-
Cell line of choice (e.g., HeLa, U2OS, MEFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Sigma-Aldrich, Cat. No. M5625 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in the desired plate format at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach and grow overnight.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C, protected from light.
-
Treatment Preparation: On the day of the experiment, thaw a this compound stock aliquot and prepare working solutions by diluting it in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the this compound working solutions or vehicle control to the respective wells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired time period (e.g., 15 minutes to 2 hours). The optimal time will depend on the cell type and the downstream assay.
-
Cell Harvesting: After incubation, proceed immediately to the desired downstream application for quantifying PARP activation (e.g., cell lysis for Western blot or ELISA, or fixation for immunofluorescence).
Caption: Experimental workflow for this compound treatment of cultured cells.
Protocol 2: Quantification of PARP Activation by Western Blot
This protocol details the detection of poly(ADP-ribose) (PAR) polymers by immunoblotting, a direct indicator of PARP enzymatic activity.
Materials:
-
This compound-treated and control cell pellets (from Protocol 1)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-PAR Polymer (e.g., Millipore, Cat. No. MABE1031)
-
Primary antibody: Loading control (e.g., Anti-β-Actin or Anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash cell pellets with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. A smear or high molecular weight laddering pattern indicates PARylation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Protocol 3: Quantification of PARP Activation by ELISA
This protocol provides a high-throughput method for quantifying PAR levels in cell lysates. It is based on commercially available kits (e.g., R&D Systems, Cat. No. 4677-096-K; Trevigen, Cat. No. 4335-096-K).
Materials:
-
This compound-treated and control cell lysates (from Protocol 1)
-
Commercially available PAR ELISA Kit
-
96-well microplate reader
Procedure:
-
Prepare Cell Lysates: Lyse cells according to the specific instructions provided with the ELISA kit.
-
Protein Quantification and Normalization: Determine the protein concentration of each lysate and normalize all samples to the same concentration.
-
ELISA Protocol: Follow the manufacturer's protocol precisely. This typically involves:
-
Adding normalized cell lysates to the wells of the PAR-coated microplate.
-
Incubating to allow PAR from the sample to bind to the capture antibody.
-
Washing the wells to remove unbound material.
-
Adding a detection antibody (e.g., anti-PAR with a reporter enzyme like HRP).
-
Incubating and washing.
-
Adding a substrate solution to develop a colorimetric or chemiluminescent signal.
-
Stopping the reaction.
-
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the wavelength specified in the kit protocol.
-
Data Analysis: Calculate the concentration of PAR in each sample based on a standard curve generated from the provided standards. The results will reflect the level of PARP activity in the treated cells.
References
- 1. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. This compound cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(ADP-ribose) polymerase 1 (PARP1) promotes oxidative stress–induced association of Cockayne syndrome group B protein with chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of glycolysis inhibition and poly(ADP-ribose) polymerase activation in necrotic-like cell death caused by ascorbate/menadione-induced oxidative stress in K562 human chronic myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PARP and DDR Pathway Drug Discovery [promega.com]
- 13. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Menadione and Ascorbate Combination in Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of menadione (B1676200) (Vitamin K3) and ascorbate (B8700270) (Vitamin C) has emerged as a promising area of investigation in cancer therapy.[1] This synergistic pairing has demonstrated selective cytotoxicity against various cancer cell types while exhibiting minimal effects on normal cells.[2] The primary mechanism of action involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cancer cell death via multiple pathways, including apoptosis, necrosis, and a unique form of cell death termed autoschizis.[1][3][4] These application notes provide a comprehensive overview of the key findings and detailed protocols for researchers investigating this combination therapy.
Mechanism of Action
The anticancer activity of the this compound and ascorbate (M/A) combination is primarily attributed to its ability to induce severe oxidative stress within cancer cells.[5] This is achieved through a redox cycling mechanism where ascorbate reduces this compound, which in turn reacts with molecular oxygen to produce superoxide (B77818) radicals and hydrogen peroxide (H₂O₂).[3][6] Cancer cells are often more susceptible to oxidative stress due to deficiencies in antioxidant enzymes like catalase.[7]
The excessive ROS production triggers a cascade of cellular events, including:
-
Mitochondrial Dysfunction: M/A treatment leads to a significant increase in mitochondrial superoxide production, depolarization of the mitochondrial membrane, and depletion of ATP.[2][8]
-
DNA Damage and PARP Activation: The generated ROS can cause DNA strand breaks, leading to the activation of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[9] Overactivation of PARP can deplete cellular NAD+ and ATP pools, contributing to cell death.
-
Induction of Cell Death Pathways: The cellular damage induced by M/A can trigger various forms of cell death. While some studies show evidence of apoptosis, characterized by caspase activation and PARP cleavage, others report a non-apoptotic, necrosis-like cell death or autoschizis.[4][6][10]
-
MAPK Signaling: The oxidative stress can also modulate the activity of mitogen-activated protein kinases (MAPKs), such as deactivating ERK and activating p38, further contributing to cytotoxicity.[9]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and ascorbate on various cancer cell lines. The combination typically exhibits a synergistic effect, meaning the combined effect is greater than the sum of the individual effects.
Table 1: In Vitro Cytotoxicity of this compound and Ascorbate Combination
| Cell Line | Cancer Type | This compound (µM) | Ascorbate (µM) | Exposure Time (h) | Effect | Citation |
| U251 | Glioblastoma | 20 | 1000 | 8 | >80% decrease in cell viability | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3 - 12 | 50 - 200 | 24 | Dose-dependent decrease in cell growth | [11] |
| HCC1806 | Triple-Negative Breast Cancer | 3 - 12 | 50 - 200 | 24 | Dose-dependent decrease in cell growth | [11] |
| K562 | Chronic Myelogenous Leukemia | Not specified | Not specified | Not specified | Marked reduction in survival | [7] |
| Jurkat | Leukemia | ≥5 | ≥500 | 24 | Cytotoxic effect | [2] |
| Colon26 | Colon Cancer | ≥5 | ≥500 | 24 | Cytotoxic effect | [2] |
| MCF7 | Breast Cancer | ≥5 | ≥500 | 24 | Cytotoxic effect | [2] |
| DBTRG.05MG | Glioblastoma | 10 | 1000 | Prolonged | 100% cell kill | [12] |
Table 2: IC50 Values for this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Citation |
| Multidrug-Resistant Leukemia | Leukemia | 13.5 ± 3.6 | [13] |
| Parental Leukemia | Leukemia | 18 ± 2.4 | [13] |
| DBTRG.05MG | Glioblastoma | ~10 (inhibition of DNA replication) | [14] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of the this compound and ascorbate combination.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound and ascorbate on cancer cells.[4][15][16][17]
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
Sodium Ascorbate (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound and ascorbate, alone and in combination, in culture medium. The typical ratio of this compound to ascorbate is 1:100.[2] Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[16][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol distinguishes between viable, apoptotic, and necrotic cells.[19][20][21]
Materials:
-
6-well plates or T25 flasks
-
Cancer cell line of interest
-
This compound and Ascorbate
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound and ascorbate as described in Protocol 1 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Mitochondrial Superoxide Production
This protocol utilizes a fluorescent probe to detect mitochondrial superoxide levels.[5][22][23][24][25]
Materials:
-
Cell culture plates or dishes
-
Cancer cell line of interest
-
This compound and Ascorbate
-
MitoSOX™ Red mitochondrial superoxide indicator (or similar probe)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with this compound and ascorbate as previously described.
-
Probe Loading: Remove the treatment medium and incubate the cells with MitoSOX™ Red (typically 5 µM) in a suitable buffer (e.g., HBSS or PBS) at 37°C for 10-30 minutes, protected from light.
-
Washing: Gently wash the cells with warm buffer to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using the appropriate filter set (e.g., TRITC).
-
Flow Cytometry: Harvest the cells, resuspend in buffer, and analyze on a flow cytometer to quantify the fluorescence intensity.
-
Protocol 4: Western Blot for PARP Cleavage
This protocol detects the cleavage of PARP, a hallmark of apoptosis.[26][27][28]
Materials:
-
Cancer cell line of interest
-
This compound and Ascorbate
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP (89 kDa fragment) and full-length PARP (116 kDa)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound and ascorbate induced cancer cell death.
Caption: General experimental workflow for studying this compound and ascorbate.
References
- 1. Combination of Ascorbic Acid and this compound Induces Cytotoxic Autophagy in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/Ascorbate Induces Overproduction of Mitochondrial Superoxide and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin | Anticancer Research [ar.iiarjournals.org]
- 3. The combination of ascorbate and this compound causes cancer cell death by oxidative stress and replicative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress by ascorbate/menadione association kills K562 human chronic myelogenous leukaemia cells and inhibits its tumour growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ascorbate/menadione-induced oxidative stress kills cancer cells that express normal or mutated forms of the oncogenic protein Bcr-Abl. An in vitro and in vivo mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound reduction by pharmacological doses of ascorbate induces an oxidative stress that kills breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ascorbate potentiates the cytotoxicity of this compound leading to an oxidative stress that kills cancer cells by a non-apoptotic caspase-3 independent form of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triple Combination of Ascorbate, this compound and the Inhibition of Peroxiredoxin-1 Produces Synergistic Cytotoxic Effects in Triple-Negative Breast Cancer Cells [mdpi.com]
- 12. Pankiller effect of prolonged exposure to this compound on glioma cells: potentiation by vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pankiller effect of prolonged exposure to this compound on glioma cells: potentiation by vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. merckmillipore.com [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Measurement of mitochondrial ROS by flow cytometry [bio-protocol.org]
- 23. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 24. content.abcam.com [content.abcam.com]
- 25. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Apoptosis and DNA Damage (H2A.X(S139) + cleaved PARP1 + Anti-GAPDH) Western Blot Cocktail (ab131385) | Abcam [abcam.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
Employing Menadione to Investigate Fas-Dependent Apoptosis Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (B1676200) (Vitamin K3), a synthetic naphthoquinone, is a valuable tool for studying programmed cell death, or apoptosis. Its ability to induce oxidative stress through the generation of reactive oxygen species (ROS) allows for the investigation of multiple apoptotic signaling cascades.[1][2] Of particular interest is its role in activating the extrinsic apoptosis pathway mediated by the Fas receptor (CD95/APO-1) and its ligand (FasL).[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to explore Fas-dependent apoptosis.
This compound's mechanism of action involves redox cycling, which generates superoxide (B77818) anions and other ROS. This oxidative stress can, in turn, trigger the upregulation of both Fas and FasL expression, initiating the Fas-dependent apoptotic cascade.[1][2] However, it is noteworthy that at higher concentrations, this compound can also induce apoptosis through Fas-independent, mitochondria-mediated (intrinsic) pathways.[3] This dose-dependent duality makes this compound a versatile tool for dissecting the intricate signaling of apoptosis.
Mechanism of Action: this compound and Fas-Dependent Apoptosis
This compound induces apoptosis primarily by creating a state of oxidative stress within the cell. This is achieved through a process of redox cycling, where this compound is reduced by cellular flavoenzymes to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals. This cycle repeats, leading to a significant accumulation of ROS.
The elevated ROS levels can then trigger the extrinsic apoptosis pathway by upregulating the expression of both the Fas receptor and its ligand, FasL.[1] The binding of FasL to the Fas receptor on the cell surface initiates the formation of the Death-Inducing Signaling Complex (DISC). This complex consists of the Fas receptor, the Fas-associated death domain (FADD) adapter molecule, and pro-caspase-8. Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 then initiates a downstream caspase cascade, activating executioner caspases like caspase-3 and caspase-7, which ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[4][5]
While the Fas-dependent pathway is a key mechanism, this compound-induced ROS can also trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9 and subsequent activation of executioner caspases.[6][7] There is evidence to suggest that at lower concentrations, the Fas-dependent pathway may be more prominent, while at higher concentrations, the mitochondrial pathway can dominate.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines. These values can serve as a starting point for designing experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Multidrug-Resistant Leukemia | Leukemia | 13.5 ± 3.6 | Not Specified | [8] |
| Parental Leukemia | Leukemia | 18 ± 2.4 | Not Specified | [8] |
| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 | [2] |
| SAS | Oral Squamous Carcinoma | 8.45 | 24 | [9] |
| HEK293 | Non-tumorigenic | 98.5 | 24 | [9] |
| HaCaT | Non-tumorigenic | 74.5 | 24 | [9] |
Table 2: this compound-Induced Apoptosis in Different Cell Lines
| Cell Line | This compound Concentration (µM) | Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| HeLa | 10 | Not Specified | 24.57 | [10] |
| HeLa | 25 | Not Specified | 44.09 | [10] |
| HeLa | 50 | Not Specified | 66.45 | [10] |
| AGS | 25 | 6 | 29.2 | [11] |
| AGS | 25 | 12 | 40.37 | [11] |
| Jurkat | 250 | 0.33 | 46.4 ± 8.6 | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate this compound-induced Fas-dependent apoptosis.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
Cells of interest (e.g., H4IIE, SAS)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO or appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[2][13]
Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol measures the generation of intracellular ROS following this compound treatment.[14][15]
Materials:
-
Cells of interest
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Serum-free medium
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a positive control (e.g., H2O2) and an untreated control.
-
After treatment, remove the medium and wash the cells once with serum-free medium.
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm). Alternatively, visualize the cells under a fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration if necessary.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[16][17][18][19]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time and concentration.
-
Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting the expression and cleavage of key proteins in the Fas-dependent and intrinsic apoptotic pathways.[20][21]
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Fas, anti-FasL, anti-caspase-8, anti-cleaved caspase-8, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For cytochrome c release, perform subcellular fractionation to separate the cytosolic and mitochondrial fractions before running the Western blot.[6][22]
Protocol 5: Inhibition of Fas-Dependent Apoptosis using Fas-Fc Fusion Protein
This protocol helps to confirm the involvement of the Fas/FasL pathway in this compound-induced apoptosis.[1]
Materials:
-
Cells of interest
-
This compound
-
Recombinant Fas-Fc chimera protein
-
Control IgG
-
Apoptosis detection assay (e.g., Annexin V/PI staining)
Procedure:
-
Seed cells as you would for a standard apoptosis assay.
-
Pre-incubate the cells with the Fas-Fc fusion protein (typically 1-5 µg/mL) or a control IgG for 1-2 hours before adding this compound.
-
Add this compound at a concentration known to induce apoptosis and incubate for the desired time.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with Fas-Fc alone.
-
After the incubation period, assess the level of apoptosis using one of the methods described above (e.g., Annexin V/PI staining).
-
A significant reduction in apoptosis in the cells pre-treated with the Fas-Fc chimera compared to those treated with this compound alone indicates that the apoptosis is, at least in part, Fas-dependent.
Troubleshooting and Considerations
-
This compound Solubility: this compound is poorly soluble in water. Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it in the culture medium. Ensure the final solvent concentration does not affect cell viability.
-
Cell Line Specificity: The sensitivity to this compound and the dominant apoptotic pathway can vary significantly between cell lines. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.
-
ROS Measurement: The DCFH-DA assay is a general indicator of oxidative stress. For more specific detection of certain ROS, consider using other probes like DHE for superoxide.
-
Distinguishing Apoptosis from Necrosis: At high concentrations, this compound can induce necrosis. Always use a dual staining method like Annexin V/PI to differentiate between apoptosis and necrosis.
-
Fas-Fc Inhibition: The effectiveness of the Fas-Fc chimera depends on the level of FasL expression and its contribution to the overall apoptotic response. A partial reduction in apoptosis is still indicative of Fas pathway involvement.
References
- 1. Apoptosis provoked by the oxidative stress inducer this compound (Vitamin K(3)) is mediated by the Fas/Fas ligand system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that oxidative stress-induced apoptosis by this compound involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | FAS mediates apoptosis, inflammation, and treatment of pathogen infection [frontiersin.org]
- 6. Cytochrome c release and caspase activation during this compound-induced apoptosis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. e-century.us [e-century.us]
- 12. Effects of this compound, hydrogen peroxide, and quercetin on apoptosis and delayed luminescence of human leukemia Jurkat T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. bio-rad.com [bio-rad.com]
- 22. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Application Notes and Protocols: Utilizing Menadione to Bypass Mitochondrial Complex I Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme complex of the electron transport chain (ETC), playing a crucial role in cellular energy production.[1] Its deficiency, arising from genetic mutations or exposure to inhibitors like rotenone (B1679576), impairs the oxidation of NADH, leading to decreased ATP synthesis, increased production of reactive oxygen species (ROS), and cellular dysfunction. This is implicated in various mitochondrial diseases, including Leigh syndrome.[2][3] Menadione (B1676200) (Vitamin K3), a synthetic naphthoquinone, has been investigated as a therapeutic agent to circumvent this blockage. It can act as an artificial electron carrier, shuttling electrons from NADH to downstream components of the ETC, thereby restoring mitochondrial respiration and energy production.[4][5][6][7] These notes provide a detailed overview and experimental protocols for studying the effects of this compound in cellular models of Complex I deficiency.
Mechanism of Action: Bypassing Complex I
This compound's ability to bypass a deficient Complex I relies on its capacity to be reduced by cytosolic enzymes and subsequently reoxidized by components of the mitochondrial ETC. The primary enzyme involved in this process is NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein.[8][9][10][11][12]
-
Two-Electron Reduction: NQO1 catalyzes the two-electron reduction of this compound to menadiol (B113456) (hydroquinone form) using NADH or NADPH as an electron donor.[8][9][12][13] This is a detoxification pathway that avoids the formation of reactive semiquinone radicals.[9][13]
-
Electron Transfer to ETC: Menadiol can then enter the mitochondria and donate electrons to a downstream acceptor in the ETC, typically Coenzyme Q (ubiquinone) or directly to Complex III, thereby bypassing Complex I.
-
Restoration of Electron Flow: This re-oxidation of menadiol to this compound restores electron flow through the ETC, allowing for the generation of a proton gradient across the inner mitochondrial membrane and subsequent ATP synthesis by Complex V (ATP synthase).
At higher concentrations, or through one-electron reduction by other enzymes like NADPH-cytochrome P450 reductase, this compound can undergo redox cycling, which generates superoxide (B77818) radicals and leads to oxidative stress and cytotoxicity.[8][14][15][16] Therefore, the therapeutic window for this compound is narrow, with beneficial effects observed at concentrations typically below 5 µM.[4][6]
Data Presentation: Effects of this compound in Complex I Deficient Models
The following tables summarize quantitative data from studies investigating this compound's efficacy in cellular models of Complex I deficiency, primarily using rotenone as an inhibitor.
Table 1: Restoration of ATP Production
| Cell Type | Complex I Inhibitor | This compound/Analog Conc. | ATP Level (nmol/mg protein) | Fold Change vs. Inhibitor Only | Citation |
|---|---|---|---|---|---|
| Cultured Cardiomyocytes | 5 µM Rotenone | - | 3.21 ± 1.12 | - | [5] |
| Cultured Cardiomyocytes | 5 µM Rotenone | 3 µM AK-135 (this compound analog) | 13.18 ± 1.56 | ~4.1 | [5] |
| Cultured Fibroblasts | Rotenone | Micromolar concentrations | Increased ATP concentration | Not specified |[7] |
Table 2: Effects on Cell Viability and Metabolism
| Cell Type | Assay | Condition | This compound Conc. | Outcome | Citation |
|---|---|---|---|---|---|
| Cerebellar Granule Neurons | Trypan Blue / MTT | Rotenone-induced toxicity | Not specified | Significantly abolished neurotoxicity | [17] |
| Cultured Fibroblasts | Lactate/Pyruvate Ratio | Rotenone treatment | Micromolar concentrations | Normalization of the ratio | [7] |
| Cultured Fibroblasts | ¹⁴CO₂ Production (from ¹⁴C-glucose) | Rotenone treatment | Micromolar concentrations | Increased ¹⁴CO₂ production | [7] |
| HCT116 Cancer Cells | Cell Proliferation | Standard culture | ~3 µM | Suppressed proliferation | [18] |
| HCT116 Cancer Cells | Apoptosis (ROS increase) | Standard culture | 30 µM | Induced apoptosis | [18] |
| Rat Hepatoma (H4IIE) | MTT Assay | Standard culture | 25 µM | IC₅₀ value |[19] |
Experimental Protocols
These protocols provide a framework for inducing Complex I deficiency in vitro and assessing the restorative effects of this compound.
Induction of Complex I Deficiency in Cell Culture
Objective: To create a cellular model of Complex I deficiency using a chemical inhibitor. Rotenone is a commonly used, high-affinity inhibitor of Complex I.
Materials:
-
Cell line of interest (e.g., human fibroblasts, SH-SY5Y neuroblastoma, primary neurons)
-
Complete cell culture medium
-
Rotenone (stock solution in DMSO, e.g., 10 mM)
-
This compound (stock solution in DMSO or ethanol (B145695), e.g., 10 mM)
-
Vehicle control (DMSO or ethanol)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability/ATP assays, 6-well plates for western blots, or specialized Seahorse plates). Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
Rotenone Treatment: Prepare working solutions of rotenone in complete culture medium. A typical concentration range to establish dose-response is 100 nM to 10 µM.
-
This compound Co-treatment: Prepare media containing both rotenone at a fixed, effective concentration (determined from dose-response) and varying concentrations of this compound (e.g., 0.1 µM to 10 µM).
-
Controls: Include the following controls:
-
Untreated cells (no rotenone, no this compound)
-
Vehicle control (DMSO or ethanol at the highest volume used)
-
Rotenone only
-
This compound only (to assess its intrinsic toxicity)
-
-
Incubation: Replace the existing medium with the treatment media. Incubate for the desired period (e.g., 4, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Proceed to Assay: After incubation, proceed with downstream assays such as cell viability, ATP measurement, or mitochondrial respiration analysis.
Protocol: Cell Viability Assessment (MTT Assay)
Objective: To quantify the effect of this compound on the viability of cells with rotenone-induced Complex I deficiency.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Add MTT: Following the treatment period, add 10 µL of MTT solution to each well containing 100 µL of medium.
-
Incubate: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilize Formazan: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol: ATP Level Measurement (Luminescent Assay)
Objective: To measure intracellular ATP levels as a direct indicator of restored mitochondrial function.
Materials:
-
Treated cells in a white-walled 96-well plate (for luminescence)
-
Luminescent ATP assay kit (e.g., CellTiter-Glo®)[4][6][20][21]
-
Luminometer
Procedure:
-
Equilibrate Plate: After treatment, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Reconstitute the assay reagent according to the manufacturer's instructions.
-
Add Reagent: Add a volume of reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lyse Cells: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Stabilize Signal: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Analysis: ATP levels are directly proportional to the luminescent signal. Compare the signals from this compound-treated groups to the rotenone-only group to assess ATP recovery.[20]
Protocol: Mitochondrial Respiration Analysis (Seahorse XF Analyzer)
Objective: To measure the Oxygen Consumption Rate (OCR) in real-time to assess the bypass of Complex I.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Treated cells
-
Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone & Antimycin A (Complex I & III inhibitors)[22]
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF plate and allow them to attach.
-
This compound Pre-treatment: Treat cells with this compound for a desired period before the assay, if applicable.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate at 37°C in a non-CO₂ incubator.
-
Instrument Setup: Load the sensor cartridge with the mitochondrial stress test compounds. For this specific application, rotenone will be the first injection to inhibit Complex I, followed by this compound to observe the rescue of respiration. A typical injection strategy would be:
-
Port A: Rotenone
-
Port B: this compound
-
Port C: Antimycin A (to shut down all mitochondrial respiration for non-mitochondrial OCR baseline)
-
Port D: (Empty or another compound)
-
-
Run Assay: Calibrate the instrument and place the cell plate inside. The analyzer will measure basal OCR, then inject rotenone to confirm Complex I inhibition (OCR will drop significantly). Subsequently, it will inject this compound.
-
Analysis: An increase in OCR after the this compound injection demonstrates a successful bypass of the rotenone-induced Complex I block.
Conclusion and Considerations
This compound serves as a valuable research tool for investigating the pathophysiology of Complex I deficiency and for screening potential therapeutic agents. It effectively restores electron flow and ATP synthesis in cellular models by acting as a redox-active electron shuttle.[5][7] However, its clinical application is hampered by a narrow therapeutic window and potential for toxicity, including hemolytic anemia and hepatotoxicity, which has led to its ban by the FDA for human use.[23]
For drug development professionals, this compound can be considered a proof-of-concept molecule. The development of novel, less toxic analogs of this compound that retain the ability to bypass Complex I but exhibit reduced redox cycling and ROS production could represent a promising therapeutic strategy for mitochondrial diseases. The experimental protocols outlined here provide a robust framework for evaluating such next-generation compounds.
References
- 1. Respiratory complex I - Wikipedia [en.wikipedia.org]
- 2. Leigh syndrome treatments and support [medicalnewstoday.com]
- 3. news-medical.net [news-medical.net]
- 4. This compound/Ascorbate Induces Overproduction of Mitochondrial Superoxide and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin | Anticancer Research [ar.iiarjournals.org]
- 5. Effects of this compound and its derivative on cultured cardiomyocytes with mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound partially restores NADH-oxidation and ATP-synthesis in complex I deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate this compound-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAD(P)H dehydrogenase (quinone 1) - Wikipedia [en.wikipedia.org]
- 11. NQO1 NAD(P)H quinone dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells -ORCA [orca.cardiff.ac.uk]
- 17. This compound reduces rotenone-induced cell death in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. | Semantic Scholar [semanticscholar.org]
- 23. A Modern Approach to the Treatment of Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Menadione Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (B1676200), a synthetic analog of vitamin K (Vitamin K3), is a widely utilized compound in cell biology research to induce and study cellular oxidative stress. Through its ability to undergo redox cycling, this compound generates reactive oxygen species (ROS), leading to a cascade of cellular events including apoptosis, necrosis, and the activation of various signaling pathways.[1][2] These characteristics make it a valuable tool for investigating the mechanisms of oxidative damage and the efficacy of potential therapeutic agents in mitigating such stress.
These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | 100 mg/mL | |
| Dimethyl Sulfoxide (B87167) (DMSO) | 1 mg/mL - 125 mg/mL | [3] |
| Ethanol (B145695) | 16 mg/mL | |
| Water | 0.1 mg/mL (with ultrasonic) | [3] |
| DMEM | Water-soluble form (this compound sodium bisulfite) can be dissolved directly | [2] |
Note: this compound is sensitive to light and alkali solutions.[4][5] Alcoholic solutions are relatively stable to heat. It is recommended to protect this compound solutions from light.
Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | IC50 / Effective Concentration | Incubation Time | Reference |
| Rat Hepatocellular Carcinoma (H4IIE) | MTT | ~25 µM | 24 h | [2] |
| Human Hepatoblastoma (HepG2) | Not Specified | 13.7 µM | 24 h | [2] |
| Human Pancreatic Carcinoma (Mia PaCa2) | Colorimetric | 6.2 µM | Not Specified | [6] |
| HeLa Cells | Cytotoxicity Assay | 3.7 µM | Not Specified | [6] |
| Mouse HT22 Cells | MTS | PD50 = 0.797 µM | Not Specified | [6] |
| Multidrug-Resistant Leukemia Cells | Not Specified | 13.5 µM | Not Specified | [6] |
| Parental Leukemia Cells | Not Specified | 18 µM | Not Specified | [6] |
| AGS Gastric Cancer Cells | WST | Significant inhibition at 25 µM | 24 h | [7] |
| Murine Pancreatic Acinar Cells | Not Specified | Apoptosis induced at various concentrations | Not Specified | [8] |
| PC12 and SH-SY5Y Neuronal Cells | MTT | Dose-dependent decrease in viability | 24 h | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (or this compound sodium bisulfite for aqueous solutions)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, light-protecting storage vials (e.g., amber tubes)
-
Complete cell culture medium appropriate for your cell line
Procedure for Preparing a DMSO Stock Solution:
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound powder and DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM to 100 mM). Vortex thoroughly until the this compound is completely dissolved. Gentle warming may be necessary for higher concentrations.[10]
-
Sterilization: While not always necessary for DMSO stocks, if required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protecting vials to avoid repeated freeze-thaw cycles.[11] Store at -20°C or -80°C for long-term stability.[6][11] A stock solution in DMSO can be stable for at least one month at -20°C.[6]
Procedure for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final working concentrations. It is crucial to add the this compound stock solution to the medium and mix immediately to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Fresh Preparation: Prepare working solutions fresh for each experiment.[2]
Protocol 2: MTT Assay for Cell Viability
This protocol is adapted from the method described for H4IIE cells.[2]
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 75, 100 µM).[2] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[2]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: DAPI Staining for Apoptosis Detection
This protocol is based on the method used for H4IIE cells.[2]
Materials:
-
Cells grown on coverslips or in a multi-well plate
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (0.5%) for fixation
-
Cold ethanol (70%)
-
4',6-diamidino-2-phenylindole (DAPI) staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or in a suitable plate and treat with this compound (e.g., 25 µM and 50 µM) for a specified time (e.g., 24 hours).[2]
-
Fixation: Collect the cells and fix them in 0.5% paraformaldehyde for 2-3 hours at room temperature.[2]
-
Permeabilization: Incubate the fixed cells in ice-cold 70% ethanol for 15 minutes.[2]
-
Washing: Wash the cells with PBS for 10 minutes.[2]
-
DAPI Staining: Stain the cells with DAPI solution in the dark for 10 minutes.[2]
-
Washing: Rinse the cells with PBS three times for 10 minutes each.[2]
-
Visualization: Mount the coverslips on slides or observe the plate directly under a fluorescence microscope to visualize nuclear morphology indicative of apoptosis (e.g., chromatin condensation, nuclear fragmentation).
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Pathways
This compound induces oxidative stress, which in turn activates multiple signaling pathways leading to cell death.[1] Key pathways include the activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which can regulate AP-1-mediated cell death.[12] Furthermore, this compound-induced DNA damage can lead to the activation of Poly (ADP-ribose) polymerase-1 (PARP1).[1][2] The apoptotic cascade is often initiated, involving the activation of initiator and effector caspases.[7][13]
Caption: this compound-induced signaling pathways leading to apoptosis.
Experimental Workflow for Investigating this compound's Effects
A typical workflow to investigate the cellular effects of this compound involves a series of assays to assess cytotoxicity, mode of cell death, and the underlying molecular mechanisms.
Caption: A standard experimental workflow for studying this compound's effects.
References
- 1. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 甲萘醌 meets USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Oxidant-induced hepatocyte injury from this compound is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Menadione Solubility in Aqueous Media
For researchers, scientists, and drug development professionals, ensuring the effective dissolution of menadione (B1676200) in aqueous media is a critical first step for reliable experimental outcomes. This compound's inherent hydrophobicity presents a significant challenge, often leading to issues with solubility and stability. This technical support center provides a comprehensive guide to troubleshoot and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound, also known as Vitamin K3, is a fat-soluble compound with very low intrinsic solubility in water (approximately 160 mg/L at 30°C)[1]. Its nonpolar chemical structure is the primary reason for its poor solubility in polar solvents like water and aqueous buffers. Direct dissolution in aqueous media is often unsuccessful.
Q2: I've dissolved this compound in an organic solvent to make a stock solution, but it precipitates when I dilute it into my aqueous experimental medium. What can I do?
A2: This is a common problem known as "precipitation upon dilution." It occurs because the high concentration of the organic co-solvent in the stock solution is drastically reduced upon dilution into the aqueous medium, which cannot maintain this compound in solution. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment if your protocol allows.
-
Optimize the dilution process: Add the this compound stock solution to your aqueous medium dropwise while vortexing or stirring vigorously. This can help to disperse the this compound molecules more effectively and prevent localized high concentrations that promote precipitation[2].
-
Increase the percentage of co-solvent (with caution): You can try to have a small percentage of the organic solvent in your final aqueous medium. However, be aware that solvents like DMSO and ethanol (B145695) can have biological effects on cells and proteins, so it is crucial to run appropriate vehicle controls[2].
-
Use a different solubilization method: Consider using solubility enhancers like cyclodextrins or surfactants, which are specifically designed to improve the aqueous solubility of hydrophobic compounds.
Q3: My this compound solution appears to be unstable and changes color. Why is this happening and how can I prevent it?
A3: this compound is sensitive to light and alkaline conditions, which can cause it to degrade[3]. It is also susceptible to reduction. To maintain the stability of your this compound solutions:
-
Protect from light: Prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil[3].
-
Control the pH: Avoid alkaline conditions (pH > 7). If possible, use a slightly acidic to neutral pH buffer.
-
Prepare fresh solutions: It is highly recommended to prepare this compound solutions fresh for each experiment and not to store aqueous solutions for more than a day[4].
-
Use of water-soluble derivatives: For applications where stability is a major concern, consider using a more stable, water-soluble derivative like this compound sodium bisulfite (MSB)[5].
Q4: Can I use heat to dissolve this compound?
A4: While gentle heating can sometimes aid in the dissolution of compounds, it is generally not recommended for this compound due to its sensitivity to degradation. Alcoholic solutions of this compound are relatively stable to heat, but aqueous solutions are more labile[6]. If you must use heat, do so sparingly and with caution, and always check for any signs of degradation (e.g., color change).
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized in the table below. This data can help in the preparation of stock solutions and in choosing an appropriate solubilization strategy.
| Solvent System | Solubility | Notes |
| Water | ~0.1 mg/mL (0.58 mM)[7] | Very poorly soluble. |
| Ethanol | ~9.09 - 32 mg/mL[7][8] | Soluble. Often used as a co-solvent. |
| DMSO | ~34 - 125 mg/mL[7][8][9] | Highly soluble. A common solvent for stock solutions. |
| Dimethylformamide (DMF) | ~30 mg/mL[4] | Soluble. Another option for stock solution preparation. |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[4] | Demonstrates the limited solubility even with a high percentage of co-solvent. |
| Chloroform | ~100 mg/mL[6] | Highly soluble, but not suitable for most biological experiments. |
| Vegetable Oils | 1 g in 50 mL[10] | Soluble, relevant for formulation studies. |
Experimental Protocols
Here are detailed protocols for common methods to enhance the aqueous solubility of this compound.
Protocol 1: Preparation of this compound Stock Solution using an Organic Co-solvent
This is the most common method for preparing this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (anhydrous, cell culture grade)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to start with a higher concentration stock to minimize the volume of organic solvent added to the final aqueous solution.
-
Dissolution: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid prolonged heating.
-
Sterilization: If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.
-
Storage: Store the stock solution at -20°C, protected from light. For short-term storage, 4°C is acceptable.
Protocol 2: Enhancing Solubility with β-Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Prepare β-Cyclodextrin Solution: Dissolve β-cyclodextrin in the desired aqueous buffer to make a stock solution (e.g., 10 mM). Stir until fully dissolved.
-
Add this compound: While stirring the β-cyclodextrin solution, slowly add the this compound powder. A 1:1 molar ratio of this compound to β-cyclodextrin is a good starting point[11].
-
Complex Formation: Continue stirring the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should become clearer as the this compound dissolves.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
Concentration Determination: It is advisable to determine the final concentration of the solubilized this compound spectrophotometrically.
Visualizations
Troubleshooting Workflow for this compound Precipitation
This diagram outlines a logical workflow for troubleshooting precipitation issues when preparing aqueous solutions of this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
Experimental Workflow for this compound Solubilization
This diagram illustrates the general experimental workflow for preparing a this compound solution for biological experiments.
Caption: General workflow for this compound solution preparation.
Simplified Signaling Pathway of this compound-Induced Oxidative Stress
This compound is known to induce cellular toxicity primarily through the generation of reactive oxygen species (ROS). This diagram provides a simplified overview of this process.
Caption: this compound-induced oxidative stress pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound sodium bisulfite CAS#: 130-37-0 [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | Thrombin | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. This compound | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Menadione Concentration for Inducing Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with menadione (B1676200) to induce cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a synthetic naphthoquinone also known as Vitamin K3, primarily induces cytotoxicity through a process called redox cycling.[1][2][3] Once inside a cell, this compound is reduced to a semiquinone radical. This radical then reacts with molecular oxygen to produce reactive oxygen species (ROS), including superoxide (B77818) radicals.[1] This process is repeated, creating a cycle that generates high levels of intracellular ROS. The resulting oxidative stress leads to cellular damage, including lipid peroxidation, DNA breaks, and ultimately, apoptosis or other forms of cell death.[1][2]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound is highly dependent on the cell type and the duration of exposure. Generally, cytotoxic effects are observed in the micromolar (µM) range. For instance, the half-maximal inhibitory concentration (IC50) has been reported to be around 25 µM for rat hepatoma cells (H4IIE) after 24 hours, while for human hepatoma cell lines like Hep3B and HepG2, IC50 values of 10 µM (72 hours) and 13.7 µM (24 hours) have been noted, respectively.[1] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions empirically.
Q3: How does this compound treatment affect cellular signaling pathways?
A3: this compound-induced oxidative stress triggers several signaling pathways. High levels of ROS can cause DNA damage, which in turn activates the enzyme Poly (ADP-ribose) polymerase 1 (PARP1).[1][2] This activation can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria.[1][2] Additionally, mitogen-activated protein kinase (MAPK) pathways, such as ERK and JNK, are often activated in response to the cellular stress caused by this compound.[4] In some cell types, this compound can also activate NF-kappaB, which can have a protective effect at low concentrations.[5]
Troubleshooting Guide
Issue 1: I am not observing any significant cytotoxicity with this compound treatment.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The cytotoxic potency of this compound varies significantly between cell lines.[1] If you are not observing the expected cell death, you may be using a concentration that is too low for your specific cells. It is recommended to perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value for your cell line.[1]
-
-
Possible Cause 2: Short Exposure Time.
-
Solution: The induction of cytotoxicity by this compound is time-dependent. An exposure time that is too short may not be sufficient to induce a measurable effect. Consider increasing the incubation time (e.g., 24, 48, or 72 hours) and perform a time-course experiment.
-
-
Possible Cause 3: Cell Density.
-
Solution: High cell density can sometimes mask cytotoxic effects. Ensure that you are using an appropriate cell seeding density for your cytotoxicity assay. It is advisable to optimize the cell number before starting your experiments.[6]
-
-
Possible Cause 4: Presence of Antioxidants.
-
Solution: Since this compound's primary mechanism is the generation of ROS, the presence of antioxidants in your culture medium (e.g., from serum) or produced by the cells themselves can counteract its effects.[2] Consider reducing the serum concentration during treatment or using a serum-free medium if your cells can tolerate it.
-
Issue 2: My cytotoxicity results are highly variable between experiments.
-
Possible Cause 1: Inconsistent Cell Health and Passage Number.
-
Solution: Use cells that are in the logarithmic growth phase and have a consistent passage number. Cells that are over-confluent or have been passaged too many times can exhibit altered sensitivity to cytotoxic agents.
-
-
Possible Cause 2: this compound Solution Instability.
-
Solution: this compound solutions should be freshly prepared for each experiment. This compound can be sensitive to light and may degrade over time. Store the stock solution protected from light and at an appropriate temperature as recommended by the manufacturer.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Inconsistent pipetting during cell seeding or drug addition can lead to significant variability. Ensure your pipettes are calibrated and use careful, consistent technique. Gentle handling of the cell suspension during plating is also important.[6]
-
-
Possible Cause 4: "Edge Effects" in Microplates.
-
Solution: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and use only the inner wells for your experiment.[7]
-
Issue 3: I observe an initial increase in cell viability at very low this compound concentrations.
-
Possible Cause: Hormesis or Protective Effect.
-
Solution: This is a known phenomenon. Low, non-toxic concentrations of this compound can induce a protective response in some cells, for instance, by activating the transcription factor NF-kappaB, which can lead to an increase in protective molecules like glutathione.[5] This highlights the importance of using a wide range of concentrations in your dose-response studies to fully characterize the cellular response to this compound.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Exposure Time | Reference |
| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 h | [1] |
| Hep3B | Human Hepatoma | 10 | 72 h | [1] |
| HepG2 | Human Hepatoblastoma | 13.7 | 24 h | [1] |
| Multidrug-Resistant Leukemia | Human Leukemia | 13.5 ± 3.6 | Not Specified | [8] |
| Parental Leukemia | Human Leukemia | 18 ± 2.4 | Not Specified | [8] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Adherent cells of interest
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Adjust the cell suspension to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1,000-10,000 cells/well.[7]
-
Incubate the plate in a 5% CO2 incubator at 37°C until cells have attached.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.[1][7] A suggested range is 1, 10, 25, 50, 75, and 100 µM.[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control if available.[1][7]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.[7]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 550 nm using a microplate reader.[1][7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the log of the this compound concentration versus percent viability and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10]
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
References
- 1. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Oxidant-induced hepatocyte injury from this compound is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. This compound: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
stability and degradation of menadione under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with menadione (B1676200) (Vitamin K3). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in experimental settings?
A1: this compound is susceptible to degradation from several key environmental factors:
-
Light: Exposure to light, particularly UV radiation, is a major cause of this compound degradation. Solutions of this compound can lose a significant percentage of their potency within hours when exposed to normal laboratory light.[1][2] It is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.
-
pH: this compound's stability is highly dependent on the pH of the solution. It is relatively stable in acidic to neutral conditions but degrades rapidly in alkaline environments (pH > 7).[1] For instance, the water-soluble form, this compound sodium bisulfite, is most stable in the pH range of 4-6.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. While it is moderately stable at room temperature when protected from light, long-term storage should be at controlled, and often refrigerated or frozen, temperatures.
-
Oxygen and Oxidizing Agents: As a redox-active compound, this compound is susceptible to oxidation. The presence of oxygen, especially in combination with light and heat, can lead to oxidative degradation. Strong oxidizing agents will also degrade this compound.
-
Reducing Agents and Alkalies: this compound is destroyed by reducing agents and strong alkaline solutions.[3][4]
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to its limited aqueous solubility and stability, proper preparation and storage of this compound stock solutions are critical for reproducible experimental results.
-
Solvent Selection: this compound is sparingly soluble in water but soluble in organic solvents.[5] For cell culture experiments, a concentrated stock solution is typically prepared in a solvent like DMSO, ethanol, or DMF.[6][7] The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Preparation: When preparing stock solutions, dissolve this compound in the chosen organic solvent. For aqueous buffers, it may be necessary to first dissolve this compound in a small amount of an organic solvent like DMF and then dilute it with the aqueous buffer.[6] It is advisable to purge the solvent with an inert gas, such as nitrogen or argon, to minimize oxidation.
-
Storage: Stock solutions should be stored in tightly sealed, light-protected (amber or foil-wrapped) containers at -20°C for long-term storage.[6] For aqueous solutions, it is recommended not to store them for more than one day.[6]
Q3: What are the primary mechanisms of this compound-induced cytotoxicity?
A3: this compound's cytotoxic effects are primarily mediated through its ability to undergo redox cycling, which generates reactive oxygen species (ROS) and induces oxidative stress.[8] This process involves the one-electron reduction of this compound to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) anions. This is followed by the generation of other ROS, such as hydrogen peroxide and hydroxyl radicals.[9] The resulting oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering programmed cell death (apoptosis) or necrosis.[8][9]
Troubleshooting Guides
HPLC Analysis of this compound
Issue: Poor peak shape (tailing or fronting) in my chromatogram.
-
Possible Cause 1: Secondary Interactions: Residual silanol (B1196071) groups on the stationary phase of the HPLC column can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution:
-
Adjust the mobile phase pH to suppress the ionization of silanol groups (a lower pH is generally better).
-
Add a competitive amine, such as triethylamine, to the mobile phase to block the active silanol sites.
-
Use a column with end-capping to minimize exposed silanol groups.
-
-
-
Possible Cause 2: Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in peak fronting.
-
Solution:
-
Reduce the injection volume or dilute the sample.
-
-
-
Possible Cause 3: Inappropriate Mobile Phase: The composition of the mobile phase can significantly impact peak shape.
-
Solution:
-
Optimize the mobile phase composition, including the organic modifier and buffer concentration. For this compound sodium bisulfite, a mobile phase with a pH between 5.5 and 5.9 has been shown to be effective.[10]
-
-
Issue: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Degradation of this compound: this compound is prone to degradation, especially when exposed to light, alkaline pH, or high temperatures. These degradation products will appear as extra peaks in the chromatogram.
-
Solution:
-
Prepare fresh solutions and protect them from light at all times.
-
Ensure the pH of your samples and mobile phase is within the stable range for this compound.
-
Analyze samples promptly after preparation.
-
If degradation is suspected, perform a forced degradation study to identify the retention times of potential degradation products.
-
-
-
Possible Cause 2: Contamination: The unexpected peaks could be due to contamination from solvents, glassware, or the sample matrix.
-
Solution:
-
Use high-purity HPLC-grade solvents.
-
Thoroughly clean all glassware.
-
Run a blank injection (mobile phase only) to check for system contamination.
-
-
Cell-Based Assays with this compound
Issue: High variability in cell viability/cytotoxicity assay results (e.g., MTT, XTT).
-
Possible Cause 1: this compound Precipitation in Culture Medium: this compound has poor aqueous solubility and can precipitate in cell culture medium, leading to inconsistent concentrations and variable effects on cells.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration immediately before use.
-
Visually inspect the medium for any signs of precipitation after adding the this compound solution.
-
Minimize the final concentration of the organic solvent in the culture medium to avoid solvent-induced toxicity.
-
-
-
Possible Cause 2: Interaction with Medium Components: Components in the cell culture medium, such as serum proteins or phenol (B47542) red, can potentially interact with this compound or interfere with the assay chemistry.
-
Solution:
-
For MTT assays, it is recommended to use serum-free medium during the incubation with the MTT reagent to avoid interference.
-
Include appropriate controls, such as a vehicle control (medium with the same concentration of the organic solvent used to dissolve this compound) and a medium-only control (for background subtraction).
-
-
Issue: Inconsistent induction of apoptosis.
-
Possible Cause 1: Cell Density: The response of cells to this compound can be density-dependent.
-
Solution:
-
Optimize the cell seeding density to ensure a consistent and reproducible apoptotic response.
-
-
-
Possible Cause 2: Timing of Assay: The induction of apoptosis is a time-dependent process.
-
Solution:
-
Perform a time-course experiment to determine the optimal incubation time for observing apoptosis in your specific cell line and experimental conditions.
-
-
-
Possible Cause 3: Cell Line Specificity: Different cell lines can exhibit varying sensitivities to this compound-induced apoptosis.
-
Solution:
-
Consult the literature for typical concentrations and incubation times used for your cell line of interest. If this information is not available, a dose-response experiment is recommended.
-
-
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under different experimental conditions.
Table 1: Photodegradation of this compound
| Condition | Degradation Rate Constant (k) | Half-life (t½) | % Loss (Time) | Reference |
| Exposure to light | 4.863 x 10⁻³ min⁻¹ | Not specified | - | [11] |
| Ordinary Pyrex flasks | - | - | 22-26% (1 hr) | [1] |
| Ordinary Pyrex flasks | - | - | 40% (2 hr) | [1] |
| Ordinary Pyrex flasks | - | - | 80% (3 hr) | [1] |
| "Low actinic" Pyrex flasks / Brown bottles | - | - | 100% stability | [1] |
Table 2: pH-Dependent Stability of this compound Sodium Bisulfite (MSB)
| pH | % Remaining | Reference |
| 4.0 | 98% | |
| 6.4 | 65% | |
| 7.7 | 31% | |
| 10.0 | 0% |
Table 3: Stability of this compound in Different Solvents/Formulations
| Solvent/Formulation | Storage Condition | % Loss | Reference |
| Aqueous Solution | Not specified | Not recommended for storage > 1 day | [6] |
| Ethanol | Neutral, can be heated to 120°C without decomposition | - | [4] |
| Chloroform | Soluble at 100 mg/mL | - | |
| DMSO | Soluble at 1 mg/mL | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound and to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water. Protect the solution from light.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a shorter duration due to rapid degradation in alkaline conditions (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place the this compound stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the this compound stock solution in a photostability chamber to a controlled light source (e.g., cool white fluorescent and near UV lamp) for a defined duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method. A method using a C18 column with a mobile phase of methanol and water is a common starting point. The use of a photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different UV spectra.
Protocol 2: MTT Assay for this compound-Induced Cytotoxicity
This protocol provides a general guideline for assessing the cytotoxic effects of this compound on adherent cells using the MTT assay.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
2. Treatment with this compound:
-
Prepare a series of dilutions of this compound from a concentrated stock solution (e.g., in DMSO) in serum-free cell culture medium.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
This compound Redox Cycling and ROS Generation
References
- 1. researchgate.net [researchgate.net]
- 2. The course of photooxidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Complex formation between this compound and cetylethylmorpholinium ethosulfate: effect on UV photodegradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solved this compound (vitaminK3) is degraded by exposure to | Chegg.com [chegg.com]
minimizing menadione off-target effects in cell-based assays
Welcome to the technical support center for researchers utilizing menadione (B1676200) in cell-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize off-target effects and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
This compound, a synthetic form of vitamin K (vitamin K3), primarily functions as a redox cycling agent.[1][2] Once inside the cell, it undergoes a one- or two-electron reduction to form semiquinone or hydroquinone (B1673460) radicals.[3] These radicals then react with molecular oxygen in a cyclical process to generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, leading to oxidative stress.[1][3][4][5]
Q2: I'm observing excessive cytotoxicity even at low concentrations of this compound. What could be the cause?
Several factors could contribute to heightened sensitivity to this compound:
-
Cell Type: Different cell lines exhibit varying sensitivities to this compound. For instance, cancer cell lines may be more susceptible than normal cells.[6]
-
Glutathione (B108866) (GSH) Levels: Cells with lower intracellular levels of the antioxidant glutathione (GSH) are more vulnerable to this compound-induced oxidative stress and cytotoxicity.[2]
-
Pre-existing Oxidative Stress: If your cells are already under stress from culture conditions (e.g., high cell density, nutrient depletion), they may be more sensitive to the additional oxidative insult from this compound.
-
Solvent Effects: Ensure that the solvent used to dissolve this compound (commonly DMSO) is at a final concentration that is non-toxic to your cells.[3]
Q3: How can I mitigate this compound-induced cytotoxicity to study its other effects?
To reduce off-target cytotoxicity, you can:
-
Use Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) can effectively counteract this compound-induced ROS production and subsequent cell death.[1][7]
-
Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that elicits the desired effect without causing widespread cell death.[1][2]
-
Modulate Cellular Defense Mechanisms: Pre-incubating cells with low, non-toxic concentrations of this compound can sometimes induce an adaptive response, increasing their resistance to higher, more toxic doses.[2]
Q4: Can this compound interfere with specific signaling pathways?
Yes, the oxidative stress induced by this compound can impact various signaling pathways, including:
-
PARP Activation: this compound-induced DNA damage can lead to the activation of poly (ADP-ribose) polymerase (PARP), which can deplete cellular NAD+ and ATP levels, contributing to cell death.[1][3][8][9]
-
Wnt Signaling: In some cancer cells, this compound has been shown to suppress the Wnt signaling pathway.[10]
-
Fas-dependent and Independent Apoptosis: this compound can trigger apoptosis through both Fas-dependent and independent mitochondrial pathways.[7]
-
NF-κB Activation: this compound can activate the transcription factor NF-κB, which is involved in the cellular response to oxidative stress.[2]
Q5: Are there any alternatives to this compound for inducing oxidative stress?
Yes, other compounds can be used to induce oxidative stress, each with a different mechanism of action. Common alternatives include:
-
Hydrogen peroxide (H₂O₂): Directly introduces an oxidant.
-
Paraquat: A redox cycling agent that primarily generates superoxide in the mitochondria.
-
Potassium Bromate (KBrO₃): Induces oxidative stress through a different mechanism than redox cycling agents.[11][12]
The choice of agent should be guided by the specific research question and the desired location and type of ROS production.
Troubleshooting Guides
Problem 1: High variability in experimental replicates.
-
Possible Cause: Inconsistent this compound solution preparation or degradation.
-
Troubleshooting Steps:
-
Prepare fresh this compound solutions for each experiment, as it can be unstable.
-
Protect this compound solutions from light to prevent photodegradation.
-
Ensure complete dissolution of this compound in the solvent before diluting in culture medium.
-
Vortex the final diluted solution gently before adding to cells to ensure homogeneity.
-
Problem 2: Unexpected changes in mitochondrial function assays.
-
Possible Cause: this compound directly affects mitochondrial respiration and membrane potential.
-
Troubleshooting Steps:
-
Be aware that this compound can bypass Complex I of the electron transport chain.[6][13]
-
When measuring mitochondrial membrane potential (e.g., using TMRE or JC-1), consider that this compound can cause depolarization as a direct consequence of its mechanism of action.[1][6]
-
If your assay relies on mitochondrial dehydrogenase activity (e.g., MTT assay), be cautious in interpreting the results, as this compound can interfere with cellular redox state and NAD(P)H levels.[3][4]
-
Problem 3: this compound appears to inhibit my protein of interest, which has exposed cysteine residues.
-
Possible Cause: this compound and its reactive intermediates can directly interact with and oxidize protein thiols.
-
Troubleshooting Steps:
-
Recognize that this compound's effects may not be solely due to general oxidative stress but could involve direct modification of your protein of interest.[14]
-
Consider using a non-redox cycling analog of this compound as a negative control to distinguish between redox-dependent and other effects.
-
Perform in vitro assays with the purified protein and this compound to confirm direct interaction.
-
Data Presentation
Table 1: this compound Concentrations and Observed Effects in Various Cell Lines
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Rat Hepatocellular Carcinoma (H4IIE) | 25 µM | 24 h | IC50 for cytotoxicity | [3] |
| Rat Hepatocellular Carcinoma (H4IIE) | 50 µM | 24 h | Induction of apoptosis | [3] |
| Cardiomyocytes | 25 µM | 15 min | 74% oxidation of cytosolic RoGFP | [1] |
| Cardiomyocytes | 25 µM | 4 h | 41% cell death | [1] |
| Jurkat (T-lymphoblastoid) | Not specified | Not specified | Collapse of mitochondrial membrane potential | [7] |
| Hep G2 (Human Hepatocellular Carcinoma) | ~3 µM | 45 min | Pre-incubation conferred protection against higher doses | [2] |
| Human Corneal Epithelial Cells | 3.0 µM | 20 h | Cytotoxicity | [15] |
| Human Corneal Endothelial Cells | 25 µM | Not specified | DNA damage and mitochondrial dysfunction | [15] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
This protocol is adapted from methodologies described in the literature.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the highest concentration used).
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Mitigation of this compound Cytotoxicity with N-acetylcysteine (NAC)
This protocol is based on findings that NAC can attenuate this compound-induced cell death.[1]
-
Cell Seeding: Seed cells as described in Protocol 1.
-
NAC Pre-treatment: Prepare a stock solution of NAC (e.g., 500 mM in water, filter-sterilized). Dilute in culture medium to the desired final concentration (e.g., 500 µM). Pre-incubate the cells with NAC-containing medium for 1-2 hours before this compound treatment.
-
This compound Treatment: Prepare this compound solutions in medium already containing NAC at the desired concentration. Replace the pre-incubation medium with the this compound/NAC-containing medium.
-
Incubation and Analysis: Follow steps 4-8 from Protocol 1 to assess cell viability. Compare the results to cells treated with this compound alone.
Visualizations
Caption: this compound's redox cycling mechanism leading to oxidative stress.
Caption: A logical workflow for troubleshooting this compound-based assays.
Caption: Key signaling pathways affected by this compound-induced ROS.
References
- 1. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced Reactive Oxygen Species Generation via Redox Cycling Promotes Apoptosis of Murine Pancreatic Acinar Cells* | Semantic Scholar [semanticscholar.org]
- 6. This compound/Ascorbate Induces Overproduction of Mitochondrial Superoxide and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin | Anticancer Research [ar.iiarjournals.org]
- 7. Evidence that oxidative stress-induced apoptosis by this compound involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced cytotoxicity is associated with protein thiol oxidation and alteration in intracellular Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Administration of this compound, Vitamin K3, Ameliorates Off-Target Effects on Corneal Epithelial Wound Healing Due to Receptor Tyrosine Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
managing menadione-induced cytotoxicity in normal versus cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with menadione (B1676200). The information is tailored to address specific experimental issues related to its differential cytotoxic effects on normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
This compound, a synthetic naphthoquinone also known as Vitamin K3, primarily induces cytotoxicity through the generation of reactive oxygen species (ROS) via a process called redox cycling.[1][2] This process involves the one-electron reduction of this compound to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻). This futile cycle generates significant oxidative stress within the cell.[1] High levels of ROS can damage lipids, proteins, and DNA, ultimately triggering cell death pathways like apoptosis and necrosis.[1][3]
Q2: Why are cancer cells generally more susceptible to this compound than normal cells?
The selective cytotoxicity of this compound towards cancer cells is a key area of research.[4][5] Several factors contribute to this differential sensitivity:
-
Elevated Basal Oxidative Stress: Cancer cells often exhibit higher intrinsic ROS levels and a compromised antioxidant defense system compared to normal cells, making them more vulnerable to further oxidative insults.[5][6]
-
Mitochondrial Differences: The combination of this compound with ascorbate (B8700270) has been shown to cause a severe and specific overproduction of mitochondrial superoxide in cancer cells, while normal cells experience only a mild, manageable oxidative stress.[5][7][8] This suggests that this compound selectively targets dysfunctional cancerous mitochondria.[5]
-
Enzyme Expression: The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which detoxifies this compound through a two-electron reduction, is often overexpressed in cancer cells.[7] While this is a detoxification pathway, inhibiting NQO1 can sensitize cancer cells to this compound, suggesting a complex role.[8]
Q3: What is the role of ascorbate (Vitamin C) when combined with this compound?
Combining this compound with ascorbate (M/A) often results in a synergistic cytotoxic effect against cancer cells.[5][7][8] Ascorbate can potentiate the redox cycling of this compound, leading to enhanced generation of ROS, particularly hydrogen peroxide.[3][7][8] This combination has been shown to kill cancer cells without significantly affecting the viability of normal cells at pharmacologically achievable concentrations.[5][7][8] The M/A combination is considered a "combination drug" rather than a vitamin-based therapy, as its anticancer effects are not related to its vitamin activities.[7][8]
Q4: What are the key signaling pathways activated by this compound?
This compound-induced oxidative stress activates multiple cell death pathways:
-
PARP Activation: DNA damage caused by ROS leads to the activation of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][9] Overactivation of PARP-1 can deplete cellular NAD+ and ATP, leading to cell death.[7] Cells lacking PARP-1 show significantly less cell death in response to this compound.[1]
-
MAPK Pathways: this compound can modulate Mitogen-Activated Protein Kinase (MAPK) pathways. For instance, it has been shown to activate p38 and c-Jun NH2-terminal kinase (JNK) while deactivating extracellular signal-regulated kinase (ERK), which can contribute to its cytotoxic effects.[3][10]
-
Apoptosis and Necrosis: Depending on the concentration and cell type, this compound can induce apoptosis (characterized by caspase activation and DNA fragmentation) or necrosis.[10][11] At lower concentrations, apoptosis is often the primary mode of cell death, while higher concentrations can lead to necrosis.[11][12] Studies have shown it can induce apoptosis through both the mitochondrial pathway and caspase-8-dependent pathways.[13]
Q5: What are typical concentration ranges for this compound in cell culture experiments?
The effective concentration of this compound varies significantly depending on the cell line and experimental duration.
-
Low Concentrations (e.g., 2-15 µM): Can be used to induce sublethal oxidative stress, trigger signaling responses, or cause cell cycle arrest without immediate widespread death.[1][14]
-
Moderate Concentrations (e.g., 20-50 µM): Often used to induce apoptosis and achieve IC50 (half-maximal inhibitory concentration) values in many cancer cell lines.[9][10][15] For example, the IC50 for rat hepatocellular carcinoma cells was found to be 25 µM.[9]
-
High Concentrations (e.g., >50 µM): Tend to induce rapid cell death, often through necrosis.[11][12]
It is crucial to perform a dose-response curve for each specific cell line to determine the optimal concentration for the desired experimental outcome.
Troubleshooting Guides
Issue 1: High variability or inconsistent results in cytotoxicity assays (e.g., MTT, LDH).
-
Question: My MTT assay results show high variability between wells treated with the same concentration of this compound. What could be the cause?
-
Answer:
-
This compound Interference: Redox-active compounds like this compound and ascorbate can directly reduce MTT/MTS to formazan, leading to artificially high absorbance readings and inaccurate viability data.[8] Consider using a non-redox-based assay, such as a Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay which measures membrane integrity, or a crystal violet assay.[1]
-
Cell Density: Inconsistent cell seeding is a common source of variability. Ensure you have a homogenous single-cell suspension before plating and that cell density is optimal for the assay duration.[16]
-
Pipetting Technique: Forceful pipetting can cause cell stress or detachment. Handle cell suspensions gently.[16]
-
Air Bubbles: Bubbles in the wells can interfere with absorbance readings. Check plates carefully and remove any bubbles with a sterile needle.[16]
-
Photochemistry: this compound is sensitive to light, which can augment its effects.[17] Ensure consistent lighting conditions during incubation and plate reading to minimize variability.
-
Issue 2: No significant difference in cytotoxicity observed between cancer and normal cells.
-
Question: I am not observing the expected selective cytotoxicity of this compound against my cancer cell line compared to my normal control cell line. Why might this be?
-
Answer:
-
Cell Line Choice: The "normal" cell line may not be an appropriate control. Ideally, use normal and cancerous cells from the same tissue of origin (e.g., MCF-10A normal breast epithelial cells vs. MCF-7 breast cancer cells).[7][8]
-
Concentration and Time: The differential effect is often dose- and time-dependent. You may be using a concentration that is too high, causing toxicity in both cell types, or an incubation time that is too short. Perform a detailed dose-response and time-course experiment (e.g., 24h, 48h, 72h) for both cell lines.
-
Use of Ascorbate: The selective effect is often most pronounced when this compound is combined with ascorbate.[5][7][8] If you are using this compound alone, consider testing the combination (a 1:100 molar ratio of this compound to ascorbate is common).[5][8]
-
Cell Culture Media: Components in the media (e.g., high levels of antioxidants like pyruvate) could be protecting the cells.[18] Consider using media with lower levels of these components, but be aware of the potential impact on cell health.
-
Issue 3: Difficulty detecting a ROS signal after this compound treatment.
-
Question: I treated my cells with this compound but my ROS probe (like DCF-DA) is not showing a strong signal. What's wrong?
-
Answer:
-
Probe and Timing: The ROS burst can be rapid and transient. You may be measuring too late. Try a time-course experiment measuring ROS at early time points (e.g., 15 min, 30 min, 1h) after this compound addition.[1] this compound has been shown to cause progressive oxidation within 15-20 minutes.[1]
-
Probe Specificity: DCF-DA is a general ROS indicator. For this compound, which generates superoxide in the mitochondria, a mitochondria-specific probe like MitoSOX™ Red may be more sensitive and appropriate.[19]
-
Positive Control: Always include a robust positive control to ensure your assay is working. This compound itself is often used as a positive control for ROS induction.[19][20] If this compound isn't working, try another inducer like H₂O₂ or Antimycin A to validate your protocol.[2][19]
-
Antioxidant Quenching: N-acetyl-L-cysteine (NAC) or glutathione (B108866) (GSH) can be used as negative controls; pre-treating cells with these antioxidants should blunt the ROS signal from this compound, confirming the signal is due to oxidative stress.[1]
-
Data Summary
Table 1: Comparative IC50 Values of this compound in Cancer vs. Normal/Non-Tumorigenic Cell Lines.
| Cell Line | Cell Type | IC50 Value (µM) | Comments | Reference |
| SAS | Oral Squamous Carcinoma | 8.45 | Highly sensitive | [4] |
| HEK293 | Non-tumorigenic Kidney | 98.5 | Significantly less sensitive | [4] |
| HaCaT | Non-tumorigenic Keratinocyte | 74.5 | Significantly less sensitive | [4] |
| H4IIE | Rat Hepatocellular Carcinoma | 25 | [9] | |
| Mia PaCa-2 | Human Pancreatic Carcinoma | 6.2 - 42.1 | Range from different studies | [10][12] |
| Leukemia (MDR) | Multidrug-Resistant Leukemia | 13.5 | [12][21] | |
| Leukemia (Parental) | Parental Leukemia | 18 | Similar sensitivity to MDR line | [12][21] |
| DBTRG.05MG | Human Glioblastoma | ~10 - 25 | [15] |
Key Experimental Protocols
1. Protocol: Cell Viability/Cytotoxicity Assessment (LDH Assay)
This protocol is preferable to MTT assays to avoid artifacts from this compound's redox activity.[8]
-
Objective: To quantify cell death by measuring the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.
-
Materials: LDH Cytotoxicity Assay Kit, 96-well plates, this compound, cell culture reagents.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (and/or this compound/ascorbate). Include untreated controls and a maximum LDH release control (lyse cells with kit-provided lysis buffer 45 minutes before the final step).
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Sample Collection: Carefully collect the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, based on the absorbance of the experimental, untreated, and maximum release wells.[1]
-
2. Protocol: Measurement of Mitochondrial Superoxide (MitoSOX™ Assay)
-
Objective: To specifically detect superoxide generation within the mitochondria of live cells.
-
Materials: MitoSOX™ Red reagent, live-cell imaging buffer (e.g., HBSS), fluorescence microscope or flow cytometer.
-
Methodology:
-
Cell Culture: Grow cells on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry).
-
Treatment: Treat cells with this compound for the desired time. A short incubation (e.g., 15-30 minutes) is often sufficient.[20] Include a positive control (e.g., Antimycin A) and an untreated negative control.
-
Probe Loading: Prepare a 5 µM working solution of MitoSOX™ Red in warm imaging buffer. Remove the treatment media, wash the cells once, and add the MitoSOX™ working solution.
-
Incubation: Incubate the cells for 10 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells three times with warm imaging buffer.
-
Imaging/Analysis: Immediately analyze the cells. For microscopy, capture images using a rhodamine filter set. For flow cytometry, use an appropriate laser (e.g., 488 nm or 561 nm) and detector. An increase in red fluorescence indicates an increase in mitochondrial superoxide.
-
3. Protocol: Apoptosis Detection (DAPI Staining for Nuclear Morphology)
-
Objective: To identify apoptotic cells based on characteristic changes in nuclear morphology (chromatin condensation and nuclear fragmentation).
-
Materials: 4',6-diamidino-2-phenylindole (DAPI) stain, 4% paraformaldehyde (PFA), PBS, fluorescence microscope.
-
Methodology:
-
Cell Culture & Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound (e.g., 25 µM or 50 µM) for the desired duration (e.g., 24 hours).[9]
-
Fixation: Remove media, wash cells gently with PBS, and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. If desired, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to ensure nuclear staining.
-
Staining: Wash twice with PBS. Add DAPI staining solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature, protected from light.
-
Mounting: Wash twice with PBS. Mount the coverslip onto a microscope slide with a drop of mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with a DAPI filter set. Healthy cells will show large, uniformly stained nuclei. Apoptotic cells will exhibit condensed, bright, and often fragmented nuclei.[9]
-
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Troubleshooting logic for lack of selective cytotoxicity.
References
- 1. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound reduction by pharmacological doses of ascorbate induces an oxidative stress that kills breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Ascorbate/menadione-induced oxidative stress kills cancer cells that express normal or mutated forms of the oncogenic protein Bcr-Abl. An in vitro and in vivo mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Protection of cells from this compound-induced apoptosis by inhibition of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pankiller effect of prolonged exposure to this compound on glioma cells: potentiation by vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Biological effects of this compound photochemistry: effects of this compound on biological systems may not involve classical oxidant production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. This compound: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with menadione light sensitivity during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with menadione (B1676200). It specifically addresses common issues related to its light sensitivity and provides protocols to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results with this compound are frequently linked to its sensitivity to light.[1][2] this compound is a photosensitive compound that can degrade upon exposure to light, leading to a decrease in its effective concentration and the formation of photodegradation products that may have different biological activities.[2][3] This degradation can introduce significant variability in your experiments.[4] To ensure consistency, it is crucial to handle all this compound solutions with light protection.
Q2: How quickly does this compound degrade under normal laboratory lighting?
A2: The degradation rate of this compound can be significant under standard laboratory lighting. Studies have shown that solutions of this compound in ordinary Pyrex flasks can lose a substantial amount of their strength within a few hours. One study reported a 22-26% loss in one hour, 40% in two hours, and up to 80% in three hours.[1] Therefore, even short exposure times can impact the outcome of your experiment.
Q3: What are the consequences of this compound degradation in my experiments?
A3: this compound degradation can lead to several experimental issues:
-
Reduced Potency: The actual concentration of active this compound will be lower than intended, leading to weaker or absent biological effects.
-
Formation of Artifacts: Photodegradation products may have their own biological effects, confounding the interpretation of your results.[2]
-
Increased Oxidative Stress: Light exposure can stimulate this compound-dependent formation of reactive oxygen species (ROS), which may augment its cytotoxic effects and introduce a variable that is not solely dependent on the intended mechanism of action.[5]
Q4: How does light exposure affect this compound's mechanism of action?
A4: this compound is widely used to induce oxidative stress through the generation of reactive oxygen species (ROS).[5][6][7] Light exposure, particularly around 340 nm, can potentiate this effect by stimulating this compound photochemistry, leading to the formation of ROS.[5] This light-induced ROS generation can occur independently of the cellular enzymatic reactions typically involved in this compound's redox cycling, potentially masking the specific cellular pathways you aim to study.[5]
Troubleshooting Guide
Issue: High Variability in Cell Viability Assays
Possible Cause: Inconsistent light exposure of this compound-treated cells.
Troubleshooting Steps:
-
Protect Stock Solutions: Always prepare and store this compound stock solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1][2][8][9]
-
Minimize Light Exposure During Experiments:
-
Conduct all experimental steps involving this compound under subdued lighting.
-
Use amber-colored cell culture plates or wrap standard plates in aluminum foil after adding the this compound-containing media.
-
If using microscopy, minimize the duration and intensity of light exposure.
-
-
Use Freshly Prepared Solutions: Prepare working solutions of this compound immediately before use from a protected stock solution.
-
Run a Control Experiment: To assess the impact of light, run a parallel experiment where one set of this compound-treated cells is exposed to normal lab light and another is rigorously protected from light. Compare the results to determine the extent of light-induced variability.
Issue: Unexpected Levels of Apoptosis or Cell Death
Possible Cause: Light-induced potentiation of this compound's cytotoxic effects through enhanced ROS production.
Troubleshooting Steps:
-
Quantify ROS Levels: Measure intracellular ROS levels in cells treated with this compound under both light-exposed and light-protected conditions. This will help determine if light is a contributing factor to the observed cytotoxicity.
-
Incorporate Antioxidants: As a control, pre-treat cells with an antioxidant like N-acetyl-l-cysteine (NAC) before this compound treatment to see if it mitigates the observed cell death.[7][10]
-
Review Incubation Conditions: Ensure that incubators do not have internal light sources that could affect the cells during treatment.
Data Presentation
Table 1: Stability of this compound Solutions Under Different Light Conditions
| Storage Condition | Purity after 1 hour | Purity after 2 hours | Purity after 3 hours | Reference |
| Ordinary Pyrex Flasks (Diffuse Daylight) | 74-78% | 60% | 20% | [1] |
| "Low Actinic" Pyrex Flasks / Brown Bottles | 100% | 100% | 100% | [1] |
Table 2: UV Absorption Maxima of this compound
| Solvent | Wavelength (nm) | Reference |
| Alcohol | 246, 262 (shoulder), 333 | [11] |
| Neutral pH (aqueous) | ~220, 250, 330 |
Experimental Protocols
Protocol for Handling this compound to Minimize Light Sensitivity
This protocol outlines the essential steps for preparing and using this compound solutions in cell culture experiments to minimize light-induced degradation and ensure experimental reproducibility.
Materials:
-
This compound powder
-
Anhydrous DMSO or ethanol (B145695)
-
Amber glass vials or clear vials with aluminum foil
-
Sterile, amber microcentrifuge tubes
-
Light-blocking material for cell culture plates (e.g., aluminum foil)
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation of Stock Solution:
-
Work in a dimly lit area or under a fume hood with the sash lowered to minimize light exposure.
-
Weigh the desired amount of this compound powder and dissolve it in anhydrous DMSO or ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Store the stock solution in an amber glass vial or a clear vial wrapped securely in aluminum foil.
-
Store the stock solution at -20°C for long-term storage.
-
-
Preparation of Working Solution:
-
Thaw the stock solution in the dark.
-
In a dimly lit environment, dilute the stock solution to the final working concentration in your cell culture medium.
-
Use amber microcentrifuge tubes for the dilution process.
-
-
Cell Treatment:
-
Quickly add the this compound-containing medium to your cell culture plates.
-
Immediately wrap the plates in aluminum foil or use amber-colored plates to protect them from light.
-
Place the plates in the incubator, ensuring there are no internal light sources.
-
-
Subsequent Experimental Steps:
-
For any subsequent steps (e.g., microscopy, plate reader measurements), minimize the duration of light exposure.
-
If possible, use instruments with filtered light sources to avoid wavelengths that cause this compound degradation.
-
Visualizations
Caption: this compound-induced ROS generation pathway.
Caption: Workflow for light-sensitive this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Complex formation between this compound and cetylethylmorpholinium ethosulfate: effect on UV photodegradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological effects of this compound photochemistry: effects of this compound on biological systems may not involve classical oxidant production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. lfatabletpresses.com [lfatabletpresses.com]
- 10. This compound-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Menadione-Induced Oxidative Stress Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing menadione (B1676200) to induce oxidative stress in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a this compound-induced oxidative stress experiment?
A1: To ensure the validity and reproducibility of your results, the following controls are crucial:
-
Vehicle Control: This group is treated with the same solvent (e.g., DMSO, ethanol) used to dissolve this compound at the same final concentration as the experimental groups.[1][2][3] This control accounts for any potential effects of the solvent itself on the cells.
-
Untreated Control (Negative Control): This group of cells is not exposed to this compound or the vehicle. It serves as a baseline for normal cell viability, morphology, and basal reactive oxygen species (ROS) levels.
-
Positive Control (for antioxidant intervention): If you are testing the protective effects of an antioxidant, a group treated with this compound alone is your positive control for oxidative damage.[1][4][5][6]
Q2: My cells are not showing a significant increase in ROS after this compound treatment. What could be the problem?
A2: Several factors could contribute to this issue:
-
Inappropriate this compound Concentration: The cytotoxic and ROS-inducing effects of this compound are dose-dependent.[7][9] You may need to perform a dose-response curve to determine the optimal concentration for your specific cell type.
-
Incorrect Incubation Time: The generation of ROS can be rapid, while cell death may occur later.[7] A time-course experiment is recommended to identify the peak of ROS production.
-
Choice of ROS Detection Probe: Different fluorescent probes detect different types of ROS in various cellular compartments.[6][10] For example, MitoSOX Red is specific for mitochondrial superoxide, while DCFH-DA is a general indicator of cellular ROS.[5][6][10] Ensure your chosen probe is appropriate for the expected type and location of ROS.
-
Cell Health and Density: Unhealthy or overly confluent cells may not respond robustly to this compound. Ensure your cells are in the logarithmic growth phase and at an appropriate density.
Q3: I'm observing high variability in my cell viability assays after this compound treatment. How can I improve consistency?
A3: High variability can be minimized by:
-
Consistent Cell Culture Practices: Maintain consistency in cell passage number, seeding density, and growth conditions.
-
Accurate this compound Preparation: Prepare fresh this compound solutions for each experiment, as it can be unstable.[3] Ensure it is fully dissolved in the solvent before diluting in culture medium.
-
Uniform Treatment Application: Ensure even distribution of the this compound-containing medium across all wells or flasks.
-
Standardized Assay Protocols: Follow the manufacturer's instructions for your viability assay (e.g., MTT, LDH) precisely, paying close attention to incubation times and reagent additions.[11][12]
Q4: Should I be concerned about the arylation activity of this compound in my experiments?
A4: Yes, in addition to generating oxidative stress, this compound can also act as an arylating agent, which can contribute to its cytotoxicity.[13] To distinguish between effects caused by oxidative stress and arylation, you can use antioxidants as controls. If an antioxidant like NAC rescues the cells from this compound-induced toxicity, it suggests that oxidative stress is the primary mechanism.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant cell death observed | This compound concentration is too low. | Perform a dose-response experiment to find the optimal concentration.[7][9] |
| Incubation time is too short. | Conduct a time-course experiment to determine the optimal exposure duration.[7] | |
| Cell line is resistant to this compound. | Consider using a different cell line or a higher concentration range of this compound. | |
| High background fluorescence in ROS assay | Autofluorescence of cells or medium. | Include a control of unstained cells to measure background fluorescence. |
| Probe concentration is too high. | Titrate the fluorescent probe to determine the optimal working concentration. | |
| Antioxidant control shows no protective effect | Antioxidant concentration is too low. | Perform a dose-response experiment for the antioxidant. |
| Antioxidant was not added at the appropriate time. | Typically, antioxidants are added as a pre-treatment before this compound exposure.[7] | |
| Cell death is not primarily mediated by oxidative stress. | Consider the possibility of other mechanisms like arylation.[13] |
Experimental Protocols
This compound-Induced Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[1]
-
Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO₂ incubator.[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the untreated control.
Detection of Intracellular ROS (DCFH-DA Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound as described for the cytotoxicity assay.
-
Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS to each well.[14]
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[6]
Quantitative Data Summary
| Parameter | Cell Type | Concentration | Incubation Time | Effect | Reference |
| This compound IC₅₀ | H4IIE rat hepatocellular carcinoma | 25 µM | 24 hours | Cytotoxicity | [11] |
| This compound | Cardiomyocytes | 25 µM | 4-6 hours | Cell death | [7] |
| This compound | PC12 and SH-SY5Y cells | 10-50 µM | 24 hours | Decreased cell viability | [9] |
| N-acetylcysteine (NAC) | Cardiomyocytes | 500 µM | Pre-treatment | Protection against this compound-induced cell death | [7] |
| Glutathione (GSH) | Cardiomyocytes | 100 µM | Pre-treatment | Protection against this compound-induced cell death | [7] |
Visualizations
References
- 1. dovepress.com [dovepress.com]
- 2. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. betalifesci.com [betalifesci.com]
- 5. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that oxidative stress-induced apoptosis by this compound involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On methods for the detection of reactive oxygen species generation by human spermatozoa: analysis of the cellular responses to catechol oestrogen, lipid aldehyde, this compound and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces endothelial dysfunction mediated by oxidative stress and arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adaptive stress response to this compound-induced oxidative stress in Saccharomyces cerevisiae KNU5377 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Results from Menadione Co-treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex results of menadione (B1676200) co-treatment studies.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable cytotoxicity with this compound even at the same concentration?
A1: this compound's cytotoxicity is highly sensitive to experimental conditions. Several factors can contribute to variability:
-
Cellular Redox State: The baseline levels of intracellular antioxidants, such as glutathione (B108866) (GSH), can significantly impact this compound's effects. Cells with lower GSH levels may be more susceptible to this compound-induced oxidative stress.[1][2]
-
Buffer Composition: The type of buffer used in your cell culture medium can influence this compound's activity. For instance, bicarbonate buffers have been shown to render yeast cells more susceptible to this compound-induced oxidative stress compared to phosphate (B84403) buffers.[3]
-
Metabolic Activity of Cells: The rate of cellular metabolism can affect the redox cycling of this compound and the subsequent generation of reactive oxygen species (ROS).
-
Presence of Other Redox-Active Compounds: Components in the serum or media supplements can interact with this compound and alter its effective concentration or redox cycling activity.
Troubleshooting Tip: Standardize your cell culture conditions meticulously. This includes using the same batch of media and supplements, controlling for cell density, and monitoring the pH of your culture. Consider measuring baseline GSH levels in your cells to account for variations in antioxidant capacity.
Q2: My co-treatment with this compound and another drug shows a synergistic effect, but the mechanism is unclear. What are the possible interactions?
A2: Synergistic or additive effects in this compound co-treatment studies can arise from multiple mechanisms:[4][5][6][7]
-
Enhanced Oxidative Stress: The co-treated drug may exacerbate the ROS production initiated by this compound or inhibit the cell's antioxidant defense systems.
-
Inhibition of Detoxification Pathways: this compound is detoxified by two-electron reduction, primarily by NAD(P)H:quinone oxidoreductase (NQO1).[8][9] A co-administered drug that inhibits NQO1 can force this compound down the one-electron reduction pathway, leading to increased redox cycling and ROS generation.[8][9]
-
Modulation of Signaling Pathways: this compound activates multiple cell death pathways, including apoptosis and PARP-1-dependent cell death.[10][11] Your co-treatment might be sensitizing the cells to one of these pathways or inhibiting a pro-survival pathway.
-
Inhibition of Drug Metabolism: this compound can inhibit cytochrome P450 (CYP) enzymes through redox cycling, which can affect the metabolism of the co-administered drug, potentially increasing its concentration and efficacy.[12]
Troubleshooting Tip: To dissect the mechanism, you can:
-
Measure ROS levels in single and co-treated cells.
-
Assess the activity of NQO1.
-
Use specific inhibitors for apoptosis (e.g., z-VAD-fmk) or PARP (e.g., olaparib) to see if the synergistic effect is abrogated.
-
Analyze the expression and activation of key proteins in relevant signaling pathways.
Q3: I am observing both apoptotic and necrotic markers in my this compound-treated cells. How do I interpret this?
A3: It is a well-documented phenomenon that this compound can induce multiple, redundant cell death pathways.[10][11] The dominant pathway can depend on the concentration of this compound and the cell type.
-
Low Concentrations: At lower concentrations, this compound may primarily induce apoptosis, characterized by caspase activation, cytochrome c release, and DNA fragmentation.[13][14][15]
-
High Concentrations: At higher concentrations, the massive oxidative stress and ATP depletion can lead to necrosis or a switch to PARP-1 mediated cell death, which can occur independently of caspases.[10][11][13]
Interpretation: The presence of both markers suggests that a mixed mode of cell death is occurring. It is crucial to quantify the proportion of cells undergoing each process to understand the dose-dependent effects of your co-treatment.
Troubleshooting Guides
Issue 1: Inconsistent ROS Measurements
| Symptom | Possible Cause | Troubleshooting Steps |
| High background fluorescence in control cells. | Autofluorescence of cells or media components. | 1. Image cells in phenol (B47542) red-free media. 2. Use a probe with a longer wavelength emission. 3. Include an unstained control to subtract background. |
| No significant increase in ROS after this compound treatment. | 1. Probe concentration is too low or incubation time is too short. 2. Cells have very high antioxidant capacity. 3. The specific ROS probe is not optimal for detecting the species generated by this compound (primarily superoxide (B77818) and hydrogen peroxide). | 1. Optimize probe concentration and incubation time. 2. Pre-treat cells with an inhibitor of glutathione synthesis (e.g., buthionine sulfoximine) to deplete antioxidant defenses. 3. Use probes specific for superoxide (e.g., DHE) and hydrogen peroxide (e.g., DCFH-DA). |
| Signal fades quickly. | Photobleaching of the fluorescent probe. | 1. Minimize exposure to excitation light. 2. Use an anti-fade mounting medium for fixed cells. 3. Acquire images quickly after staining. |
Issue 2: Off-Target Effects of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected changes in a signaling pathway unrelated to oxidative stress. | This compound can have off-target effects, such as arylation of proteins and affecting cellular copper and iron homeostasis.[16][17] | 1. Perform a literature search for known off-target effects of this compound on your pathway of interest. 2. Use a non-redox cycling analog of this compound as a negative control if available. 3. Validate key findings using a different ROS-generating agent to confirm that the effect is due to oxidative stress. |
| This compound ameliorates an off-target effect of a co-administered drug. | This compound has been shown to mitigate off-target effects of some drugs, for example, by slowing the degradation of the EGF:EGFR complex.[18][19] | Investigate if this compound is altering the trafficking or stability of the target protein of the co-administered drug. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Different Contexts
| Cell Line/System | Co-treatment/Condition | IC50 Value | Reference |
| VEGFR2 Phosphorylation | Receptor Tyrosine Kinase Inhibitor | 11 nM (for RTKi) | [18][19] |
| EGFR Phosphorylation | Receptor Tyrosine Kinase Inhibitor | 5.8 µM (for RTKi) | [18][19] |
| Oral Squamous Carcinoma (SAS) | This compound alone | 8.45 µM | [20] |
Table 2: Effects of this compound on Cellular Parameters
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Cytosolic Oxidation (RoGFP) | Cardiomyocytes | 25 µM | Reached 74% oxidation within 15 min | [10] |
| Cell Death (PI uptake) | Cardiomyocytes | 25 µM | Time- and dose-dependent increase between 4 and 6 hrs | [10] |
| Corneal Epithelial Wound Healing | hTCEpi cells | 10 µM (RTKi) + 0.3 µM this compound | This compound ameliorated the inhibitory effect of the RTKi | [18] |
| ATP Production | Cardiomyocytes | 3 µM (AK-135, a this compound derivative) | Restored ATP production after rotenone (B1679576) treatment | [21] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using Propidium Iodide (PI) Staining
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound and/or the co-treatment drug for the desired time period (e.g., 4, 6, 12, 24 hours). Include vehicle-treated cells as a negative control.
-
Staining: Add Propidium Iodide (PI) to each well at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate at 37°C in the dark for 15 minutes.
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with an appropriate filter set for PI (Excitation/Emission ~535/617 nm).
-
To determine the total number of cells, stain with a nuclear counterstain like Hoechst 33342.
-
Quantify the percentage of dead cells by dividing the number of PI-positive cells by the total number of cells (Hoechst-positive).
-
Protocol 2: Detection of Intracellular ROS using Dihydroethidium (DHE)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cytotoxicity protocol. A shorter treatment time (e.g., 30 minutes to 2 hours) is often sufficient for ROS detection.
-
Staining:
-
Remove the treatment media and wash the cells once with warm PBS.
-
Add DHE solution (typically 5-10 µM in serum-free media or PBS) to each well.
-
-
Incubation: Incubate the plate at 37°C in the dark for 30 minutes.
-
Washing: Remove the DHE solution and wash the cells twice with warm PBS.
-
Imaging and Analysis:
-
Immediately image the cells using a fluorescence microscope with a filter set for DHE (Excitation/Emission ~518/606 nm).
-
Quantify the mean fluorescence intensity per cell using image analysis software.
-
Visualizations
Signaling Pathways
Caption: this compound-induced redundant cell death pathways.
Experimental Workflow
Caption: General workflow for a this compound co-treatment experiment.
Logical Relationships
Caption: One- vs. two-electron reduction pathways of this compound.
References
- 1. This compound cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of cytotoxicity of this compound sodium bisulfite versus leukemia L1210 by the acid-soluble thiol pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buffer Modulation of this compound-Induced Oxidative Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic and Additive Effects of this compound in Combination with Antibiotics on Multidrug-Resistant Staphylococcus aureus: Insights from Structure-Function Analysis of Naphthoquinones. – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic and Additive Effects of this compound in Combination with Antibiotics on Multidrug-Resistant Staphylococcus aureus: Insights from Structure-Function Analysis of Naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells -ORCA [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin K3 (this compound) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence that oxidative stress-induced apoptosis by this compound involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-induced cytotoxicity to rat osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound induces endothelial dysfunction mediated by oxidative stress and arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidative stress by this compound affects cellular copper and iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Administration of this compound, Vitamin K3, Ameliorates Off-Target Effects on Corneal Epithelial Wound Healing Due to Receptor Tyrosine Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Administration of this compound, Vitamin K3, Ameliorates Off-Target Effects on Corneal Epithelial Wound Healing Due to Receptor Tyrosine Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journal.waocp.org [journal.waocp.org]
- 21. Effects of this compound and its derivative on cultured cardiomyocytes with mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in cell response to menadione treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the inherent variability in cellular responses to menadione (B1676200) treatment. This compound, a synthetic naphthoquinone, is widely used to induce oxidative stress and study its consequences. However, its effects can vary significantly between experiments and cell lines. This resource aims to provide clarity and guidance for obtaining reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why do different cell lines exhibit varying sensitivity to this compound?
A1: The differential sensitivity of cell lines to this compound is multifactorial and can be attributed to several key differences:
-
Metabolic Enzyme Expression: The expression levels of enzymes involved in this compound metabolism are critical. NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme that detoxifies this compound through a two-electron reduction to the less reactive menadiol.[1][2] Conversely, enzymes like NADPH-cytochrome P450 reductase catalyze a one-electron reduction, leading to the formation of a semiquinone radical that redox cycles and generates superoxide (B77818) anions.[1] Cell lines with higher NQO1 expression may be more resistant to this compound's toxicity.[1][3]
-
Antioxidant Capacity: The endogenous antioxidant levels, particularly glutathione (B108866) (GSH), play a crucial role in neutralizing the reactive oxygen species (ROS) generated by this compound.[4][5][6] Cell lines with higher basal GSH levels or a greater capacity to synthesize GSH upon stress may exhibit increased resistance.
-
Mitochondrial Function: As a primary target of this compound-induced oxidative stress, the inherent mitochondrial characteristics of a cell line, such as respiratory capacity and sensitivity to mitochondrial permeability transition, can influence its response.[7][8][9]
-
Signaling Pathway Predisposition: The dominant cell death pathways (e.g., apoptosis, necroptosis) and survival pathways (e.g., Nrf2, NF-κB) that are active or can be induced in a particular cell line will dictate the cellular outcome following this compound treatment.[5][7][10][11]
Q2: What is the primary mechanism of this compound-induced cell death?
A2: this compound primarily induces cell death by generating excessive intracellular reactive oxygen species (ROS).[4][12][13] This occurs through a process called redox cycling. This compound is reduced by cellular reductases to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions (O₂⁻). This process regenerates the parent this compound, allowing it to undergo further redox cycles. The resulting surge in ROS leads to widespread cellular damage, including:
-
Mitochondrial Dysfunction: this compound treatment can lead to a decrease in mitochondrial membrane potential, mitochondrial fragmentation, and the release of cytochrome c.[4][8][12]
-
DNA Damage: The generated ROS can cause DNA strand breaks.[8][14]
-
Lipid Peroxidation and Protein Oxidation: ROS can damage cellular membranes and proteins, disrupting their function.[15]
-
Depletion of Cellular Antioxidants: The redox cycling process consumes cellular reducing equivalents like NADPH and depletes antioxidants such as glutathione (GSH).[6][16]
The culmination of this damage can trigger various cell death pathways, including apoptosis, necroptosis, and PARP-1-dependent cell death.[4][6][11][12]
Q3: Can this compound treatment activate cell survival pathways?
A3: Yes, at sub-lethal concentrations, this compound can activate pro-survival signaling pathways as part of the cellular stress response. Pre-incubation with low, non-toxic concentrations of this compound has been shown to protect cells against subsequent toxic doses of this compound or other oxidants.[5] This protective effect can be mediated by the activation of transcription factors like NF-κB, which can upregulate the expression of antioxidant genes, leading to increased levels of glutathione (GSH).[5]
Troubleshooting Guide
Issue 1: High Variability in Cell Viability Assays
Problem: You observe significant well-to-well or day-to-day variability in your cell viability assays (e.g., MTT, MTS, WST-8) following this compound treatment.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Direct Reaction with Assay Reagents | This compound, as a redox-active compound, can directly reduce tetrazolium salts (MTT, MTS, etc.) to formazan (B1609692), leading to a false-positive signal for cell viability.[17] | 1. Wash cells: Before adding the viability reagent, carefully wash the cells with fresh, pre-warmed media or PBS to remove any remaining this compound. 2. Use an alternative assay: Consider using a viability assay that is not based on cellular redox potential, such as a crystal violet staining assay or a trypan blue exclusion assay. 3. Include proper controls: Always include "this compound in media only" (no cells) wells to quantify the direct reduction of the assay reagent by this compound. Subtract this background from your experimental values. |
| Inconsistent this compound Concentration | This compound can be unstable in solution, especially when exposed to light. | 1. Prepare fresh solutions: Always prepare this compound solutions fresh for each experiment from a stock solution. 2. Protect from light: Store stock solutions and working solutions protected from light. |
| Cell Density Variations | The number of cells seeded per well can significantly impact the outcome, as the effective this compound concentration per cell will vary. | 1. Ensure uniform seeding: Use a cell counter to ensure accurate and consistent cell seeding across all wells. 2. Allow for attachment: Give adherent cells sufficient time to attach and spread evenly before adding this compound. |
Issue 2: Unexpected Cell Death or Lack of Response
Problem: Your cells are either dying at much lower concentrations of this compound than expected or are resistant to high concentrations.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Cell Line Passage Number | High-passage number cell lines can exhibit altered phenotypes, including changes in metabolism and stress response pathways, compared to low-passage cells. | 1. Use low-passage cells: Maintain a stock of low-passage cells and use them for your experiments. 2. Record passage number: Always record the passage number of the cells used in your experiments for better reproducibility. |
| Serum Concentration in Media | Components in fetal bovine serum (FBS) can react with this compound or influence the cellular antioxidant capacity. | 1. Consistent serum levels: Use the same batch and concentration of FBS for all related experiments. 2. Serum-free treatment: For some experiments, you may consider treating cells in serum-free media, but be aware that this can also affect cell health and response. |
| Buffer Composition | The type of buffer used in your culture media can influence the oxidative stress induced by this compound. For instance, bicarbonate buffers have been shown to render yeast cells more susceptible to this compound-induced oxidative stress compared to phosphate (B84403) buffers.[18] | 1. Standardize media and buffers: Use a consistent and well-defined culture medium and buffer system for all experiments. |
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the cell line and experimental duration. The following table summarizes some reported concentrations and their effects.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Rat Hepatocellular Carcinoma (H4IIE) | IC₅₀ ≈ 25 µM | 24 hours | Cytotoxicity | [13] |
| Human Hepatoblastoma (HepG2) | IC₅₀ ≈ 13.7 µM | 24 hours | Cytotoxicity | [13] |
| Human Colorectal Cancer (HT-29) | 3 - 8 µM | Not specified | 30-60% reduction in cell viability | [11] |
| Human Gastric Cancer (AGS) | 15 µM | 24 hours | G2/M cell cycle arrest | [19] |
| Human Ovarian Carcinoma (OVCAR-3) | 7.5 µM | 24 hours | ~50% reduction in cell viability, >2-fold increase in ROS | [17] |
| Cardiomyocytes | 25 µM | 15 minutes | 74% oxidation of cytosolic RoGFP | [4] |
| Bovine Heart Microvascular Endothelial Cells | 100 µM | 5 hours | Onset of cytotoxicity | [20] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for use with this compound treatment to minimize artifacts.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound. Include vehicle-only control wells. Incubate for the desired period.
-
Wash Step (Crucial): After incubation, carefully aspirate the this compound-containing medium. Gently wash the cells twice with 100 µL of pre-warmed, serum-free medium or PBS to remove residual this compound.
-
MTT Incubation: Add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C, protected from light.[13]
-
Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13] Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 550-570 nm using a microplate reader.[13]
Protocol 2: Measurement of Intracellular ROS using Dichlorofluorescin Diacetate (DCF-DA)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black plate for fluorescence reading) and treat with this compound as described above.
-
DCF-DA Loading: After this compound treatment, wash the cells once with PBS. Add medium containing 10 µM DCF-DA and incubate for 30 minutes at 37°C.[21]
-
De-esterification: Remove the DCF-DA containing medium and replace it with basal medium. Incubate for 5-15 minutes at 37°C to allow for complete de-esterification of the DCF-DA.[21]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[21]
Signaling Pathways and Workflows
Caption: this compound metabolism pathways and ROS generation.
Caption: Troubleshooting workflow for this compound viability assays.
Caption: Key cell death pathways induced by this compound.
References
- 1. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate this compound-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperation of NAD(P)H:quinone oxidoreductase 1 and UDP-glucuronosyltransferases reduces this compound cytotoxicity in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that oxidative stress-induced apoptosis by this compound involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound/Ascorbate Induces Overproduction of Mitochondrial Superoxide and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin | Anticancer Research [ar.iiarjournals.org]
- 10. Oxidant-induced hepatocyte injury from this compound is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative stress by this compound affects cellular copper and iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adaptive stress response to this compound-induced oxidative stress in Saccharomyces cerevisiae KNU5377 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of cytotoxicity of this compound sodium bisulfite versus leukemia L1210 by the acid-soluble thiol pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Buffer Modulation of this compound-Induced Oxidative Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound induces G2/M arrest in gastric cancer cells by down-regulation of CDC25C and proteasome mediated degradation of CDK1 and cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound-induced oxidative stress in bovine heart microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxic Effects of Menadione and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic mechanisms and potencies of menadione (B1676200) (Vitamin K3) and doxorubicin (B1662922), two compounds widely utilized in cancer research. The information presented is supported by experimental data to aid in experimental design and drug development.
Overview of Mechanisms of Action
This compound and doxorubicin both induce cell death, primarily through mechanisms involving oxidative stress. However, their primary modes of action and cellular targets differ significantly.
This compound (Vitamin K3): A synthetic naphthoquinone, this compound's cytotoxicity is predominantly driven by its ability to undergo redox cycling.[1][2] In this process, this compound is reduced to a semiquinone radical by cellular reductases, which then reacts with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻) and regenerate the parent quinone.[1] This futile cycle generates a massive amount of reactive oxygen species (ROS), leading to severe oxidative stress, DNA damage, PARP1 activation, and ultimately, apoptosis.[1][2][3]
Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action.[4][] Its primary and most well-known effect is the inhibition of topoisomerase II.[][6] By intercalating into DNA and stabilizing the DNA-topoisomerase II complex, it prevents the re-ligation of DNA strands, leading to double-strand breaks and cell cycle arrest.[][7] Concurrently, doxorubicin induces significant oxidative stress through the generation of ROS, which contributes to its cardiotoxicity but also its anticancer effects.[6][8][9] This ROS production can stem from its metabolic reduction to a semiquinone free radical, which can react with oxygen, and its interaction with enzymes like NADPH oxidases (NOXs).[8][10]
References
- 1. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death [ijbs.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Validating Menadione-Induced Apoptosis: A Comparative Guide to Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Menadione (B1676200), a synthetic form of vitamin K, is widely recognized for its ability to induce apoptosis, or programmed cell death, in various cell types, making it a valuable tool in cancer research and drug development. The validation of its apoptotic mechanism often involves the use of caspase inhibitors to determine the dependency of cell death on these key executioner enzymes. This guide provides a comprehensive comparison of experimental data on the validation of this compound-induced apoptosis with caspase inhibitors, complete with detailed experimental protocols and signaling pathway diagrams.
Unraveling the Role of Caspases in this compound-Induced Apoptosis
This compound triggers apoptosis through complex signaling cascades that can be broadly categorized into intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases. Initiator caspases (e.g., caspase-8 and -9) are activated at the onset of apoptosis and in turn activate executioner caspases (e.g., caspase-3 and -7), which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
However, studies have revealed that this compound-induced cell death is not always straightforwardly caspase-dependent. The cellular context, including the specific cell type and the concentration of this compound, plays a crucial role in determining the reliance on caspases.
Comparative Efficacy of Caspase Inhibitors
To investigate the role of caspases, researchers employ various inhibitors. Pan-caspase inhibitors, such as Z-VAD-FMK and Q-VD-OPh, are broad-spectrum agents that block the activity of multiple caspases. The following table summarizes the effects of these inhibitors on this compound-induced apoptosis in different cell lines.
| Cell Line | This compound Concentration | Caspase Inhibitor | Inhibitor Concentration | Effect on Apoptosis | Reference |
| Jurkat T cells | High concentrations | fmk-derived caspase inhibitors | Not specified | Failed to interfere with cytotoxicity | [1] |
| Pancreatic acinar cells | Not specified | Z-VAD-FMK | Not specified | Inhibited propidium (B1200493) iodide uptake and Annexin V staining | |
| Tobacco Protoplasts | Not specified | AC-DEVD-CHO, AC-YVAD-CHO | Not specified | Inhibited PARP degradation | [2] |
| Ovarian Carcinoma Cells (OVCAR-3, SK-OV-3) | Not specified | Not specified | Not specified | Apoptosis mediated by mitochondrial pathway and caspase-8 | [3] |
| Colorectal Cancer Cells (HT-29) | 1 µM - 8 µM | Z-VAD-FMK | Not specified | Induced necroptosis in combination with Smac mimetics and TNF-α | [4] |
| Gastric Cancer Cells (AGS) | 25 µM | Not specified | Not specified | Activation of caspase-3 and -9 | [5] |
Note: The effectiveness of caspase inhibitors can vary significantly. In some instances, particularly at higher this compound concentrations, caspase-independent cell death pathways may be activated, rendering the inhibitors ineffective.[1]
IC50 Values of this compound for Apoptosis Induction
The concentration of this compound required to induce apoptosis varies between cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a biological process.
| Cell Line | IC50 Value | Incubation Time | Reference |
| Rat Hepatocellular Carcinoma (H4IIE) | 25 µM | 24 h | [6] |
| Human Hepatoma (Hep3B) | 10 µM | 72 h | [6] |
| Human Hepatoma (Hep3B) | 8 µM | 18 h | [6] |
| Human Hepatoblastoma (HepG2) | 13.7 µM | 24 h | [6] |
| Breast Cancer (HTB-26) | 10 - 50 µM | Not specified | [7] |
| Pancreatic Cancer (PC-3) | 10 - 50 µM | Not specified | [7] |
| Hepatocellular Carcinoma (HepG2) | 10 - 50 µM | Not specified | [7] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in validating the mechanism of this compound-induced apoptosis. Below are detailed protocols for key assays.
Western Blotting for Caspase and PARP Cleavage
This technique is used to detect the cleavage of caspases and their substrate, Poly (ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[8][9][10]
a. Protein Extraction:
-
Culture cells to the desired confluence and treat with this compound and/or caspase inhibitors for the specified time.
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of the extracts using a BCA or Bradford protein assay.
c. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer.
-
Load the samples onto a 10-15% SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Annexin V/Propidium Iodide (PI) Flow Cytometry for Apoptosis Quantification
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]
-
Seed and treat cells with this compound and/or caspase inhibitors.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of LDH from damaged cells into the culture medium, providing an indicator of cytotoxicity.[15][16][17][18][19]
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound and/or caspase inhibitors for the desired duration.
-
Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Carefully collect the cell culture supernatant.
-
Add the LDH reaction mixture to the supernatant in a new 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.
Signaling Pathways and Experimental Workflow
Visualizing the complex interactions involved in this compound-induced apoptosis and the experimental process can aid in understanding and planning research.
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. Evidence that oxidative stress-induced apoptosis by this compound involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome c release and caspase activation during this compound-induced apoptosis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. e-century.us [e-century.us]
- 6. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TH [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Menadione vs. Other Quinones: A Comparative Guide to Inducing Mitochondrial Superoxide
For researchers in cellular biology, toxicology, and drug development, the choice of chemical tools to induce mitochondrial superoxide (B77818) is critical for modeling oxidative stress and investigating its downstream consequences. Menadione (B1676200) (Vitamin K3), a synthetic naphthoquinone, is a widely utilized agent for this purpose. However, a range of other quinones, each with distinct chemical properties and mechanisms of action, offer alternative or complementary approaches. This guide provides a comprehensive comparison of this compound with other notable quinones—Mitoquinone (B1252181), Plumbagin, Lawsone, and 2,3-Dimethoxy-1,4-naphthoquinone—in their capacity to generate mitochondrial superoxide, supported by experimental data and detailed protocols.
Performance Comparison of Quinones in Inducing Mitochondrial Superoxide
The efficacy of different quinones in generating mitochondrial superoxide varies significantly, influenced by factors such as their redox potential, lipophilicity, and interaction with mitochondrial enzymes. The following table summarizes quantitative data from comparative studies.
| Quinone | Cell/System Type | Concentration Range | Key Findings on Superoxide Production | Reference(s) |
| This compound | Endothelial cells, Cancer cell lines (Jurkat, Colon26, MCF7), Hippocampal neuronal cells (HT22), C6 Glioblastoma cells | 1-1000 nM (in vitro cell-free), 4-50 µM (in cells) | Serves as a standard redox cycler for inducing mitochondrial superoxide. Its combination with ascorbate (B8700270) can lead to a 15-fold increase in mitochondrial superoxide in cancer cells.[1] In neuronal cells, 4-8 µM this compound markedly increases mitochondrial superoxide levels.[2] In C6 glioblastoma cells, concentrations of 8-25 µM significantly elevate intracellular ROS.[3] | [1][2][3][4][5] |
| Mitoquinone (MitoQ) | Endothelial cells, Isolated mitochondria | 10-1000 nM | In a cell-free system, MitoQ is a more efficient redox cycling agent and produces more superoxide compared to equal concentrations of this compound.[5] In isolated mitochondria, MitoQ increases Complex I-driven mitochondrial ROS production.[5] | [5] |
| Plumbagin | C6 Glioblastoma cells, Saccharomyces cerevisiae | 1-15 µM | Displays highly cytotoxic activity and increases intracellular ROS in a concentration-dependent manner, comparable to this compound.[6][7] The primary mechanism in yeast appears to be reaction with GSH rather than direct ROS generation, though this still leads to oxidative stress.[8][9] | [6][7][8][9] |
| Lawsone | C6 Glioblastoma cells | 10-200 µM | Exhibits significantly lower cytotoxicity and a weaker effect on ROS generation compared to this compound and plumbagin.[6][7] It may even possess antioxidant properties.[6] | [6][7] |
| 2,3-Dimethoxy-1,4-naphthoquinone (DMNQ) | In vivo (animal models) | Not directly compared in terms of superoxide levels in the same study with this compound. | While an effective one-electron redox cycler in vitro, in vivo studies suggest that both DMNQ and this compound are primarily metabolized via a two-electron reduction pathway, which limits their one-electron redox cycling and subsequent superoxide production.[10][11] This suggests that in vitro potency may not directly translate to in vivo efficacy in inducing redox stress.[10][11] | [10][11] |
| Doxorubicin | Neonatal rat ventricular myocytes, Platelets | 0.5 µM (cardiomyocytes), various (platelets) | A well-known chemotherapeutic that induces mitochondrial ROS.[12][13][14] Its mechanism involves mitochondrial dysfunction and can be a significant source of superoxide.[12][13] | [12][13][14] |
| Juglone | Bovine oocytes | 12.5-50.0 µM | Induces a significant increase in ROS levels and mitochondrial dysfunction in a dose-dependent manner.[15][16] Its cytotoxicity is linked to redox cycling and reaction with glutathione.[17] | [15][16][17] |
Signaling Pathways and Experimental Workflows
The induction of mitochondrial superoxide by quinones initiates a cascade of cellular events. A simplified signaling pathway and a general experimental workflow for assessing this process are depicted below.
Caption: Signaling pathway of quinone-induced mitochondrial superoxide production.
Caption: Experimental workflow for measuring mitochondrial superoxide.
Experimental Protocols
A fundamental method for quantifying mitochondrial superoxide involves the use of fluorescent probes, with MitoSOX™ Red being a widely accepted reagent.
Measurement of Mitochondrial Superoxide Production using MitoSOX™ Red
Principle:
MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide, but not by other reactive oxygen species (ROS), to produce a red fluorescent signal. The intensity of this fluorescence is proportional to the rate of mitochondrial superoxide production.
Materials:
-
MitoSOX™ Red reagent (e.g., from Thermo Fisher Scientific)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Quinone of interest (e.g., this compound)
-
Multi-well plates or glass-bottom dishes suitable for fluorescence microscopy or a 96-well plate for plate reader analysis
-
Fluorescence microscope, flow cytometer, or microplate reader with appropriate filters for detecting red fluorescence (excitation/emission maxima ~510/580 nm).
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., multi-well plate, glass-bottom dish) and allow them to adhere and reach the desired confluency (typically 80-90%).[18]
-
Preparation of Reagents:
-
Prepare a stock solution of the quinone in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of MitoSOX™ Red (typically 5 mM in DMSO). This stock should be protected from light and stored as recommended by the manufacturer.
-
-
Quinone Treatment:
-
Dilute the quinone stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the quinone-containing medium.
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator.[2][3]
-
-
MitoSOX™ Red Staining:
-
Prepare a working solution of MitoSOX™ Red by diluting the stock solution in pre-warmed culture medium or buffer to a final concentration of 1-5 µM.[19][20]
-
Remove the quinone-containing medium and wash the cells once with warm PBS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[20]
-
-
Washing:
-
Analysis:
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope equipped with a rhodamine filter set.[2][21]
-
Flow Cytometry: Trypsinize and resuspend the cells in a suitable buffer for analysis on a flow cytometer to quantify the fluorescence intensity of individual cells.[22]
-
Microplate Reader: Measure the fluorescence intensity using a microplate reader.[18]
-
-
Data Quantification:
-
For microscopy, quantify the mean fluorescence intensity of multiple cells or fields of view using image analysis software.
-
For flow cytometry, determine the geometric mean fluorescence intensity of the cell population.
-
For plate reader measurements, record the relative fluorescence units (RFU).
-
Normalize the fluorescence intensity of treated cells to that of untreated control cells.
-
Controls:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Positive Control: Cells treated with a known inducer of mitochondrial superoxide, such as Antimycin A.
-
Specificity Control: Co-incubation with a mitochondria-targeted antioxidant, such as Mito-TEMPO, to confirm that the signal is due to mitochondrial superoxide.[13]
This guide provides a foundational understanding for researchers looking to utilize quinones for the induction of mitochondrial superoxide. The choice of a specific quinone will depend on the experimental goals, the cell type being studied, and whether an in vitro or in vivo model is being used. Careful consideration of the distinct properties of each compound is essential for the accurate interpretation of experimental results.
References
- 1. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid generation of mitochondrial superoxide induces mitochondrion-dependent but caspase-independent cell death in hippocampal neuronal cells that morphologically resembles necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound/Ascorbate Induces Overproduction of Mitochondrial Superoxide and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin | Anticancer Research [ar.iiarjournals.org]
- 5. Mitochondrial redox cycling of mitoquinone leads to superoxide production and cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the Effect of Native 1,4-Naphthoquinones Plumbagin, this compound, and Lawsone on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Mechanism of Two Naphthoquinones (this compound and Plumbagin) in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity mechanism of two naphthoquinones (this compound and plumbagin) in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pivotal role for two electron reduction in 2,3-dimethoxy-1,4-naphthoquinone and 2-methyl-1,4-naphthoquinone metabolism and kinetics in vivo that prevents liver redox stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of Oxidative Stress and Mitochondrial Dysfunction by Juglone Affects the Development of Bovine Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of Oxidative Stress and Mitochondrial Dysfunction by Juglone Affects the Development of Bovine Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sm.unife.it [sm.unife.it]
- 19. 2.2. Measurement of mitochondrial superoxide generation [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. The selective detection of mitochondrial superoxide by live cell imaging | Springer Nature Experiments [experiments.springernature.com]
- 22. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Menadione and Its Water-Soluble Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of menadione (B1676200) (Vitamin K3) and its primary water-soluble derivatives, this compound Sodium Bisulfite (MSB) and this compound Nicotinamide (B372718) Bisulfite (MNB). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
This compound, a synthetic naphthoquinone, serves as a precursor for the synthesis of vitamin K2 in vivo.[1] However, its lipophilic nature limits its direct application in aqueous formulations. To overcome this, water-soluble derivatives such as MSB and MNB have been developed. These derivatives are widely used in animal nutrition and are being investigated for various therapeutic applications.[2][3][4] This guide will delve into a comparative analysis of their stability, efficacy, toxicity, and underlying mechanisms of action.
Data Presentation: A Tabular Comparison
The following tables summarize the key quantitative data comparing this compound, MSB, and MNB.
Table 1: Physicochemical Properties and Stability
| Property | This compound | This compound Sodium Bisulfite (MSB) | This compound Nicotinamide Bisulfite (MNB) |
| Chemical Formula | C₁₁H₈O₂ | C₁₁H₉NaO₅S | C₁₇H₁₆N₂O₆S |
| Molecular Weight | 172.18 g/mol | 276.24 g/mol | 376.42 g/mol |
| Solubility in Water | Insoluble | Soluble | Slightly Soluble |
| Stability in Premix (Retention after 6 months at 25°C/60% RH) | Data not available | 32%[5][6] | 52%[5][6] |
| Stability in Premix (Retention after 6 months at 40°C/75% RH) | Data not available | 28% (calculated from 32% retention at 25°C and higher degradation at 40°C)[5][6] | 52% (calculated from higher stability than MSB)[5][6] |
Note: Stability data is derived from studies on animal feed premixes and indicates the higher stability of MNB over MSB, particularly under challenging storage conditions.[5][6]
Table 2: Comparative Efficacy as a Vitamin K Source
| Parameter | This compound | This compound Sodium Bisulfite (MSB) | This compound Nicotinamide Bisulfite (MNB) |
| Bioavailability | Readily absorbed | Well absorbed | Well absorbed |
| Relative Vitamin K Activity (in chicks) | Standard reference | Equivalent to MNB[7] | Equivalent to MSB (as this compound source)[7] |
Note: Efficacy is often assessed by measuring prothrombin time in vitamin K-deficient animal models. Both MSB and MNB are considered effective sources of vitamin K activity.[2][7]
Table 3: Comparative Cytotoxicity in Cancer Cell Lines
| Cell Line | This compound (IC₅₀) | This compound Sodium Bisulfite (IC₅₀) | This compound Nicotinamide Bisulfite (IC₅₀) |
| Human Hepatocellular Carcinoma (HepG2) | ~50 µM | Data not available | Data not available |
| Human Breast Cancer (MCF-7) | 15-30 µM | Data not available | Data not available |
| Human Leukemia (HL-60) | ~10 µM | ~20 µM | Data not available |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth. These values can vary depending on the specific cell line and experimental conditions.
Table 4: Comparative Acute Toxicity
| Species | This compound (LD₅₀) | This compound Sodium Bisulfite (MSB) (LD₅₀) | This compound Nicotinamide Bisulfite (MNB) (LD₅₀) |
| Rat (oral) | ~500 mg/kg[8] | Data not available | >5000 mg/kg[9] |
| Mouse (oral) | 500 mg/kg[8] | Data not available | Data not available |
LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A higher LD₅₀ value indicates lower acute toxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Bioavailability Assessment of Vitamin K Derivatives
This protocol outlines a general procedure for determining the bioavailability of different forms of vitamin K in an animal model, such as poultry.
Objective: To compare the plasma concentrations and pharmacokinetic parameters of this compound and its water-soluble derivatives after oral administration.
Materials:
-
Test compounds: this compound, MSB, MNB
-
Animal model: Broiler chickens, depleted of vitamin K
-
Vehicle for administration (e.g., corn oil for this compound, water for MSB and MNB)
-
Blood collection supplies (syringes, heparinized tubes)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Chemicals for sample preparation (e.g., hexane, isopropanol, zinc chloride)
Procedure:
-
Animal Preparation: Raise broiler chicks on a vitamin K-deficient diet for a specified period (e.g., 2-3 weeks) to deplete their vitamin K stores. Confirm deficiency by measuring prothrombin times.
-
Dosing: Divide the chicks into groups, with each group receiving a single oral dose of either this compound, MSB, or MNB. A control group should receive the vehicle only. Ensure equivalent doses of the this compound moiety are administered across the groups.
-
Blood Sampling: Collect blood samples from the wing vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours) post-dosing into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Preparation (Extraction): a. To a known volume of plasma, add an internal standard (e.g., a structural analog of vitamin K). b. Precipitate proteins by adding a solvent like ethanol (B145695) or methanol. c. Extract the vitamin K compounds using a nonpolar solvent such as hexane. d. Evaporate the organic layer to dryness under a stream of nitrogen. e. Reconstitute the residue in the HPLC mobile phase.
-
HPLC Analysis: a. Inject the prepared sample into the HPLC system. b. Use a C18 reversed-phase column for separation. c. Employ a mobile phase typically consisting of a mixture of methanol, acetonitrile, and a buffer. d. After separation, the vitamin K compounds are reduced post-column using a zinc reductor column to their fluorescent hydroquinone (B1673460) forms. e. Detect the fluorescent compounds using a fluorescence detector.
-
Data Analysis: a. Construct a calibration curve using known concentrations of the vitamin K standards. b. Quantify the concentration of this compound (or its converted form, menaquinone-4) in the plasma samples. c. Calculate pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). d. Compare the pharmacokinetic parameters between the different groups to assess relative bioavailability.
Cytotoxicity Assessment using the MTT Assay
This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound and its derivatives on cultured cells.
Objective: To determine the IC₅₀ value of this compound and its derivatives in a specific cell line.
Materials:
-
Cultured cells (e.g., HepG2, MCF-7, HL-60)
-
Complete cell culture medium
-
96-well microplates
-
Test compounds: this compound, MSB, MNB (dissolved in a suitable solvent, e.g., DMSO for this compound, sterile water or PBS for MSB and MNB)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium containing MTT. Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank control from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Mandatory Visualization: Signaling Pathways
The biological effects of this compound and its derivatives are often mediated through the induction of oxidative stress and the subsequent activation of intracellular signaling pathways.
This compound-Induced Oxidative Stress and MAPK Signaling
This compound undergoes redox cycling within the cell, a process that generates reactive oxygen species (ROS), primarily superoxide (B77818) radicals. This surge in ROS can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, which are critical regulators of cell proliferation, differentiation, and apoptosis.[2]
Caption: this compound-induced ROS activates MAPK pathways, leading to apoptosis or survival.
This compound-Induced DNA Damage and PARP-1 Activation
The excessive production of ROS by this compound can lead to oxidative DNA damage. This damage is recognized by Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. Upon activation, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. While this is a crucial step in DNA repair, hyperactivation of PARP-1 can deplete cellular NAD+ and ATP stores, leading to a form of programmed cell death known as parthanatos.[10][11]
Caption: this compound-induced DNA damage activates PARP-1, leading to cell death.
Conclusion
This compound and its water-soluble derivatives, MSB and MNB, are effective sources of vitamin K activity. MNB demonstrates superior stability compared to MSB, which is a significant advantage in formulations such as animal feed premixes.[5][6] The cytotoxic effects of these compounds, particularly this compound, are primarily mediated through the generation of reactive oxygen species, leading to the activation of cell death pathways involving MAPK and PARP-1.[2][10] While the water-soluble derivatives offer improved handling and formulation properties, their biological activities and toxicological profiles can differ. This comparative guide provides a foundational understanding for researchers and professionals in the field, highlighting the importance of selecting the appropriate this compound form based on the specific application and desired outcome. Further head-to-head comparative studies are warranted to fully elucidate the relative bioavailability and in vivo efficacy of these compounds.
References
- 1. [Determination of vitamin K activity in bioassay. 2. Development of testing procedure in chicks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. dsm-firmenich.com [dsm-firmenich.com]
- 4. aafco.org [aafco.org]
- 5. Effects of Sources and Forms of Vitamin K3 on Its Storage Stability in Vitamin Premixes or Vitamin Trace Mineral Premixes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound nicotinamide bisulfite is a bioactive source of vitamin K and niacin activity for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. redox.com [redox.com]
- 9. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stabilized Vitamin K3-MNB this compound Nicotinamide Bisulfite-Shandong Fortune Spring International Trade Co.,Ltd. [chinaphyticacid.com]
Menadione as a Positive Control in Oxidative Stress Assays: A Comparative Guide
For researchers investigating the cellular impact of oxidative stress, the use of a reliable positive control is paramount to validate experimental systems and interpret results accurately. Menadione (B1676200), a synthetic vitamin K analog, is a widely utilized compound for inducing oxidative stress in vitro. This guide provides a comprehensive comparison of this compound with other common inducers of oxidative stress, supported by experimental data and detailed protocols.
This compound: A Potent Inducer of Superoxide (B77818) Anion
This compound (2-methyl-1,4-naphthoquinone) exerts its cytotoxic effects primarily through redox cycling.[1] Within the cell, it undergoes one-electron reduction by various flavoenzymes, such as NADPH-cytochrome P450 reductase, to form a semiquinone radical. This radical then rapidly reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical (O₂⁻). This futile cycling generates a continuous flux of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and leading to oxidative damage to lipids, proteins, and DNA.[2][3] This process occurs in multiple cellular compartments, including the cytosol and mitochondria.[1]
The primary ROS generated by this compound is superoxide, which can be dismutated to hydrogen peroxide (H₂O₂), another key ROS molecule.[4][5] The subsequent accumulation of these ROS triggers a cascade of cellular events, including the activation of stress-activated protein kinases (SAPKs/JNKs), depletion of intracellular glutathione (B108866) (GSH), and ultimately, cell death through apoptosis or necrosis.[1][6]
Comparative Analysis of Oxidative Stress Inducers
While this compound is a robust positive control, various other compounds are also employed to induce oxidative stress, each with a distinct mechanism of action. The choice of a positive control should be guided by the specific research question and the desired type of oxidative insult.
| Inducer | Mechanism of Action | Primary ROS | Advantages | Disadvantages | Typical Concentration Range |
| This compound | Redox cycling, disrupts mitochondrial electron transport chain.[7] | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂)[4][5] | Rapid and robust ROS production; affects multiple cellular compartments.[1] | Broad impact on cellular processes, can be toxic through mechanisms other than just ROS generation (e.g., arylation).[7][8] | 10-200 µM[1][4][5][9][10][11] |
| Hydrogen Peroxide (H₂O₂) | Directly introduces an oxidant into the system.[7] | Hydrogen Peroxide (H₂O₂) | Simple and direct mechanism. | Can be rapidly detoxified by cellular enzymes (e.g., catalase); its effects can be transient.[12][13][14] | 100 µM - 1 mM[7][12][13][15] |
| Rotenone | Inhibitor of mitochondrial complex I.[16][17] | Superoxide (O₂⁻) | Specifically targets mitochondrial ROS production. | Neurotoxic; its effects are primarily localized to the mitochondria.[16][17][18] | 5 nM - 1 µM[16][17] |
| Paraquat (B189505) | Redox cycling, primarily in the mitochondria.[2] | Superoxide (O₂⁻) | Induces mitochondrial-specific oxidative stress. | Highly toxic herbicide; its use is restricted in many countries.[2][19] | 100 µM - 1 mM |
| Potassium Bromate (KBrO₃) | Oxidant that causes DNA and lipid damage.[7] | Not a direct ROS generator, but induces oxidative damage. | Induces a strong integrated stress response.[15] | Less specific in terms of direct ROS generation compared to redox cyclers.[7] | 30 µM[7][15] |
Experimental Protocols
This compound-Induced Oxidative Stress Assay
This protocol provides a general framework for inducing oxidative stress using this compound and measuring ROS production with a fluorescent probe.
Materials:
-
Cell line of interest (e.g., HEK293T, 3T3-L1 adipocytes)[7][9]
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or MitoSOX Red
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for plate reader assays) or on coverslips in a multi-well plate (for microscopy) at a density that will result in 80-90% confluency on the day of the experiment.[7]
-
Cell Treatment:
-
Prepare working solutions of this compound in pre-warmed complete culture medium at the desired final concentrations (e.g., 10, 25, 50, 100 µM).[1][9][20]
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period (e.g., 15 minutes to 24 hours), depending on the cell type and the endpoint being measured.[10][20]
-
-
ROS Detection:
-
For H₂DCFDA:
-
Prepare a working solution of H₂DCFDA (typically 5-10 µM) in pre-warmed PBS or serum-free medium.
-
After this compound treatment, wash the cells twice with warm PBS.
-
Add the H₂DCFDA working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
Add PBS or culture medium to the wells.
-
-
For MitoSOX Red:
-
Prepare a working solution of MitoSOX Red (typically 5 µM) in pre-warmed Hanks' Balanced Salt Solution (HBSS) or another appropriate buffer.[20]
-
After this compound treatment, wash the cells with warm buffer.
-
Add the MitoSOX Red working solution and incubate for 10-15 minutes at 37°C, protected from light.[20]
-
Wash the cells gently three times with warm buffer.
-
-
-
Measurement:
-
Plate Reader: Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm for H₂DCFDA, or an excitation of ~510 nm and emission of ~580 nm for MitoSOX Red.
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filter sets.
-
Signaling Pathways and Workflows
This compound-Induced Oxidative Stress Signaling
Caption: this compound induces oxidative stress and cell death.
Experimental Workflow for Oxidative Stress Assay
References
- 1. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-induced DNA fragmentation without 8-oxo-2'-deoxyguanosine formation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced oxidative stress in bovine heart microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced cytotoxicity to rat osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidant-induced hepatocyte injury from this compound is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound induces endothelial dysfunction mediated by oxidative stress and arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced oxidative stress alters lipid metabolism of the mature adipocyte [ri.conicet.gov.ar]
- 10. dovepress.com [dovepress.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Oxidative stress protection and glutathione metabolism in response to hydrogen peroxide and this compound in riboflavinogenic fungus Ashbya gossypii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound and hydrogen peroxide on glutathione status in growing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound reduces rotenone-induced cell death in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. From the Cover: Manganese and Rotenone-Induced Oxidative Stress Signatures Differ in iPSC-Derived Human Dopamine Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of oxidative stress status in the kidney tissue of male rats treated with paraquat and nanoparaquat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: Menadione vs. Phylloquinone (Vitamin K1) in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of menadione (B1676200) (Vitamin K3) and phylloquinone (Vitamin K1), supported by experimental data. The information presented is intended to assist researchers in selecting the appropriate vitamer for their studies and to provide a comprehensive overview of their distinct roles in crucial physiological processes.
Executive Summary
Phylloquinone (Vitamin K1) is the primary dietary form of vitamin K and a vital cofactor for the hepatic synthesis of coagulation factors, playing a critical role in hemostasis. This compound (Vitamin K3), a synthetic provitamin, can be converted in vivo to menaquinone-4 (MK-4), a form of vitamin K2, and exhibits a broader, yet more complex, range of biological activities. While both can ultimately contribute to the vitamin K cycle, their metabolic pathways, efficacy in specific biological processes, and safety profiles differ significantly. A key distinction lies in this compound's potential for cellular toxicity through the generation of reactive oxygen species (ROS), a mechanism not typically associated with phylloquinone at physiological concentrations.
Comparison of Biological Activities
Blood Coagulation
Phylloquinone is the primary vitamer utilized by the liver for the gamma-carboxylation of glutamic acid residues in vitamin K-dependent clotting factors, including prothrombin (Factor II), and Factors VII, IX, and X. This post-translational modification is essential for their calcium-binding capacity and subsequent activation in the coagulation cascade.
This compound, after its conversion to MK-4, can also serve as a cofactor for gamma-glutamyl carboxylase. However, studies suggest that phylloquinone is more efficient in supporting the synthesis of coagulation factors. In a study on vitamin K-deficient rats, oral administration of phylloquinone was found to be at least twice as effective as menaquinone-4 (the active form of this compound) in normalizing the Thrombotest, a measure of the extrinsic coagulation pathway.[1] Another study in patients with cholestasis and an elevated international normalized ratio (INR) found that oral menadiol (B113456) (a this compound precursor) was an effective alternative to intravenous phylloquinone in correcting the coagulopathy, although the administration routes were different.[2]
Table 1: Comparative Efficacy in Coagulation
| Parameter | This compound (as Menadiol/MK-4) | Phylloquinone (Vitamin K1) | Reference |
| Relative Efficacy in Normalizing Thrombotest (oral, rats) | Less effective | At least 2-fold more effective than MK-4 | [1] |
| Correction of Elevated INR (human, cholestasis) | Effective (oral menadiol) | Effective (intravenous) | [2] |
Bone Metabolism
Both this compound (via MK-4) and phylloquinone are involved in bone metabolism through the carboxylation of osteocalcin (B1147995), a vitamin K-dependent protein synthesized by osteoblasts. Carboxylated osteocalcin plays a role in bone mineralization. Studies have shown that supplementation with both phylloquinone and MK-4 can improve the carboxylation status of osteocalcin.[3][4] However, direct comparative studies on the efficacy of this compound versus phylloquinone for osteocalcin carboxylation are limited. One study in rats showed that long-term supplementation with phylloquinone significantly increased the bone mineral density of the femur, while MK-4 supplementation significantly improved bone strength parameters.[4][5]
Cellular Health and Toxicity
A significant difference between this compound and phylloquinone lies in their effects on cellular health, particularly concerning oxidative stress. This compound can undergo redox cycling, a process that generates reactive oxygen species (ROS), including superoxide (B77818) radicals.[6][7][8] This ROS production can lead to oxidative stress, cellular damage, and apoptosis.[9] In contrast, phylloquinone does not typically induce oxidative stress at physiological concentrations.
This property of this compound has been exploited in cancer research, where it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in tumor cells.[9] However, this also underlies its potential for toxicity in non-cancerous cells.
Table 2: Comparative Toxicity
| Parameter | This compound | Phylloquinone | Reference |
| Oral LD50 (rat) | 500 mg/kg | >33,487 mg/kg | [10][11] |
| Oral LD50 (mouse) | 500 mg/kg | 25,000 mg/kg | [12][13] |
| Mechanism of Toxicity | Redox cycling and ROS production | Generally low toxicity | [6][7] |
Bioavailability and Metabolism
Phylloquinone is absorbed in the small intestine and transported via chylomicrons to the liver. Oral phylloquinone is a source of tissue menaquinone-4, with this compound being an intermediate in this conversion.[14][15][16] Studies in humans have shown that after oral intake of phylloquinone, this compound can be detected in the urine, suggesting that a portion of ingested phylloquinone is catabolized to this compound during intestinal absorption.[17][18]
Direct comparative data on the oral bioavailability of this compound versus phylloquinone is scarce. One study in vitamin K-deficient rats suggested that the intestinal absorption of both phylloquinone and menaquinone-4 was rapid and nearly complete after oral administration.[1][19]
Signaling Pathways and Experimental Workflows
Gamma-Glutamyl Carboxylation (Vitamin K Cycle)
Both phylloquinone and this compound (after conversion to MK-4) participate in the vitamin K cycle to enable the gamma-carboxylation of vitamin K-dependent proteins. The enzyme gamma-glutamyl carboxylase (GGCX) utilizes the reduced form of vitamin K (hydroquinone) as a cofactor to convert glutamate (B1630785) residues to gamma-carboxyglutamate.[20]
Caption: The Vitamin K cycle, essential for the activation of vitamin K-dependent proteins.
This compound-Induced ROS Production
This compound's toxicity is primarily attributed to its ability to undergo redox cycling, leading to the production of superoxide radicals (O₂⁻). This process involves one-electron reduction of this compound to a semiquinone radical by enzymes such as NADPH-cytochrome P450 reductase and mitochondrial NADH-dependent ubiquinone oxidoreductase.[6][8] The semiquinone radical can then transfer an electron to molecular oxygen, generating superoxide and regenerating this compound, thus creating a futile cycle that continuously produces ROS.
Caption: Redox cycling of this compound leading to the generation of superoxide.
Experimental Protocols
In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay
This assay measures the ability of this compound and phylloquinone to act as cofactors for GGCX.
Materials:
-
Microsomal preparation containing GGCX (e.g., from bovine liver)
-
Synthetic peptide substrate (e.g., FLEEL)
-
Reduced vitamin K (phylloquinone or menaquinone-4)
-
[¹⁴C]NaHCO₃ (radiolabeled bicarbonate)
-
Reaction buffer (e.g., 20 mM MOPS, pH 7.4)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DTT, the peptide substrate, and either phylloquinone or menaquinone-4 at various concentrations.
-
Initiate the reaction by adding the microsomal GGCX preparation.
-
Add [¹⁴C]NaHCO₃ to the reaction mixture.
-
Incubate at a specified temperature (e.g., 25°C) for a defined period.
-
Stop the reaction by adding cold TCA.
-
Boil the samples to remove unincorporated [¹⁴C]CO₂.
-
Precipitate the carboxylated peptide and wash to remove unincorporated radiolabel.
-
Measure the incorporated radioactivity using a scintillation counter. The amount of incorporated ¹⁴C is proportional to the GGCX activity.
Prothrombin Time (PT) Assay in Vitamin K-Deficient Rats
This in vivo assay assesses the biological activity of this compound and phylloquinone in restoring coagulation.
Materials:
-
Vitamin K-deficient rat model
-
This compound or phylloquinone for administration
-
Citrated tubes for blood collection
-
Centrifuge
-
Coagulometer
-
Thromboplastin (B12709170) reagent with calcium
Procedure:
-
Induce vitamin K deficiency in rats by feeding a vitamin K-deficient diet.[2][21][22]
-
Administer this compound or phylloquinone orally or via injection at various doses.
-
Collect blood samples into citrated tubes at specified time points after administration.
-
Prepare platelet-poor plasma by centrifugation.
-
Pre-warm the plasma sample to 37°C.
-
Add pre-warmed thromboplastin reagent containing calcium to the plasma.
-
Measure the time until clot formation using a coagulometer.[23][24]
-
Compare the reduction in prothrombin time between the different treatment groups.
Measurement of this compound-Induced ROS Production
This cellular assay quantifies the generation of superoxide in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HepG2)
-
This compound
-
Dihydroethidium (DHE) or MitoSOX Red fluorescent probes
-
Fluorescence microscope or plate reader
-
Cell culture medium and reagents
Procedure:
-
Culture cells to the desired confluency in a suitable format (e.g., 96-well plate).
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Incubate the cells with DHE or MitoSOX Red probe according to the manufacturer's instructions. DHE is oxidized by superoxide to the fluorescent product 2-hydroxyethidium.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths.
-
An increase in fluorescence intensity indicates an increase in superoxide production.
Conclusion
This compound and phylloquinone, while both possessing vitamin K activity, exhibit distinct biological profiles. Phylloquinone is the more direct and efficient vitamer for hepatic coagulation factor synthesis. This compound's conversion to MK-4 allows it to participate in a broader range of physiological processes, including bone metabolism, but its utility is tempered by its potential for inducing oxidative stress and cellular toxicity. The choice between these two vitamers for research or therapeutic development should be carefully considered based on the specific biological system and desired outcome. For applications requiring robust coagulation support with a high safety margin, phylloquinone is the preferred choice. This compound, on the other hand, may be of interest in fields such as oncology where its pro-oxidant properties could be therapeutically exploited, but its use requires careful dose consideration due to its toxicity profile.
References
- 1. The relative effects of phylloquinone and menaquinone-4 on the blood coagulation factor synthesis in vitamin K-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a rat model for the study of vitamin K deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose menaquinone-4 improves γ-carboxylation of osteocalcin in young males: a non-placebo-controlled dose–response study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of long-term vitamin K(1) (phylloquinone) or vitamin K(2) (menaquinone-4) supplementation on body composition and serum parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid generation of mitochondrial superoxide induces mitochondrion-dependent but caspase-independent cell death in hippocampal neuronal cells that morphologically resembles necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells -ORCA [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced Reactive Oxygen Species Generation via Redox Cycling Promotes Apoptosis of Murine Pancreatic Acinar Cells* | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Phylloquinone | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound is a metabolite of oral vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound is a metabolite of oral vitamin K | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 19. Bioavailability of phylloquinone and menaquinones after oral and colorectal administration in vitamin K-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]
- 21. Abnormal prothrombin in the vitamin K-deficient rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of action of vitamin K: evidence for the conversion of a precursor protein to prothrombin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 24. Intravenous vitamin K1 normalises prothrombin time in 1 hour in dogs with anticoagulant rodenticide toxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Metabolic Effects of Menadione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of menadione (B1676200) (Vitamin K3) across various species, supported by experimental data. This compound, a synthetic naphthoquinone, is a potent redox cycler that exerts significant and varied metabolic consequences depending on the biological system. Its ability to generate reactive oxygen species (ROS) and interfere with cellular redox homeostasis forms the basis of its cytotoxic and metabolic activities.
Core Metabolic Effects of this compound: A Comparative Overview
This compound's primary mechanism of action involves a one-electron reduction to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) anions, initiating a cascade of reactive oxygen species. This redox cycling depletes cellular reducing equivalents, primarily NAD(P)H and glutathione (B108866) (GSH), leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death through apoptosis or necrosis.[1][2][3][4][5][6][7] The susceptibility of different species and cell types to this compound is influenced by their intrinsic antioxidant capacities and the activity of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[8][9][10][11]
Data Presentation: Quantitative Comparison of this compound's Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines from different species, illustrating the species- and cell-type-specific sensitivity to its cytotoxic effects.
| Cell Line | Species | Cell Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| H4IIE | Rat | Hepatoma | 25 | 24 | [12] |
| C6 | Rat | Glioblastoma | 9.6 | Not Specified | [2] |
| Hep3B | Human | Hepatoma | 10 | 72 | [12] |
| Hep3B | Human | Hepatoma | 8 | 18 | [12] |
| HepG2 | Human | Hepatoblastoma | 13.7 | 24 | [12] |
| Leukemia (parental) | Human | Leukemia | 18 ± 2.4 | Not Specified | [13] |
| Leukemia (multidrug-resistant) | Human | Leukemia | 13.5 ± 3.6 | Not Specified | [13] |
| 14CoS/14CoS (High NQO1) | Mouse | Liver | More resistant | Not Specified | [8] |
| cch/cch (Low NQO1) | Mouse | Liver | Less resistant | Not Specified | [8] |
Signaling Pathways Modulated by this compound
This compound-induced oxidative stress triggers a complex network of signaling pathways, primarily culminating in either cell survival through antioxidant responses or cell death. Below are diagrams illustrating the central signaling cascades.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Comparison of the Effect of Native 1,4-Naphthoquinones Plumbagin, this compound, and Lawsone on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of this compound and 2,3-dimethylnaphthoquinone on the energy-coupling reactions of beef-heart mitochondria. Evidence for the involvement of a thiol group in the reactions of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and its derivative on cultured cardiomyocytes with mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound toxicity in two mouse liver established cell lines having striking genetic differences in quinone reductase activity and glutathione concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate this compound-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Menadione in Multidrug-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic agents that can overcome resistance mechanisms. Menadione (B1676200) (Vitamin K3), a synthetic naphthoquinone, has garnered significant interest for its potential as an anticancer agent, particularly in the context of MDR. This guide provides an objective comparison of this compound's efficacy with alternative chemotherapeutic agents, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways.
Comparative Cytotoxicity in Cancer Cell Lines
The cytotoxic potential of this compound has been evaluated across a range of cancer cell lines, including those exhibiting multidrug resistance. A key indicator of a compound's cytotoxic efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. While direct head-to-head studies are limited, the following tables summarize the IC50 values for this compound and commonly used chemotherapeutic agents—doxorubicin (B1662922), paclitaxel, and etoposide—in various cancer cell lines. It is important to note that variations in experimental conditions (e.g., incubation time, assay method) between studies can influence IC50 values.
Table 1: Comparative IC50 Values of this compound and Doxorubicin in Cancer Cell Lines
| Cell Line | Cancer Type | Drug | IC50 (µM) | Comments |
| Leukemia (MDR) | Leukemia | This compound | 13.5 ± 3.6 | Equipotent against MDR and parental cell lines.[1] |
| Leukemia (Parental) | Leukemia | This compound | 18.0 ± 2.4 | [1] |
| K562/Dox | Leukemia | Doxorubicin | 0.996 | Doxorubicin-resistant cell line. |
| MCF-7 | Breast Cancer | This compound | Not specified | |
| MCF-7 | Breast Cancer | Doxorubicin | 2.50 ± 1.76 | Doxorubicin-sensitive cell line.[2] |
| MDA-MB-231 (p-MDA-MB-231) | Triple-Negative Breast Cancer | Doxorubicin | 6.5 | Parental, doxorubicin-sensitive cell line. |
| MDA-MB-231 (DRM) | Triple-Negative Breast Cancer | Doxorubicin | 8.9 - 14.3 | Doxorubicin-resistant sublines. |
| Jurkat | T-cell Leukemia | This compound | 11.5 | [3] |
| Jurkat | T-cell Leukemia | Doxorubicin | 22.0 | [3] |
Table 2: Comparative IC50 Values of this compound, Paclitaxel, and Etoposide in Cancer Cell Lines
| Cell Line | Cancer Type | Drug | IC50 | Comments |
| H4IIE | Rat Hepatocellular Carcinoma | This compound | 25 µM | [4] |
| ARIP | Pancreatic Cancer | This compound | 42.1 ± 3.5 µM | [5] |
| OVCAR8 | Ovarian Cancer | Paclitaxel | 10.51 ± 1.99 nM | Paclitaxel-sensitive parental cell line. |
| OVCAR8 PTX R | Ovarian Cancer | Paclitaxel | 128.97 - 152.80 nM | Paclitaxel-resistant sublines. |
| MDA-MB-231 | Triple-Negative Breast Cancer | Paclitaxel | 2 nM | Parental cell line. |
| T50R | Triple-Negative Breast Cancer | Paclitaxel | >100 nM | Paclitaxel-resistant cell line. |
| INER-51 | Lung Cancer | Etoposide | 2.7 µM | Etoposide-sensitive cell line. |
| INER-37 | Lung Cancer | Etoposide | 92.9 µM | Etoposide-resistant cell line. |
| HL60 | Acute Myeloid Leukemia | Etoposide | 0.86 ± 0.34 µM | Etoposide-sensitive parental cell line. |
| HL60-EtopR | Acute Myeloid Leukemia | Etoposide | 2.25 - 4.16 µM | Etoposide-resistant clones. |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cell death.[6] This ROS-dependent mechanism can bypass traditional drug resistance pathways, such as those mediated by drug efflux pumps. This compound has been shown to modulate several key signaling pathways implicated in cancer cell survival, proliferation, and resistance.
Experimental Workflow for Evaluating this compound's Efficacy
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in multidrug-resistant cell lines.
This compound-Induced p38 MAPK Signaling Pathway
This compound has been shown to induce apoptosis through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, often in response to oxidative stress.
This compound's Inhibition of the Wnt Signaling Pathway
The Wnt signaling pathway is frequently hyperactivated in various cancers, contributing to proliferation and resistance. This compound has been demonstrated to suppress this pathway, thereby inhibiting cancer cell growth and invasion.[7][8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of cytotoxic agents.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound or the alternative drug. Include a vehicle control (medium with the same solvent concentration used for the drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or alternative drugs for the specified time.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry immediately. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[9]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
2X Reaction Buffer with DTT
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Treat cells as desired, then harvest and lyse them using a chilled cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.[10]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add the cell lysate to the 2X Reaction Buffer containing DTT.
-
Substrate Addition: Add the caspase-3 substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.[11]
Conclusion
This compound demonstrates significant cytotoxic activity against a variety of cancer cell lines, including those with multidrug resistance. Its efficacy appears to be comparable to or, in some cases, greater than conventional chemotherapeutic agents, particularly in its ability to overcome resistance mechanisms. The primary mode of action, through the induction of oxidative stress, and its ability to modulate key cancer-related signaling pathways like p38 MAPK and Wnt, make it a compelling candidate for further preclinical and clinical investigation. The provided experimental protocols offer a standardized framework for researchers to further evaluate and compare the therapeutic potential of this compound in the ongoing effort to combat multidrug resistance in cancer.
References
- 1. Arsenic induced apoptosis in malignant melanoma cells is enhanced by this compound through ROS generation, p38 signaling and p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of combined impact of doxorubicin and this compound on human leukaemia Jurkat T cells: PS064 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Disruption of mitochondrial function as mechanism for anti-cancer activity of a novel mitochondriotropic this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin K3 (this compound) suppresses epithelial-mesenchymal-transition and Wnt signaling pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. aurorabiolabs.com [aurorabiolabs.com]
A Comparative Analysis of In Vitro and In Vivo Responses to Menadione Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological responses to menadione (B1676200) (Vitamin K3) in controlled in vitro laboratory settings versus complex in vivo biological systems. This compound, a synthetic naphthoquinone, is widely studied for its potent pro-oxidant and anti-cancer properties. Understanding the disparities between its effects on cultured cells and within a whole organism is critical for translational research and drug development. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological processes.
Core Mechanism of Action: Redox Cycling and Oxidative Stress
This compound's primary mechanism of action in both in vitro and in vivo environments is its ability to undergo redox cycling. This process involves the one- or two-electron reduction of this compound to a semiquinione or hydroquinone (B1673460) radical.[1] These radicals then react with molecular oxygen, regenerating the parent this compound and producing reactive oxygen species (ROS), primarily superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2] This continuous cycle leads to a state of significant oxidative stress, which can trigger a cascade of cellular events, ultimately leading to cell death.[1][3]
Caption: this compound's redox cycle generates ROS, leading to oxidative stress and cell death.
Quantitative Data Comparison
The cytotoxic effects of this compound vary significantly between cell culture and whole-organism studies. In vitro assays often require higher concentrations to induce cell death compared to the doses that show efficacy in vivo.[4]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 Value (Concentration for 50% Inhibition) | Duration | Reference |
| Rat Transplantable Hepatoma | Hepatocellular Carcinoma | 3.4 µM | - | [5] |
| H4IIE | Rat Hepatocellular Carcinoma | ~25 µM | 24 hours | [1] |
| HepG2 | Human Hepatoblastoma | 13.7 µM | 24 hours | [1] |
| OVCAR-3 / SK-OV-3 | Human Ovarian Carcinoma | Not specified, apoptosis induced | - | [6][7] |
| K562 / BaF3 | Leukemia / Pro-B Cells | Markedly reduced survival | - | [8] |
| Normal Leukocytes | Peripheral Blood Cells | Resistant to treatment | - | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage & Administration | Key Outcome | Reference |
| Tumor-bearing Rats | Transplantable Hepatoma | 10 mg, Intraperitoneal, weekly for 4 weeks | 5 of 16 treated rats survived long-term (>60 days) vs. 0 in control | [5] |
| Mice with K562/BaF3 Tumors | Subcutaneous Leukemia | Not specified | Significant delay in tumor proliferation | [8] |
| Lymphopenic Mice | Immunosuppression Study | Cells pre-treated with 10 µM this compound | Suppressed T-cell proliferation | [9] |
| Mice with Systemic Inflammation | LPS-induced Inflammation | Not specified | Attenuated tissue damage, reduced IL-1β and IL-6 | [10] |
Comparison of Biological Responses and Signaling Pathways
While the fundamental mechanism of ROS production is consistent, the downstream consequences diverge due to the complex homeostatic mechanisms present in vivo.
In Vitro Response
In a controlled environment, this compound's effects are direct and often dramatic.
-
Cytotoxicity and Apoptosis: this compound is highly cytotoxic to a wide range of cancer cell lines, while normal cells often show greater resistance.[8][11] The mode of cell death is primarily through apoptosis, triggered by mitochondrial dysfunction, including the collapse of the mitochondrial membrane potential and the release of cytochrome c.[3][12]
-
DNA Damage and PARP Activation: The intense oxidative stress leads to DNA strand breaks.[1] This damage triggers the over-activation of the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP1), which is crucial for DNA repair. Excessive activation of PARP1 can deplete cellular NAD+ and ATP stores, contributing to cell death.[1][2][3]
-
Signaling Pathway Modulation: this compound has been shown to inhibit several pro-survival and inflammatory signaling pathways in vitro, including:
-
NF-κB Pathway: Suppression of NF-κB activation is observed in lymphocytes.[10]
-
MAPK Pathway: this compound can inhibit the activation of ERK and JNK, which are critical for T-cell activation and proliferation.[10][13]
-
Wnt Pathway: In colorectal cancer cells, this compound suppresses the Wnt/β-catenin signaling pathway, which is crucial for cancer progression.[11]
-
FAK Pathway: In ovarian cancer cells, this compound inhibits fetal-bovine-serum-induced cell adhesion and migration, potentially through the suppression of focal adhesion kinase (FAK).[6]
-
Caption: Key signaling pathways affected by this compound treatment in in vitro models.
In Vivo Response
Within a living organism, the effects of this compound are modulated by systemic factors.
-
Antitumor Activity: this compound demonstrates significant antitumor effects in animal models, including delaying tumor proliferation and improving survival rates.[5][8] Notably, these effects can be achieved at concentrations lower than those required for cytotoxicity in vitro, suggesting that indirect mechanisms may also be at play.[4]
-
Immunomodulation: this compound exhibits immunosuppressive properties in vivo. It can hamper the proliferation of T-lymphocytes, which may contribute to its therapeutic effect in inflammatory conditions but could be a concern in other contexts.[9]
-
Systemic vs. Localized Effects: The efficacy of this compound can be highly dependent on the location and environment. For example, a combination of ascorbate/menadione was effective against subcutaneous tumors but had no effect when cancer cells were injected into the bloodstream, likely due to the high antioxidant capacity of red blood cells neutralizing the ROS.[8]
-
Discrepancies and Nuances: The primary difference between the two models is the presence of a complex microenvironment and systemic metabolism in vivo. Factors such as blood flow, antioxidant systems (e.g., glutathione (B108866) in red blood cells), and interaction with other cell types can either enhance or diminish this compound's effects, leading to outcomes not predicted by in vitro data alone.[8]
Experimental Protocols
The following are summarized methodologies for key experiments cited in the comparison of this compound's effects.
Caption: A generalized workflow for comparing in vitro and in vivo this compound studies.
Key In Vitro Methodologies
-
Cell Viability (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere.
-
They are then treated with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a specified period (e.g., 24 hours).[1]
-
The MTT reagent (3-[4,5-dimethylthiazol-2yl]-diphenyltetrazolium bromide) is added to each well.[1]
-
Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan (B1609692) product.
-
The formazan is dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured (e.g., at 550 nm) to quantify cell viability.[1]
-
-
Apoptosis Detection (DAPI Staining):
-
Cells are cultured on coverslips or in multi-well plates and treated with this compound (e.g., 25 and 50 µM).[1]
-
After treatment, cells are fixed with paraformaldehyde and permeabilized with ethanol.[1]
-
The cells are then stained with DAPI (4′,6-diamidino-2-phenylindole), a fluorescent dye that binds strongly to DNA.[1]
-
Under a fluorescence microscope, apoptotic cells are identified by characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation.[1]
-
-
Gene Expression Analysis (qRT-PCR for PARP1):
-
RNA is extracted from both control and this compound-treated cells.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative real-time PCR is performed using primers specific for the PARP1 gene and a reference housekeeping gene.
-
The relative expression of PARP1 mRNA is calculated to determine if this compound treatment upregulates its expression, indicating a response to DNA damage.[1]
-
Key In Vivo Methodologies
-
Tumor Xenograft Model:
-
Human or murine cancer cells (e.g., K562) are injected subcutaneously into immunocompromised mice.[8]
-
Once tumors are established and reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives this compound via a systemic route (e.g., intraperitoneal injection) according to a predetermined schedule.[5]
-
Tumor volume is measured regularly (e.g., with calipers), and animal survival is monitored.[5][8]
-
At the end of the study, tumors may be excised for further histological or molecular analysis.
-
-
Systemic Inflammation Model:
-
Mice are challenged with an inflammatory agent like lipopolysaccharide (LPS) to induce a systemic inflammatory response.[10]
-
Animals are co-treated with this compound or a vehicle control.
-
Endpoints are measured from blood samples or tissues, including levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and markers of tissue damage (e.g., lactate (B86563) dehydrogenase).[10]
-
Conclusion
The comparison of in vitro and in vivo data for this compound treatment reveals a classic challenge in drug development. In vitro studies are invaluable for elucidating the core molecular mechanisms of this compound, consistently pointing to ROS-mediated oxidative stress, DNA damage, and the induction of apoptosis through pathways like PARP1 and mitochondrial dysfunction. However, these models cannot fully predict the compound's behavior in a complex biological system.
In vivo studies confirm this compound's therapeutic potential, particularly its antitumor and anti-inflammatory effects, but also highlight critical modulating factors such as systemic antioxidant capacity and the tumor microenvironment. The observation that in vivo efficacy can be achieved at lower concentrations than predicted in vitro suggests that this compound may have indirect effects or engage with the host system in ways that potentiate its activity. Therefore, while in vitro assays provide a foundational understanding, in vivo validation is indispensable for assessing the true therapeutic window, efficacy, and potential liabilities of this compound.
References
- 1. Cytotoxic and apoptotic effects of this compound on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced oxidative stress in bovine heart microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. The in vitro and in vivo cytotoxicity of this compound (vitamin K3) against rat transplantable hepatoma induced by 3'-methyl-4-dimethyl-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ascorbate/menadione-induced oxidative stress kills cancer cells that express normal or mutated forms of the oncogenic protein Bcr-Abl. An in vitro and in vivo mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evidence that oxidative stress-induced apoptosis by this compound involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Menadione: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of menadione (B1676200) in research and development settings.
This compound, a synthetic form of vitamin K, requires careful handling and adherence to specific disposal protocols to ensure laboratory safety and environmental protection. Due to its potential health hazards, including skin and respiratory irritation, and its significant ecotoxicity, particularly to aquatic life, proper disposal is not merely a procedural formality but a critical aspect of responsible chemical management.[1][2][3]
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or goggles.[4][5][6]
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder form to avoid dust inhalation.[5][6]
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[1][3][8][9]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust and fumes.[4][9][10]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste.[2] Adherence to local, regional, national, and international regulations is mandatory.[1][2][7][9]
-
Waste Collection:
-
Collect waste this compound, including any surplus or non-recyclable solutions, in a designated, properly labeled, and sealed container.[1][4][7][10]
-
For spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[4][6][7][9] Do not let the product enter drains.[4]
-
Contaminated materials such as gloves, absorbent pads, and empty containers must also be treated as hazardous waste and collected in the same manner.[2][3]
-
-
Waste Storage:
-
Final Disposal:
-
Engage a licensed professional waste disposal service for the final disposal of this compound waste.[4]
-
The preferred method of disposal is through a licensed chemical destruction plant or by controlled incineration equipped with an afterburner and scrubber.[4][7][8]
-
Never dispose of this compound down the drain or in regular trash.[2][8] Its high toxicity to aquatic life necessitates preventing its release into the environment.[1][2][3]
-
Quantitative Data
The available safety data sheets do not provide specific quantitative thresholds (e.g., concentration limits) for this compound that would trigger different disposal procedures. The general guideline is to treat any amount of waste this compound or this compound-contaminated material as hazardous waste.
Experimental Protocols
The information for the proper disposal of this compound is derived from established safety protocols and regulatory guidelines as outlined in Safety Data Sheets (SDS), rather than specific experimental studies. Therefore, experimental protocols for disposal are not applicable in this context. The procedural steps provided above represent the standardized methodology for safe disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. carlroth.com [carlroth.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. redox.com [redox.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. zoetisus.com [zoetisus.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Menadione
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Menadione, a synthetic naphthoquinone with applications in various research fields. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE and engineering controls to minimize exposure.
| Exposure Route | Required PPE & Engineering Controls | Specific Recommendations |
| Inhalation | Local Exhaust Ventilation, Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a full-face respirator or an effective dust mask is necessary.[1][2] A particulate filter device (EN 143), P2 (filters at least 94% of airborne particles, colour code: White) is recommended.[3] |
| Skin Contact | Protective Gloves, Lab Coat, Impervious Clothing | Wear chemical-resistant gloves (tested according to EN 374).[3] Fire/flame resistant and impervious clothing is also recommended.[1] Take off contaminated clothing immediately and wash it before reuse.[1][4] |
| Eye Contact | Safety Goggles with Side Shields | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) are required to protect against dust and splashes.[1] |
| Ingestion | General Occupational Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3] |
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity (oral) , Category 4[1]
-
Specific target organ toxicity — single exposure , Category 3 (May cause respiratory irritation)[1]
-
Hazardous to the aquatic environment , short-term (Acute) - Category Acute 1[1][5]
-
Hazardous to the aquatic environment , long-term (Chronic) - Category Chronic 1[1][5]
Signal Word: Warning[1]
Procedural Guidance for Handling this compound
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Storage:
-
Keep the container tightly closed.[1]
-
Protect from light and humidity.[3][7] The recommended storage temperature is 15–25 °C.[3]
-
Store away from incompatible materials such as strong acids and bases.[8]
Handling:
-
Avoid the formation of dust and aerosols.[9]
-
Use only in well-ventilated areas or outdoors.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[1]
Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][4] This material and its container must be disposed of as hazardous waste.[3]
-
One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][9]
Emergency Procedures
In Case of a Spill:
-
Personal Precautions: Avoid dust formation and contact with the material.[1] Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Protective Equipment: Wear appropriate personal protective equipment, including chemical-impermeable gloves, safety goggles, and a respirator if necessary.[1]
-
Containment and Cleaning:
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Collect the spillage using spark-proof tools and explosion-proof equipment.[1] You can also sweep it up and shovel it into suitable containers for disposal.[2]
-
Clean the contaminated surface thoroughly.[2]
-
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
If on Skin: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][4] If skin irritation or a rash occurs, get medical help.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Consult a doctor.[1]
-
If Swallowed: Rinse your mouth with water.[1] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
References
- 1. echemi.com [echemi.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. carlroth.com [carlroth.com]
- 4. redox.com [redox.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. file1.lookchem.com [file1.lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
